2-Chloromethyl-4-methoxy-3,5-dimethylpyridine 1-Oxide
Description
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Properties
IUPAC Name |
2-(chloromethyl)-4-methoxy-3,5-dimethyl-1-oxidopyridin-1-ium | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12ClNO2/c1-6-5-11(12)8(4-10)7(2)9(6)13-3/h5H,4H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LWEDMPDRWLOJDD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C[N+](=C(C(=C1OC)C)CCl)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00619373 | |
| Record name | 2-(Chloromethyl)-4-methoxy-3,5-dimethyl-1-oxo-1lambda~5~-pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00619373 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
201.65 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
848694-10-0 | |
| Record name | 2-(Chloromethyl)-4-methoxy-3,5-dimethyl-1-oxo-1lambda~5~-pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00619373 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to 2-Chloromethyl-4-methoxy-3,5-dimethylpyridine 1-Oxide (CAS: 848694-10-0)
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
This technical guide provides a comprehensive overview of 2-Chloromethyl-4-methoxy-3,5-dimethylpyridine 1-Oxide, a pivotal intermediate in the synthesis of proton pump inhibitors (PPIs). This document delves into its synthesis, chemical properties, and critical role in the manufacturing of active pharmaceutical ingredients (APIs) like omeprazole and esomeprazole.
Introduction: The Significance of a Key Building Block
This compound (CMMDP-NO) is a heterocyclic organic compound that has garnered significant attention in pharmaceutical chemistry.[1] Its molecular structure, featuring a pyridine N-oxide moiety, a reactive chloromethyl group, and strategically placed methoxy and methyl groups, makes it an ideal precursor for the synthesis of various pharmaceuticals.[1] Notably, it is a crucial intermediate in the production of ATPase inhibitors, which are instrumental in treating conditions such as hypertension and cancer.[2]
The primary application of this compound lies in its role as a key building block for proton pump inhibitors, a class of drugs that effectively reduce gastric acid production.[2][3] The N-oxide functional group enhances the stability of the pyridine intermediate, facilitating a more controlled and higher-yielding synthesis process compared to its non-oxidized counterpart.[4] This guide will elucidate the synthetic pathways to CMMDP-NO, its detailed characterization, and its subsequent conversion to the active pharmaceutical ingredients.
Synthesis of this compound: A Strategic Approach
The synthesis of CMMDP-NO is a multi-step process that has been optimized to improve yield, purity, and industrial scalability. The general strategy involves the formation of the pyridine N-oxide core, followed by functionalization to introduce the chloromethyl group. Two primary synthetic routes have been established, starting from either 3,5-dimethylpyridine or 2,3,5-trimethylpyridine.
Synthetic Route Starting from 3,5-Dimethylpyridine
This pathway involves a six-step sequence to achieve the target molecule. The introduction of the N-oxide at an early stage is a key strategic decision to modulate the reactivity of the pyridine ring for subsequent substitutions.
Caption: Synthetic pathway to CMMDP-NO from 3,5-Dimethylpyridine.
Experimental Protocol: Synthesis of 3,5-Dimethyl-4-methoxypyridine-1-oxide (Intermediate D) [4]
-
Methoxylation of 3,5-Dimethyl-4-nitropyridine-1-oxide: In a suitable reaction vessel, charge 833 ml of dry methanol and 77.4 g of sodium hydroxide at 25-35°C.
-
Heat the resulting solution to reflux until all solids dissolve.
-
Distill off approximately 450 ml of the solvent to remove water generated during the reaction.
-
The residual mass containing the sodium methoxide solution is then used for the methoxylation of 3,5-Dimethyl-4-Nitropyridine-1-oxide.
-
After the reaction is complete, neutralize the mixture with sulfuric acid.
-
The product, 3,5-Dimethyl-4-methoxypyridine-1-oxide, can be isolated after workup.
Note: This is a representative step. The subsequent hydroxymethylation and chlorination steps lead to the final product.
Synthetic Route Starting from 2,3,5-Trimethylpyridine
An alternative and often preferred industrial route commences with 2,3,5-trimethylpyridine. This approach can reduce the number of steps and potentially increase the overall yield and purity.[5]
Caption: Synthetic pathway to CMMDP-NO from 2,3,5-Trimethylpyridine.
Rationale for N-Oxide Formation: The initial N-oxidation of the pyridine ring serves two critical purposes. Firstly, it activates the C2 and C4 positions towards nucleophilic substitution, which is essential for the subsequent nitration and methoxylation steps. Secondly, the N-oxide group can be a directing group for functionalization and can be readily removed at a later stage if necessary.
Physicochemical and Spectroscopic Properties
A thorough understanding of the physicochemical and spectroscopic properties of CMMDP-NO is essential for process control, quality assurance, and regulatory compliance.
| Property | Value | Source |
| CAS Number | 848694-10-0 | [6] |
| Molecular Formula | C₉H₁₂ClNO₂ | [2] |
| Molecular Weight | 201.65 g/mol | [2] |
| Appearance | Brown Semi-Solid | [7] |
| Storage | 2-8°C, Refrigerator | [7] |
Spectroscopic Data
Spectroscopic analysis is critical for the structural elucidation and purity assessment of this compound.
| Spectroscopic Data | Observed Values | Interpretation | Source |
| ¹H NMR | δ 3.87 ppm (s, 3H, -OCH₃)δ 4.52 ppm (s, 2H, -CH₂Cl) | Distinguishes the methoxy and chloromethyl protons. | [2] |
| ¹³C NMR | δ 145.2 ppm (C-1) | Confirms the formation of the N-oxide. | [2] |
Role in Drug Development: A Precursor to Proton Pump Inhibitors
This compound is not an active pharmaceutical ingredient itself but rather a critical intermediate in the synthesis of proton pump inhibitors.[2] Its primary role is as a precursor to 2-Chloromethyl-4-methoxy-3,5-dimethylpyridine hydrochloride (CAS: 86604-75-3), which is the key electrophilic component in the coupling reaction with the benzimidazole moiety to form the core structure of drugs like omeprazole and esomeprazole.[3][5]
The transformation of the N-oxide to the final hydrochloride salt is a crucial step that enhances the reactivity of the chloromethyl group for the subsequent nucleophilic substitution reaction.
Caption: The central role of CMMDP-NO in the synthesis of Proton Pump Inhibitors.
The reactivity of the chloromethyl group is paramount in the coupling reaction. The electron-withdrawing nature of the pyridine ring, further enhanced by the N-oxide (or the protonated nitrogen in the hydrochloride salt), makes the methylene carbon highly susceptible to nucleophilic attack by the thiol group of the benzimidazole derivative.
Stability, Handling, and Safety Considerations
As with any reactive chemical intermediate, proper handling and storage are crucial to maintain the integrity and ensure the safety of personnel.
-
Stability: The N-oxide group is sensitive to strong acidic conditions (pH < 2), which can lead to decomposition.[2] Thermal degradation can occur at prolonged heating above 100°C, potentially causing dechlorination and dimerization.[2]
-
Handling: It is recommended to handle this compound in a well-ventilated area, wearing appropriate personal protective equipment, including gloves and safety glasses.
-
Safety: The non-oxidized analogue, 2-(Chloromethyl)-4-methoxy-3,5-dimethylpyridine, is classified as causing skin and serious eye irritation, and may cause respiratory irritation.[1] Similar precautions should be taken with the N-oxide derivative.
Conclusion: A Cornerstone of Pharmaceutical Synthesis
This compound stands as a testament to the intricate and strategic design of synthetic routes in modern pharmaceutical manufacturing. Its role as a stable and versatile intermediate is fundamental to the large-scale production of essential medicines for acid-related gastrointestinal disorders. A thorough understanding of its synthesis, properties, and reactivity, as detailed in this guide, is indispensable for researchers and professionals in the field of drug development and manufacturing. The continued optimization of its synthesis, with a focus on green chemistry principles, will further enhance its importance in the pharmaceutical industry.[4]
References
- Patel, S. B., Sutarsandhiya, R. K., & Chauhan, G. R. (2024). PROCESS OPTIMIZATION AND GREEN CHEMISTRY APPROACH DURING SYNTHESIS AND CHARACTERIZATION OF 2-CHLOROMETHYL-3,5- DIMETHYL-4-METHOX. RASĀYAN J. Chem., 17(4), 2067-2074.
- Google Patents. (n.d.). Preparation method of 2-chloromethyl-4-methoxyl-3,5-dimethyl pyridine hydrochloride.
-
National Center for Biotechnology Information. (n.d.). 2-(Chloromethyl)-4-methoxy-3,5-dimethylpyridine. PubChem. Retrieved from [Link]
-
Metathesis. (n.d.). How is 2-Chloromethyl-4-methoxy-3,5-dimethylpyridine hydrochloride synthesized? Retrieved from [Link]
- Nadavala, S., et al. (2014). Method development and validation for quantitative determination of 2-acetoxy methyl-4- methoxy-3,5-dimethyl pyridine, An impurity, In esomeprazole magnesium (API) active pharmaceutical ingredient by LC-ESI-MS/MS. Journal of Chemical and Pharmaceutical Research, 6(5), 1014-1021.
- Google Patents. (n.d.). Purifying method of 2-chloromethyl-4-methoxyl-3,5-dimethylpyridine chloride.
- Synthesis and Characterization of Two Impurities in Esomeprazole, an Antiulcerative Drug. (2017). Journal of the Chinese Chemical Society, 64(1), 107-111.
-
Pharmaffiliates. (n.d.). CAS No : 848694-10-0 | Product Name : this compound. Retrieved from [Link]
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ResearchGate. (n.d.). The synthesis of 2‐chloromethylpyridine from 2‐picoline‐N‐oxide. Retrieved from [Link]
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Pharmaffiliates. (n.d.). CAS No : 848694-10-0 | Product Name : this compound. Retrieved from [Link]
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YouTube. (2022, December 24). Preparation of Pyridines, Part 8: Chemistry of Pyridine-N-oxides. Retrieved from [Link]
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ACS Publications. (2025, January 9). Visible Light-Induced Divergent Deoxygenation/Hydroxymethylation of Pyridine N-Oxides. The Journal of Organic Chemistry. Retrieved from [Link]
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An In-Depth Technical Guide to the Molecular Structure of 2-Chloromethyl-4-methoxy-3,5-dimethylpyridine 1-Oxide
For Researchers, Scientists, and Drug Development Professionals
Foreword: Unveiling a Key Pharmaceutical Intermediate
2-Chloromethyl-4-methoxy-3,5-dimethylpyridine 1-Oxide stands as a pivotal, yet often behind-the-scenes, molecule in the landscape of modern medicine. Its significance is intrinsically linked to the synthesis of proton pump inhibitors (PPIs), a class of drugs that have revolutionized the treatment of acid-related gastrointestinal disorders. This technical guide provides a comprehensive exploration of the molecular structure of this essential intermediate, delving into its synthesis, characterization, and the critical role its unique structural features play in the broader context of drug development. As a senior application scientist, the aim is to not only present the data but to also provide the underlying scientific rationale for the methodologies employed in its study.
The Strategic Importance in Pharmaceutical Synthesis
The primary application of this compound lies in its role as a key building block in the synthesis of omeprazole and its enantiomer, esomeprazole, as well as other related PPIs.[1] These drugs function by irreversibly inhibiting the H+/K+-ATPase (the proton pump) in the stomach's parietal cells, thereby reducing gastric acid secretion.[2] The pyridine derivative provides a crucial component of the final drug structure, and its synthesis is a critical step in the overall manufacturing process.
The presence of the N-oxide functionality is not merely a synthetic artifact; it plays a crucial role in the synthetic strategy. The N-oxide group activates the pyridine ring, facilitating subsequent functionalization steps that would be challenging on the parent pyridine.[3] This strategic use of the N-oxide is a testament to the elegance of the synthetic design for these blockbuster drugs.
Elucidating the Molecular Architecture: A Spectroscopic Approach
The definitive structure of this compound is established through a combination of spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). To date, a public crystal structure of the 1-Oxide form has not been reported; therefore, spectroscopic data are paramount for its structural confirmation.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides a detailed map of the molecule's carbon and hydrogen framework.
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the different types of protons in the molecule. Key resonances include those for the methoxy group protons, the two methyl groups on the pyridine ring, and the chloromethyl group protons. The aromatic proton on the pyridine ring will also have a characteristic chemical shift. Indicative chemical shifts for key functional groups have been reported to be approximately 3.87 ppm for the methoxy (-OCH₃) group and 4.52 ppm for the chloromethyl (-CH₂Cl) group.[4]
-
¹³C NMR: The carbon NMR spectrum complements the proton data by providing information on the carbon skeleton. The presence of the N-oxide is confirmed by a characteristic downfield shift of the carbon atoms adjacent to the nitrogen. For instance, the C-2 carbon bearing the chloromethyl group is significantly influenced by the N-oxide, with a reported chemical shift around 145.2 ppm.[4] A complete assignment of the ¹H and ¹³C NMR spectra, based on 1D and 2D NMR experiments, is crucial for unambiguous structure confirmation.[5][6]
Mass Spectrometry (MS)
Mass spectrometry is employed to determine the molecular weight of the compound and to gain insights into its fragmentation patterns, further confirming its structure. High-resolution mass spectrometry (HRMS) would provide the exact mass of the molecule, allowing for the determination of its elemental composition. A gas chromatography-mass spectrometry (GC-MS) method has been developed for the quantification of this compound as a potential genotoxic impurity in pharmaceutical products like Esomeprazole magnesium, highlighting the importance of sensitive analytical methods for this intermediate.[4]
| Property | Value | Source |
| Molecular Formula | C₉H₁₂ClNO₂ | [7] |
| Molecular Weight | 201.65 g/mol | [7] |
Synthesis of this compound: A Step-by-Step Protocol
The synthesis of the title compound is a multi-step process that requires careful control of reaction conditions to achieve high yield and purity. Two primary routes have been established, starting from either 3,5-dimethylpyridine or 2,3,5-trimethylpyridine.[8][9] The following is a representative, consolidated protocol based on the more common route starting from 3,5-dimethylpyridine (3,5-Lutidine).
Overall Synthetic Workflow
The synthesis can be broken down into four key transformations:
-
N-Oxidation: Conversion of the pyridine nitrogen to an N-oxide.
-
Nitration: Introduction of a nitro group at the 4-position of the pyridine ring.
-
Methoxylation: Substitution of the nitro group with a methoxy group.
-
Hydroxymethylation and Chlorination: Introduction of a chloromethyl group at the 2-position.
Caption: Synthetic pathway to the target molecule.
Detailed Experimental Protocol
Step 1: Synthesis of 3,5-Dimethylpyridine 1-Oxide (N-Oxidation)
-
Rationale: The N-oxidation of the pyridine ring is the crucial first step. The resulting N-oxide activates the ring for subsequent electrophilic substitution and directs the incoming electrophile to the 4-position. Hydrogen peroxide in acetic acid is a common and effective reagent for this transformation.[10]
-
Procedure:
-
To a solution of 3,5-dimethylpyridine in glacial acetic acid, slowly add hydrogen peroxide (30-40% aqueous solution) while maintaining the temperature below 80°C.
-
Heat the reaction mixture at 90-100°C for several hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).[2][10]
-
After completion, cool the reaction mixture and carefully remove the excess solvent and reagents under reduced pressure.
-
The crude product can be purified by crystallization or used directly in the next step.
-
Step 2: Synthesis of 3,5-Dimethyl-4-nitropyridine 1-Oxide (Nitration)
-
Rationale: The electron-donating N-oxide group directs the electrophilic nitration to the 4-position of the pyridine ring. A mixture of concentrated sulfuric acid and nitric acid is the standard nitrating agent.[10]
-
Procedure:
-
Add 3,5-dimethylpyridine 1-oxide to a mixture of concentrated sulfuric acid and nitric acid at a controlled temperature.
-
Heat the reaction mixture, typically to around 100°C, for several hours until the reaction is complete as indicated by TLC.[4]
-
Carefully pour the reaction mixture onto ice and neutralize with a base (e.g., sodium hydroxide or ammonia solution) to precipitate the product.
-
Filter the solid, wash with water, and dry to obtain 3,5-dimethyl-4-nitropyridine 1-oxide.
-
Step 3: Synthesis of 3,5-Dimethyl-4-methoxypyridine 1-Oxide (Methoxylation)
-
Rationale: The nitro group at the 4-position is a good leaving group and can be displaced by a nucleophile. Sodium methoxide is used to introduce the methoxy group via a nucleophilic aromatic substitution reaction.[10]
-
Procedure:
-
Suspend 3,5-dimethyl-4-nitropyridine 1-oxide in methanol.
-
Slowly add a solution of sodium methoxide in methanol to the suspension.
-
Heat the reaction mixture at reflux (around 60-65°C) for a few hours, monitoring by TLC.[10]
-
After the reaction is complete, cool the mixture and neutralize with an acid (e.g., sulfuric acid) to a pH of approximately 8.[10]
-
Filter off any inorganic salts and evaporate the solvent to obtain the crude product, which can be purified by crystallization.
-
Step 4: Synthesis of this compound (Chlorination)
-
Rationale: This final step involves the introduction of the chloromethyl group. This is typically a two-step process where an intermediate hydroxymethyl derivative is formed and then chlorinated. Thionyl chloride is a common and effective chlorinating agent for converting the hydroxyl group to a chloro group.[11] The reaction proceeds via the formation of a chlorosulfite ester intermediate, which then undergoes an intramolecular nucleophilic attack by the chloride ion.
-
Procedure:
-
The synthesis of the 2-hydroxymethyl intermediate from 3,5-dimethyl-4-methoxypyridine 1-oxide can be achieved through various methods, including reaction with dimethyl sulfate and ammonium persulfate followed by hydrolysis.[10]
-
Dissolve the resulting 2-hydroxymethyl-4-methoxy-3,5-dimethylpyridine 1-oxide in a suitable inert solvent such as dichloromethane.
-
Cool the solution in an ice bath and slowly add thionyl chloride dropwise.[9]
-
Allow the reaction to proceed at room temperature for a specified time, monitoring its completion by TLC.[9]
-
Upon completion, carefully remove the solvent and excess thionyl chloride under reduced pressure to yield the crude product.
-
The final product can be purified by recrystallization.
-
Caption: Simplified mechanism of chlorination.
The N-Oxide: A Linchpin of Reactivity
The pyridine N-oxide functionality is central to the successful synthesis of this key intermediate. The N-O bond is polar, with the oxygen atom being electron-rich and the nitrogen atom having a positive formal charge. This electronic arrangement has several important consequences for the reactivity of the pyridine ring:
-
Enhanced Nucleophilicity of Oxygen: The oxygen atom of the N-oxide can act as a nucleophile, reacting with electrophiles.
-
Activation of the Pyridine Ring: The N-oxide group is an activating group for electrophilic aromatic substitution, directing incoming electrophiles to the 2- and 4-positions. This is in contrast to the parent pyridine, which is deactivated towards electrophilic substitution.
-
Facilitation of Nucleophilic Substitution: The N-oxide group also activates the 2- and 4-positions towards nucleophilic attack, which is crucial for the methoxylation step.[6]
Conclusion and Future Perspectives
This compound is a molecule of significant industrial and pharmaceutical importance. Its synthesis, though multi-stepped, is a well-established process that relies on the strategic use of the N-oxide functionality to control the reactivity of the pyridine ring. A thorough understanding of its molecular structure, elucidated through spectroscopic methods, is essential for quality control and process optimization.
Future research in this area may focus on developing greener and more efficient synthetic routes, potentially utilizing novel catalytic systems to reduce waste and improve atom economy. Furthermore, a detailed crystallographic study of the 1-oxide would provide invaluable insights into its solid-state structure and intermolecular interactions, further enriching our understanding of this critical pharmaceutical intermediate.
References
- Patel, S. B., et al. (2024). PROCESS OPTIMIZATION AND GREEN CHEMISTRY APPROACH DURING SYNTHESIS AND CHARACTERIZATION OF 2-CHLOROMETHYL-3,5- DIMETHYL-4-METHOX. RASĀYAN J. Chem., 17(4).
-
Axios Research. (n.d.). 2-(chloromethyl)-4-methoxy-3,5-dimethylpyridine 1-oxide. Retrieved from [Link]
- CN101648907A. (2010). Purifying method of 2-chloromethyl-4-methoxyl-3,5-dimethylpyridine chloride.
- FAQ. (n.d.). How is 2-Chloromethyl-4-methoxy-3,5-dimethylpyridine hydrochloride synthesized? Benchchem.
- Baran, P. (2012). Pyridine N-Oxides. Baran Lab Group Meeting.
- CN103232389A. (2013). Preparation method of 2-chloromethyl-4-methoxyl-3,5-dimethyl pyridine hydrochloride.
- EP0103553A1. (1984). Intermediates for the preparation of omeprazole.
- MDPI. (2022). A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones.
- Preprints.org. (2025). The Challenging Complete and Detailed 1H and 13C NMR Assignment for Ent- Kaurenoic Acid, a Remark.
- PubChem. (n.d.). 2-(Chloromethyl)-4-methoxy-3,5-dimethylpyridine.
- ResearchGate. (2014). Method development and validation for quantitative determination of 2-acetoxy methyl-4- methoxy-3,5-dimethyl pyridine, An impurity, In esomeprazole magnesium (API) active pharmaceutical ingredient by LC-ESI-MS/MS.
- Saini, S., et al. (2019). Novel Synthesis of Omeprazole and Pharmaceutical Impurities of Proton pump inhibitors : A Review. International Journal of PharmTech Research, 12(3), 57-70.
- Roche, V. F. (2006). The Chemically Elegant Proton Pump Inhibitors.
- NotEvans. (2017). Mechanism for the synthesis of 2-pyridone from pyridine N-oxide. Chemistry Stack Exchange.
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A Methodological and Predictive Guide to the Spectroscopic Characterization of 2-Chloromethyl-4-methoxy-3,5-dimethylpyridine 1-Oxide
An In-Depth Technical Guide
Authored For: Senior Researchers, Scientists, and Drug Development Professionals
Abstract
2-Chloromethyl-4-methoxy-3,5-dimethylpyridine 1-Oxide (CAS No: 848694-10-0) is a pivotal, yet sparsely documented, intermediate in synthetic organic chemistry, particularly in pathways leading to pharmaceutical agents. Its structural complexity, featuring a pyridine N-oxide moiety, a chloromethyl group, and multiple aromatic substituents, presents a unique spectroscopic profile. Due to the limited availability of published empirical data for this specific compound, this guide provides a comprehensive, predictive framework for its characterization. By synthesizing principles of spectroscopic theory with data from analogous structures, we outline the anticipated spectral features in Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS). Furthermore, this document details robust, field-proven protocols for acquiring and validating this data, establishing a self-validating system for researchers engaged in its synthesis and quality control.
Introduction: Chemical Identity and Analytical Context
The Significance of a Key Intermediate
This compound is a highly functionalized pyridine derivative. While its direct spectroscopic data is not widely cataloged, its structural analog and synthetic successor, 2-chloromethyl-4-methoxy-3,5-dimethylpyridine hydrochloride, is a critical intermediate in the manufacturing of proton pump inhibitors (PPIs) like Omeprazole.[1][2][3] The synthesis of these blockbuster drugs relies on the precise and high-purity production of their precursors.[1][4] Therefore, rigorous characterization of each intermediate, including the N-oxide, is paramount for process optimization and regulatory compliance.
The Spectroscopic Impact of the N-Oxide Moiety
The defining feature of this molecule is the N-oxide functional group. The N-O bond significantly alters the electronic properties of the pyridine ring compared to its parent pyridine base.[5][6] This bond introduces a strong dipole moment and acts as a powerful electron-donating group via resonance, while also influencing the ring through inductive effects. These electronic perturbations result in predictable and pronounced shifts in NMR, characteristic absorption bands in IR, and specific fragmentation pathways in mass spectrometry, distinguishing it clearly from its non-oxidized counterparts.[7][8]
Nuclear Magnetic Resonance (NMR) Spectroscopy: A Predictive Analysis
NMR spectroscopy is the most powerful tool for the unambiguous structural elucidation of this molecule. The expected spectrum is a composite of signals from the pyridine ring protons and carbons, the three distinct methyl groups, and the chloromethyl moiety, all influenced by the N-oxide.
Predicted ¹H and ¹³C NMR Spectral Data
The N-oxide group is known to deshield the protons and carbons at the C2 and C6 positions of the pyridine ring. Based on this principle and analysis of the substituents, the following spectral data are predicted.
Table 1: Predicted ¹H NMR Data (500 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
|---|---|---|---|---|
| ~8.2 | Singlet | 1H | H-6 | Deshielded proton adjacent to the N-oxide and in the aromatic ring. |
| ~4.7 | Singlet | 2H | -CH₂Cl | Methylene protons adjacent to an electronegative chlorine atom and the C2 position. |
| ~3.9 | Singlet | 3H | -OCH₃ | Methoxy protons, typical chemical shift. |
| ~2.4 | Singlet | 3H | C5-CH₃ | Aromatic methyl group protons. |
| ~2.3 | Singlet | 3H | C3-CH₃ | Aromatic methyl group protons, potentially shifted slightly from the C5-methyl. |
Table 2: Predicted ¹³C NMR Data (125 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Assignment | Rationale |
|---|---|---|
| ~155 | C4 | Aromatic carbon bonded to the electron-donating methoxy group. |
| ~145 | C2 | Aromatic carbon bonded to the N-oxide and the chloromethyl group, significantly deshielded. |
| ~140 | C6 | Aromatic carbon adjacent to the N-oxide, deshielded. |
| ~125 | C3 | Aromatic carbon substituted with a methyl group. |
| ~120 | C5 | Aromatic carbon substituted with a methyl group. |
| ~60 | -OCH₃ | Methoxy carbon. |
| ~40 | -CH₂Cl | Chloromethyl carbon, influenced by the electronegative chlorine. |
| ~15 | C5-CH₃ | Aromatic methyl carbon. |
| ~12 | C3-CH₃ | Aromatic methyl carbon. |
Experimental Protocol: NMR Data Acquisition and Validation
This protocol ensures the acquisition of high-quality, unambiguous data.
-
Sample Preparation:
-
Accurately weigh 5-10 mg of the dried sample.
-
Dissolve in ~0.6 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃). Causality: CDCl₃ is an excellent choice for its ability to dissolve a wide range of organic compounds and its single residual solvent peak is easily identified.
-
Filter the solution through a pipette with a small cotton or glass wool plug into a clean, dry 5 mm NMR tube.
-
-
Instrument Setup & Data Acquisition:
-
Acquire spectra on a spectrometer operating at a field strength of 400 MHz or higher for optimal signal dispersion.
-
¹H NMR: Acquire with a standard pulse sequence using a 30-degree pulse angle and a relaxation delay of 2 seconds to ensure accurate integration.
-
¹³C NMR: Acquire using a proton-decoupled pulse sequence (e.g., zgpg30) with a sufficient number of scans to achieve a good signal-to-noise ratio.
-
2D NMR (Self-Validation): To confirm assignments, acquire a ¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence) spectrum. This experiment directly correlates each proton signal with the carbon to which it is attached, providing definitive proof of the H-C connectivity and validating the assignments made from 1D spectra.
-
Visualization: NMR Analysis Workflow
Caption: Workflow for unambiguous NMR-based structural elucidation.
Infrared (IR) Spectroscopy: Functional Group Fingerprinting
IR spectroscopy serves as a rapid and effective method to confirm the presence of key functional groups within the molecule.
Predicted IR Absorption Bands
The spectrum will be dominated by vibrations from the N-O bond, the C-O-C ether linkage, and the aromatic system.
Table 3: Predicted Key IR Absorption Bands
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
|---|---|---|
| ~3100-3000 | C-H Stretch | Aromatic C-H |
| ~2950-2850 | C-H Stretch | Aliphatic C-H (-CH₃, -CH₂) |
| ~1600-1450 | C=C / C=N Stretch | Pyridine Ring |
| ~1300-1200 | N-O Stretch | Pyridine N-Oxide |
| ~1250-1000 | C-O-C Stretch | Aryl-alkyl ether |
| ~800-600 | C-Cl Stretch | Alkyl Halide |
Experimental Protocol: Attenuated Total Reflectance (ATR)-IR
ATR is the modern standard for acquiring IR spectra of solid samples due to its simplicity and reproducibility.
-
Instrument Preparation: Ensure the ATR crystal (typically diamond or germanium) is clean. Run a background scan in the empty instrument to subtract atmospheric CO₂ and H₂O signals.
-
Sample Application: Place a small amount (1-2 mg) of the solid sample directly onto the ATR crystal.
-
Data Acquisition: Apply pressure using the instrument's anvil to ensure good contact between the sample and the crystal. Initiate the scan. Typically, 16-32 scans are co-added to produce a high-quality spectrum.
-
Data Analysis: Identify the key absorption bands and compare them to the predicted values to confirm the presence of the required functional groups.
Visualization: Key Functional Groups and IR Regions
Caption: Key molecular vibrations for IR spectroscopic identification.
Mass Spectrometry (MS): Molecular Weight and Fragmentation
Mass spectrometry provides the exact molecular weight and, through fragmentation, corroborates the molecule's structure.
Predicted Mass Spectrum Data
Using a soft ionization technique like Electrospray Ionization (ESI) is ideal for minimizing fragmentation and observing the protonated molecular ion. The exact mass is a critical piece of data for confirming the elemental formula.
Table 4: Predicted High-Resolution Mass Spectrometry (HRMS) Data
| m/z (Da) | Ion Formula | Description |
|---|---|---|
| 202.0680 | [C₉H₁₃ClNO₂]⁺ | Protonated Molecular Ion [M+H]⁺ |
| 201.0602 | [C₉H₁₂ClNO₂]⁺˙ | Molecular Ion [M]⁺˙ (if observed) |
| 186.0731 | [C₉H₁₃ClNO]⁺ | [M+H-O]⁺ (Loss of N-oxide oxygen) |
| 166.0837 | [C₉H₁₂NO₂]⁺ | [M+H-Cl]⁺ (Loss of Chlorine) |
| 152.0682 | [C₈H₉NO₂]⁺ | [M+H-CH₂Cl]⁺ (Loss of chloromethyl radical) |
Experimental Protocol: ESI-Time-of-Flight (TOF) HRMS
This method provides high mass accuracy, which is essential for formula confirmation.
-
Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a suitable solvent like methanol or acetonitrile. Further dilute this stock solution to a final concentration of 1-10 µg/mL using a 50:50 mixture of the solvent and water, often with 0.1% formic acid. Causality: Formic acid aids in the protonation of the molecule, promoting the formation of the [M+H]⁺ ion required for ESI.
-
Instrument Setup: Use an ESI source coupled to a TOF or Orbitrap mass analyzer. Calibrate the instrument immediately before the run to ensure high mass accuracy (<5 ppm).
-
Data Acquisition: Infuse the sample solution directly into the ESI source at a low flow rate (e.g., 5-10 µL/min). Acquire data in positive ion mode over a mass range of m/z 50-500.
-
Data Analysis: Determine the experimental m/z of the most abundant ion in the spectrum. Use the instrument's software to calculate the elemental formula that corresponds to this exact mass. The result should match the theoretical formula (C₉H₁₂ClNO₂) within the instrument's mass accuracy tolerance.
Visualization: Predicted ESI-MS Fragmentation Pathway
Caption: Primary fragmentation pathways in positive-ion ESI-MS.
Conclusion
The comprehensive spectroscopic analysis of this compound is critical for ensuring its identity, purity, and suitability for subsequent synthetic transformations. This guide establishes a predictive and methodological framework for achieving this characterization. By employing the detailed NMR, IR, and MS protocols described, researchers can generate robust, verifiable data. The correlation of empirical results with the predicted spectral features outlined herein will provide unequivocal structural confirmation, serving as a cornerstone for quality control and process development in the synthesis of advanced pharmaceutical intermediates.
References
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Patel, S. B. et al. (2024). PROCESS OPTIMIZATION AND GREEN CHEMISTRY APPROACH DURING SYNTHESIS AND CHARACTERIZATION OF 2-CHLOROMETHYL-3,5- DIMETHYL-4-METHOXY. RASĀYAN Journal of Chemistry, 17(4). Available at: [Link]
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PubChem. (n.d.). 2-(Chloromethyl)-4-methoxy-3,5-dimethylpyridine. National Center for Biotechnology Information. Available at: [Link]
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NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Critical Role of 2-Chloromethyl-4-methoxy-3,5-dimethylpyridine Hydrochloride in Pharmaceutical Manufacturing. Available at: [Link]
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Sivakumar, N. et al. (2014). Method development and validation for quantitative determination of 2-acetoxy methyl-4- methoxy-3,5-dimethyl pyridine, An impurity, In esomeprazole magnesium (API) active pharmaceutical ingredient by LC-ESI-MS/MS. Journal of Chemical and Pharmaceutical Research, 6(5), 1014-1021. Available at: [Link]
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Aboul-Enein, H. Y. et al. (2018). Syntheses, Crystallization, and Spectroscopic Characterization of 3,5-Lutidine N-Oxide Dehydrate. ACS Omega, 3(4), 4548-4555. Available at: [Link]
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Al-Awadi, N. A. (2001). Recent trends in the chemistry of pyridine N-oxides. ARKIVOC, 2001(i), 242-268. Available at: [Link]
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ResearchGate. (n.d.). Pyridine N-Oxide. Available at: [Link]
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FAQ. (n.d.). How is 2-Chloromethyl-4-methoxy-3,5-dimethylpyridine hydrochloride synthesized? Available at: [Link]
-
Baran, P. (2012). Pyridine N-Oxides. Baran Group Meeting. Available at: [Link]
-
ResearchGate. (2025). PROCESS OPTIMIZATION AND GREEN CHEMISTRY APPROACH DURING SYNTHESIS AND CHARACTERIZATION OF 2-CHLOROMETHYL-3,5- DIMETHYL-4-METHOXY PYRIDINE HYDROCHLORIDE. Available at: [Link]
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A Technical Guide to the Mechanism and Application of 2-Chloromethyl-4-methoxy-3,5-dimethylpyridine 1-Oxide in Pharmaceutical Synthesis
Abstract
This technical guide provides an in-depth analysis of 2-Chloromethyl-4-methoxy-3,5-dimethylpyridine 1-Oxide, a pivotal intermediate in modern medicinal chemistry. Primarily recognized for its role in the synthesis of proton pump inhibitors (PPIs), this document elucidates the compound's mechanism of action not as a pharmacologically active agent itself, but as a highly reactive electrophilic building block. We will explore the nuanced role of the pyridine N-oxide moiety in activating the molecule for key transformations, detail the synthetic pathways it enables—most notably in the construction of omeprazole—and provide validated experimental protocols for researchers and drug development professionals. The causality behind experimental design, from reagent selection to reaction conditions, is examined to provide a holistic understanding of its application.
Introduction: A Keystone Intermediate in Gastric Acid Suppression
Proton pump inhibitors (PPIs) represent a cornerstone in the management of acid-related gastrointestinal disorders, offering profound and sustained suppression of gastric acid secretion.[1] The synthesis of these complex heterocyclic molecules, such as the widely prescribed drug omeprazole, relies on the precise and efficient coupling of two key fragments: a substituted benzimidazole core and a functionalized pyridine ring.[2] this compound and its derivatives serve as the critical pyridine-containing precursor in these synthetic routes.[3]
The "mechanism of action" of this compound is therefore understood in the context of its chemical reactivity and its function as a synthon. It provides the electrophilic chloromethyl group necessary for forming a crucial thioether linkage, which is the penultimate step in assembling the omeprazole backbone.[4] This guide will dissect this mechanism, focusing on the strategic importance of the N-oxide group in the synthesis of the intermediate itself and its subsequent high-yield coupling reactions.
Physicochemical Properties and Characterization
A clear understanding of a compound's physical and chemical properties is fundamental to its application in controlled synthetic chemistry.
| Property | Value | Source |
| CAS Number | 848694-10-0 | [5] |
| Molecular Formula | C₉H₁₂ClNO₂ | [5] |
| Molecular Weight | 201.65 g/mol | [6] |
| Appearance | Brown Semi-Solid | [5] |
| Boiling Point | 383.5±37.0 °C (Predicted) | [5] |
| Storage | Keep in dark place, Inert atmosphere, Store in freezer, under -20°C | [5] |
| Hazards | Causes skin and serious eye irritation; may cause respiratory irritation. | [6] |
Note: The closely related and more commonly used coupling partner, 2-Chloromethyl-4-methoxy-3,5-dimethylpyridine hydrochloride (CAS No. 86604-75-3), is a white to off-white powder with a melting range of 128-131°C.[3]
The Core Mechanism: An Electrophilic Partner in PPI Synthesis
The primary role of the title compound and its derivatives is to act as an electrophile in a nucleophilic substitution reaction. This process constructs the thioether backbone of what will become omeprazole, a molecule often referred to as pyrmetazole in its intermediate sulfide form.[2]
The Strategic Role of the Pyridine N-Oxide Moiety
Pyridine N-oxides are significantly more reactive than their parent pyridines. The N-oxide group enhances the electron density of the ring through resonance while simultaneously making the α- and γ-positions (C2 and C4) susceptible to functionalization.[7][8]
The mechanism of action of the N-oxide group is most critical during the synthesis of the chloromethyl intermediate itself. Starting from a precursor like 2,3,5-trimethyl-4-methoxypyridine-N-oxide, the N-oxide directs a rearrangement reaction. For instance, treatment with acetic anhydride leads to the formation of a 2-acetoxymethyl intermediate, which can then be hydrolyzed to a 2-hydroxymethyl group.[9] This hydroxymethyl group is the direct precursor to the reactive chloromethyl group.
This directed functionalization is a classic and powerful application of N-oxide chemistry, enabling the introduction of a reactive handle at a specific position that would be difficult to achieve with the parent pyridine.[10]
The Key Coupling Reaction: Thioether Formation
The central mechanistic step involves the reaction of the chloromethylpyridine derivative with a nucleophilic benzimidazole thiol. While the title includes the N-oxide, many industrial syntheses utilize the deoxygenated hydrochloride salt, 2-chloromethyl-4-methoxy-3,5-dimethylpyridine hydrochloride, for the coupling step to avoid potential side reactions.[2][3] The fundamental electrophilic nature of the chloromethyl group remains the same in either case.
The reaction is a classic Sₙ2 (bimolecular nucleophilic substitution) process.
-
Nucleophile Activation: The thiol group of 2-mercapto-5-methoxybenzimidazole is deprotonated by a base (e.g., sodium hydroxide) to form a highly nucleophilic thiolate anion.
-
Nucleophilic Attack: The thiolate anion attacks the electrophilic carbon of the chloromethyl (-CH₂Cl) group.
-
Displacement: The chloride ion, a good leaving group, is displaced, forming a new carbon-sulfur bond and yielding the thioether intermediate.[2]
Final Step: Oxidation to the Sulfoxide
The resulting thioether, 5-Methoxy-2-[[(4-methoxy-3,5-dimethyl-2-pyridinyl)methyl]thio]-1H-benzimidazole, is not yet the active drug. A final, controlled oxidation of the sulfide to a sulfoxide is required to produce omeprazole.[4] This oxidation is a critical step, as over-oxidation can lead to the formation of an inactive sulfone impurity.[11] Common oxidizing agents include meta-chloroperoxybenzoic acid (m-CPBA) or hydrogen peroxide with a catalyst.[4][11]
Field-Proven Experimental Protocols
The following protocols are synthesized from established industrial and academic procedures, designed to be self-validating through clear, causal steps.
Protocol 1: Synthesis of the Thioether Intermediate
This procedure details the nucleophilic substitution reaction to form the core sulfide backbone of omeprazole.[2]
Causality Statement: The use of a biphasic ethanol/water system with sodium hydroxide ensures the deprotonation of the benzimidazole thiol to its more reactive thiolate form while maintaining solubility for both reactants. The reaction is maintained at a controlled temperature to prevent side reactions and ensure selective Sₙ2 displacement.
| Reagent | Molar Eq. | Quantity | Purpose |
| 2-Mercapto-5-methoxybenzimidazole | 1.0 | 17.8 g | Nucleophile |
| Sodium Hydroxide (NaOH) | 1.3 | 5.0 g | Base (Activates Nucleophile) |
| Ethanol | - | 50 mL | Solvent |
| 2-Chloromethyl-4-methoxy-3,5-dimethylpyridine HCl | 0.9 | 20.0 g | Electrophile |
| Water | - | 100 mL | Solvent |
Step-by-Step Methodology:
-
In a suitable reaction vessel, dissolve sodium hydroxide (5.0 g) in ethanol (50 mL) with heating to 70-90°C.
-
To this basic solution, add 2-mercapto-5-methoxybenzimidazole (17.8 g) and reflux until fully dissolved. This ensures complete formation of the sodium thiolate salt.
-
Cool the reaction mixture to below 10°C to control the exothermic nature of the subsequent addition.
-
In a separate vessel, dissolve 2-chloromethyl-4-methoxy-3,5-dimethylpyridine hydrochloride (20.0 g) in water (100 mL).
-
Slowly add the aqueous pyridine solution to the cooled benzimidazole solution. The slow addition prevents temperature spikes.
-
Allow the reaction temperature to rise to 30°C and maintain for 4 hours to drive the reaction to completion.[2]
-
After the incubation period, cool the mixture to 10°C and dilute with 500 mL of water to precipitate the product.
-
Stir the resulting slurry for 12 hours to ensure complete precipitation and crystallization.
-
Collect the precipitated white solid by suction filtration and dry to obtain the desired thioether intermediate.[2]
Protocol 2: Oxidation of Thioether to Omeprazole
This procedure details the selective oxidation of the sulfide to the target sulfoxide.
Causality Statement: Dichloromethane is chosen as the solvent for its inertness and ability to dissolve the thioether intermediate. The reaction is conducted at a low temperature (-25°C) to enhance the selectivity of the oxidation, minimizing the formation of the over-oxidized sulfone byproduct. m-CPBA is a highly effective and relatively selective oxidizing agent for this transformation. The final pH adjustment neutralizes acidic byproducts and precipitates the omeprazole free base.[12]
| Reagent | Molar Eq. | Quantity | Purpose |
| Thioether Intermediate (from Protocol 1) | 1.0 | 100 g | Substrate |
| Ethyl Acetate or Dichloromethane | - | 500 mL | Solvent |
| meta-Chloroperoxybenzoic acid (m-CPBA) or Peracetic Acid | ~1.0-1.2 | 125 g (Peracetic Acid) | Oxidizing Agent |
| 10% Aqueous Sodium Hydroxide | - | As needed | Neutralization/Precipitation |
Step-by-Step Methodology:
-
Dissolve the thioether intermediate (100 g) in ethyl acetate or dichloromethane (500 mL) in a reaction vessel equipped for low-temperature control.
-
Cool the solution to -25°C. This low temperature is critical for reaction selectivity.
-
Slowly add the oxidizing agent (e.g., peracetic acid, 125 g) while vigorously stirring and maintaining the temperature at -25°C.[12]
-
Continue stirring for an additional 30 minutes after the addition is complete. Monitor reaction progress by TLC or HPLC.
-
Once the reaction is complete, adjust the pH of the mixture to ~8 using a 10% aqueous sodium hydroxide solution. This step neutralizes the peracid byproduct and precipitates the product.
-
Filter the precipitated solid and wash thoroughly with water.
-
The crude product can be purified by recrystallization from a suitable solvent like methanol to yield pure omeprazole.[12]
Conclusion
This compound is not merely a passive ingredient but a highly engineered chemical tool. Its "mechanism of action" is rooted in the principles of physical organic chemistry, where the N-oxide functionality is strategically employed to activate a specific molecular position for conversion into a potent electrophilic handle. This handle, the chloromethyl group, subsequently participates in a robust and high-yield Sₙ2 reaction to build the scaffold of life-changing proton pump inhibitors. Understanding this mechanistic pathway, from the activation by the N-oxide to the final coupling reaction, is essential for process optimization, impurity profiling, and the rational design of next-generation pharmaceuticals.
References
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PROCESS OPTIMIZATION AND GREEN CHEMISTRY APPROACH DURING SYNTHESIS AND CHARACTERIZATION OF 2-CHLOROMETHYL-3,5- DIMETHYL-4-METHOX. (2024). RASĀYAN J. Chem., 17(4). Available at: [Link]
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Saini, S. et al. (2019). Novel Synthesis of Omeprazole and Pharmaceutical Impurities of Proton pump inhibitors : A Review. International Journal of PharmTech Research, 12(3), 57-70. Available at: [Link]
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Saini, S. et al. (2019). Novel Synthesis of Omeprazole and Pharmaceutical Impurities of Proton pump inhibitors : A Review. ResearchGate. Available at: [Link]
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Prochem. (n.d.). How is 2-Chloromethyl-4-methoxy-3,5-dimethylpyridine hydrochloride synthesized?. Prochem. Available at: [Link]
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Roche, V. F. (2006). The Chemically Elegant Proton Pump Inhibitors. American journal of pharmaceutical education, 70(5), 101. Available at: [Link]
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Baran, P. S. (2012). Pyridine N-Oxides. Baran Group Meeting. Available at: [Link]
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National Center for Biotechnology Information. (n.d.). 2-(Chloromethyl)-4-methoxy-3,5-dimethylpyridine. PubChem Compound Database. Available at: [Link]
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Lindberg, P. et al. (2012). Synthesis, structure, and reactivity of Omeprazole and related compounds. White Rose eTheses Online. Available at: [Link]
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Kumar, V. et al. (2013). Synthesis of 2-substituted pyridines from pyridine N-oxides. ARKIVOC. Available at: [Link]
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Organic Chemistry Portal. (2022). Preparation of Pyridines, Part 8: Chemistry of Pyridine-N-oxides. YouTube. Available at: [Link]
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An In-Depth Technical Guide to the Role of 2-Chloromethyl-4-methoxy-3,5-dimethylpyridine 1-Oxide in Omeprazole Synthesis
Abstract
Omeprazole, the first-in-class proton pump inhibitor (PPI), revolutionized the treatment of acid-related gastrointestinal disorders. Its synthesis is a cornerstone of medicinal and industrial chemistry, relying on the convergent coupling of two key heterocyclic systems. This technical guide provides an in-depth examination of one of these critical building blocks: 2-Chloromethyl-4-methoxy-3,5-dimethylpyridine and its N-oxide precursors. We will dissect the multi-step synthesis of this essential pyridine intermediate, elucidate its pivotal role in the construction of the omeprazole backbone, and provide detailed, field-proven protocols. This document is intended for researchers, chemists, and drug development professionals seeking a comprehensive understanding of this established yet elegant synthetic pathway.
Introduction: The Architectural Significance of Omeprazole
Omeprazole's therapeutic success lies in its unique structure, which features a substituted benzimidazole ring linked to a pyridine ring via a methylsulfinyl bridge.[1][2] This specific arrangement is responsible for its mechanism of action: the irreversible inhibition of the H+/K+-ATPase (proton pump) in gastric parietal cells.[3] The industrial-scale synthesis of omeprazole is, therefore, a study in the efficient construction and linkage of these two heterocyclic moieties.
The most prevalent and refined synthetic route involves a convergent strategy.[2] This approach hinges on the preparation of two key intermediates: a nucleophilic benzimidazole derivative (2-mercapto-5-methoxybenzimidazole) and an electrophilic pyridine derivative.[4] The star of this guide, 2-chloromethyl-4-methoxy-3,5-dimethylpyridine hydrochloride, serves as this crucial electrophilic component, providing the entire pyridine half of the final drug molecule.[5][6][7] Understanding its synthesis is paramount to understanding the synthesis of omeprazole itself.
Synthesis of the Pyridine Core: A Multi-Step Transformation
The journey to 2-chloromethyl-4-methoxy-3,5-dimethylpyridine hydrochloride is a multi-step process that begins with the readily available starting material, 2,3,5-trimethylpyridine (also known as 2,3,5-collidine). The pathway involves strategic activation and functionalization of the pyridine ring and one of its methyl groups.
Ring Activation via N-Oxidation and Nitration
The pyridine ring is inherently electron-deficient, making direct electrophilic substitution challenging. The first strategic move is to oxidize the pyridine nitrogen to form the N-oxide. This has a dual effect: it activates the 4-position for electrophilic attack and provides a reactive handle for later manipulations.
-
N-Oxidation: 2,3,5-trimethylpyridine is treated with an oxidizing agent, typically hydrogen peroxide in acetic acid, to yield 2,3,5-trimethylpyridine-N-oxide.[3]
-
Nitration: The resulting N-oxide is then nitrated using a mixture of concentrated sulfuric and nitric acids. The N-oxide group directs the electrophilic nitration to the 4-position, yielding 4-nitro-2,3,5-trimethylpyridine-N-oxide.[3][7][8]
Methoxy Group Installation and Side-Chain Functionalization
With the 4-position functionalized, the focus shifts to installing the required methoxy group and preparing the 2-methyl group for chlorination.
-
Methoxylation: The nitro group at the 4-position is an excellent leaving group for nucleophilic aromatic substitution. It is displaced by a methoxide source, such as sodium methoxide in methanol, to produce 4-methoxy-2,3,5-trimethylpyridine-N-oxide.[7][9]
-
Acetoxylation: The N-oxide is then reacted with acetic anhydride.[7][9] This serves a dual purpose: it rearranges to functionalize the most reactive methyl group (at the 2-position) into an acetoxymethyl group. This step yields 2-acetoxymethyl-4-methoxy-3,5-dimethylpyridine.
-
Hydrolysis: The acetoxy group is subsequently hydrolyzed under basic conditions to afford the key alcohol intermediate, 2-hydroxymethyl-4-methoxy-3,5-dimethylpyridine.[9]
The Final Chlorination Step
The final step in preparing the electrophilic intermediate is the conversion of the hydroxymethyl group into a highly reactive chloromethyl group. This is a critical transformation that sets the stage for the subsequent coupling reaction.
Causality Behind Experimental Choices: The choice of chlorinating agent is crucial. Thionyl chloride (SOCl₂) and sulfuryl chloride (SO₂Cl₂) are commonly used. Sulfuryl chloride is often preferred for its clean reaction profile in this context. The reaction is typically run in an inert solvent like dichloromethane at low temperatures (e.g., in an ice bath) to control the exothermicity and prevent side reactions. The product is isolated as the hydrochloride salt, which improves its stability and handling characteristics.[7]
Experimental Protocol 1: Synthesis of 2-Chloromethyl-4-methoxy-3,5-dimethylpyridine hydrochloride[8]
-
Materials:
-
2-hydroxymethyl-4-methoxy-3,5-dimethylpyridine (250 g)
-
Dichloromethane (480 ml)
-
Sulfuryl chloride (225 ml)
-
Acetone
-
-
Procedure:
-
Accurately weigh 250 g of 2-hydroxymethyl-4-methoxy-3,5-dimethylpyridine and add it to a three-necked flask containing 480 ml of dichloromethane.
-
Stir the mixture and cool it in an ice bath.
-
Slowly add 225 ml of sulfuryl chloride dropwise to the cooled solution while maintaining vigorous stirring.
-
After the complete addition of sulfuryl chloride, remove the ice bath and allow the reaction to proceed at room temperature for 1.5 hours.
-
Upon completion, concentrate the reaction mixture under reduced pressure to recover the dichloromethane.
-
Add acetone to the concentrated residue and stir until a paste is formed.
-
Filter the solid product, wash with cold acetone, and dry to yield 2-Chloromethyl-4-methoxy-3,5-dimethylpyridine hydrochloride.
-
Diagram: Synthesis Pathway of the Pyridine Intermediate
Caption: Multi-step synthesis of the key pyridine intermediate.
The Core Directive: Coupling the Pyridine and Benzimidazole Moieties
With the electrophilic pyridine intermediate in hand, the stage is set for the main event: the construction of the omeprazole backbone. This is achieved via a nucleophilic substitution reaction with 2-mercapto-5-methoxybenzimidazole.
Mechanism of Action: Nucleophilic Substitution
The reaction proceeds via a classic S_N2 mechanism.[4]
-
Deprotonation: A base, typically sodium hydroxide, deprotonates the thiol group of 2-mercapto-5-methoxybenzimidazole to generate a highly nucleophilic thiolate anion.[4]
-
Nucleophilic Attack: This thiolate anion then attacks the electrophilic carbon of the chloromethyl group on the pyridine intermediate.
-
Displacement: The chloride ion is displaced as the leaving group, forming a new carbon-sulfur bond and yielding the thioether intermediate, 5-methoxy-2-[[(4-methoxy-3,5-dimethyl-2-pyridinyl)methyl]thio]-1H-benzimidazole, often referred to as "pyrmetazole".[4]
Experimental Protocol 2: Synthesis of the Thioether Intermediate (Pyrmetazole)[5]
-
Materials:
-
2-mercapto-5-methoxybenzimidazole (17.8 g, 0.10 mol)
-
2-chloromethyl-4-methoxy-3,5-dimethylpyridine hydrochloride (20 g, 0.09 mol)
-
Sodium hydroxide (5 g, 0.13 mol)
-
Ethanol (50 mL)
-
Water (100 mL)
-
-
Procedure:
-
In a suitable reaction vessel, dissolve sodium hydroxide (5 g) in ethanol (50 mL) with heating (70-90°C).
-
To this solution, add 2-mercapto-5-methoxybenzimidazole (17.8 g) and reflux the mixture until all solids dissolve.
-
Cool the reaction mixture to below 10°C.
-
In a separate vessel, prepare an aqueous solution by dissolving the pyridine hydrochloride intermediate (20 g) in water (100 mL).
-
Slowly add the aqueous pyridine solution to the cooled benzimidazole solution.
-
Allow the reaction temperature to rise to 30°C and maintain it for 4 hours with stirring.
-
After the incubation period, cool the mixture to 10°C and dilute with 500 mL of water.
-
Stir the resulting suspension for 12 hours to ensure complete precipitation.
-
Collect the precipitated white solid by suction filtration and dry to obtain the thioether intermediate.
-
Diagram: The Core Condensation Reaction
Caption: Convergent synthesis of the thioether backbone.
The Final Transformation: Oxidation to Omeprazole
The final step in the synthesis is the selective oxidation of the thioether linkage to a sulfoxide.[4] This is a delicate transformation, as over-oxidation can lead to the formation of an undesired sulfone byproduct.[1]
-
Controlled Oxidation: The thioether intermediate is dissolved in a suitable solvent, such as dichloromethane or methanol, and treated with a controlled amount of an oxidizing agent.[4][10][11]
-
Common Oxidants: Common reagents for this step include meta-chloroperoxybenzoic acid (m-CPBA) or hydrogen peroxide, often in the presence of a catalyst like sodium molybdate or ammonium molybdate.[1][3][10][11]
-
Result: This carefully controlled oxidation yields omeprazole, which can then be purified through crystallization.
Process Optimization and Analytical Validation
Modern synthetic efforts focus on improving the efficiency, safety, and environmental footprint of this process. Research has explored "one-pot" methods that combine reaction and refining steps to reduce solvent use and operational time.[11] Green chemistry approaches aim to replace hazardous solvents and reagents.[9]
Table 1: Summary of Key Synthetic Transformations and Reagents
| Step | Starting Material | Key Reagents | Product | Purpose |
| Pyridine Synthesis | 2,3,5-Trimethylpyridine | H₂O₂, HNO₃/H₂SO₄, NaOMe, Acetic Anhydride, SO₂Cl₂ | 2-Chloromethyl-4-methoxy-3,5-dimethylpyridine HCl | Creation of the electrophilic pyridine building block |
| Thioether Formation | Pyridine Intermediate & Mercaptobenzimidazole | NaOH, Ethanol/Water | Pyrmetazole (Thioether) | Coupling of the two heterocyclic cores |
| Final Oxidation | Pyrmetazole (Thioether) | m-CPBA or H₂O₂/Catalyst | Omeprazole | Formation of the active sulfoxide moiety |
Throughout the synthesis, rigorous analytical control is essential. Techniques such as Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and High-Performance Liquid Chromatography (HPLC) are employed to confirm the structure and assess the purity of all intermediates and the final active pharmaceutical ingredient (API).[2][9]
Conclusion
The synthesis of omeprazole is a testament to elegant and robust chemical design. Within this framework, 2-Chloromethyl-4-methoxy-3,5-dimethylpyridine 1-Oxide and its derivatives play an indispensable role. This intermediate is not merely a reactant but the carefully crafted electrophilic component that carries the entire pyridine moiety into the final structure. Its multi-step synthesis, involving strategic ring activation, functionalization, and chlorination, is a critical sequence that enables the efficient and convergent construction of one of the world's most important medications. Understanding the chemistry behind this key intermediate provides a foundational insight into the broader field of pharmaceutical process development.
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An In-Depth Technical Guide to 2-Chloromethyl-4-methoxy-3,5-dimethylpyridine 1-Oxide: Synthesis, Reactivity, and Application
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive review of 2-Chloromethyl-4-methoxy-3,5-dimethylpyridine 1-Oxide, a pivotal intermediate in the synthesis of proton pump inhibitors (PPIs), most notably omeprazole. This document delves into the nuanced chemistry of this N-oxide derivative, offering in-depth insights into its synthesis, reaction mechanisms, and chemical properties. Authored for the discerning researcher and drug development professional, this guide emphasizes the causality behind experimental choices and provides detailed, field-proven protocols.
Introduction: The Strategic Importance of a Pyridine N-Oxide Intermediate
This compound is a critical building block in the pharmaceutical industry, primarily serving as a precursor to the pyridine moiety of omeprazole and related anti-ulcer drugs.[1][2] The strategic introduction of the N-oxide functionality is a cornerstone of its synthetic utility. The N-oxide group plays a dual role: it activates the pyridine ring, facilitating functionalization at the 2-methyl position, and it influences the electronic properties of the molecule, enhancing the reactivity of the subsequently introduced chloromethyl group. This guide will explore the synthesis of this key intermediate, its inherent reactivity, and its crucial role in the construction of complex active pharmaceutical ingredients (APIs).
Synthesis of this compound: A Tale of Two Routes
The industrial synthesis of this compound and its subsequent conversion to the hydrochloride salt is a well-established process, with two primary routes commencing from either 3,5-dimethylpyridine (lutidine) or 2,3,5-trimethylpyridine (collidine).[2][3] Both pathways converge on the formation of the N-oxide as a key intermediate to facilitate the introduction of the chloromethyl group.
Route A: The 3,5-Dimethylpyridine Pathway
This synthetic approach involves a multi-step sequence that leverages the N-oxide to direct the functionalization of the pyridine ring.
Figure 1: Synthetic pathway starting from 3,5-Dimethylpyridine.
Experimental Protocol: A Step-by-Step Synthesis
-
Oxidation: 3,5-Dimethylpyridine is oxidized to its N-oxide using an oxidizing agent such as hydrogen peroxide in acetic acid. This step is crucial as the N-oxide activates the pyridine ring for subsequent electrophilic nitration at the 4-position.[3]
-
Nitration: The resulting 3,5-dimethylpyridine 1-oxide is nitrated using a mixture of nitric acid and sulfuric acid to introduce a nitro group at the 4-position.[3]
-
Methoxylation: The nitro group is then displaced by a methoxy group through nucleophilic aromatic substitution using sodium methoxide in methanol.[4]
-
Hydroxymethylation: The 2-methyl group is functionalized to a hydroxymethyl group. This transformation can be achieved through various methods, often involving a rearrangement reaction like the Boekelheide reaction.[5]
-
Chlorination: The final step involves the conversion of the 2-hydroxymethyl group to the desired 2-chloromethyl functionality. This is typically achieved using a chlorinating agent such as thionyl chloride or triphosgene.[6][7]
Route B: The 2,3,5-Trimethylpyridine Pathway
An alternative and often preferred industrial route begins with 2,3,5-trimethylpyridine. This pathway offers the advantage of having the methyl group already present at the 2-position, simplifying the functionalization process.
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An In-depth Technical Guide to the Discovery and History of 2-Chloromethyl-4-methoxy-3,5-dimethylpyridine Hydrochloride
Authored by: A Senior Application Scientist
Foreword: The narrative of modern pharmaceutical development is often centered on the final drug molecule. However, the journey to these therapeutic agents is paved with the discovery and optimization of critical chemical intermediates. This guide delves into the history and synthetic evolution of one such pivotal molecule: 2-Chloromethyl-4-methoxy-3,5-dimethylpyridine. Its story is inextricably linked to the rise of one of the most significant drug classes of the 20th century—the proton pump inhibitors (PPIs). For the researchers, chemists, and drug development professionals who understand that the elegance of a final drug product is a direct reflection of the ingenuity applied to its synthesis, this guide offers a comprehensive technical overview.
The Genesis: A Need for a New Class of Anti-ulcer Agents
The latter half of the 20th century saw a pressing need for effective treatments for peptic ulcer disease and other acid-related gastrointestinal disorders. The discovery of the gastric H+/K+ ATPase, the "proton pump" responsible for the final step of acid secretion in the stomach's parietal cells, presented a novel and highly specific therapeutic target.[1][2]
Scientists at the Swedish pharmaceutical company Astra (then AB Hässle) were at the forefront of this research. Their work evolved from exploring various antisecretory compounds to focusing on a class of substituted benzimidazoles.[3] This line of inquiry led to the synthesis of timoprazole and picoprazole in the mid-1970s, and ultimately, to the landmark discovery of omeprazole in 1979.[3]
Omeprazole's unique structure, a sulfinyl group linking a benzimidazole ring and a substituted pyridine ring, was key to its mechanism. The molecule acts as a prodrug; it accumulates in the acidic environment of the parietal cells, where it undergoes a chemical rearrangement to become a reactive species that irreversibly binds to and inhibits the proton pump.[1][2] This targeted action required a very specific pyridine component. The discovery of omeprazole, therefore, necessitated the invention of a reliable synthetic pathway for its pyridine precursor, giving birth to the field of study surrounding 2-Chloromethyl-4-methoxy-3,5-dimethylpyridine.
The Synthetic Saga: From Lab-Scale Discovery to Industrial Powerhouse
The industrial production of a complex molecule like omeprazole hinges on the efficient synthesis of its key intermediates.[4][5] 2-Chloromethyl-4-methoxy-3,5-dimethylpyridine hydrochloride emerged as the crucial building block for the pyridine moiety of omeprazole and its successors.[4][6] The evolution of its synthesis reflects a classic narrative in process chemistry: a progression from initial, often multi-step and hazardous methods to streamlined, safer, and more cost-effective "greener" processes.
The Foundational Synthetic Route
Early patented methods established a multi-step sequence starting from readily available pyridine derivatives like 2,3,5-trimethylpyridine or 3,5-lutidine.[6][7] This foundational pathway, while effective, involved several distinct chemical transformations, each with its own set of challenges.
The general, classical pathway can be outlined as follows:
-
N-Oxidation: The pyridine nitrogen is oxidized to form the N-oxide. This initial step is crucial as it activates the pyridine ring, making it more susceptible to electrophilic substitution and influencing the reactivity of the methyl groups.
-
Nitration: A nitro group (-NO₂) is introduced at the 4-position of the pyridine ring using a mixture of concentrated sulfuric and nitric acids.[8]
-
Methoxylation: The newly introduced nitro group is displaced by a methoxy group (-OCH₃) using a methoxide source, typically sodium methoxide in methanol.[8]
-
Hydroxymethylation of the 2-Methyl Group: This is a critical and historically complex step. A common method involved reacting the 4-methoxy pyridine N-oxide intermediate with acetic anhydride.[6] This reagent facilitates a rearrangement reaction, which, after hydrolysis, yields 2-hydroxymethyl-4-methoxy-3,5-dimethylpyridine. The causality here is that the N-oxide functionality allows for a rearrangement that specifically functionalizes the adjacent methyl group.
-
Chlorination: The final step is the conversion of the 2-hydroxymethyl group to the desired 2-chloromethyl group. This is typically achieved using a chlorinating agent like thionyl chloride (SOCl₂) or sulfuryl chloride (SO₂Cl₂), followed by salt formation to yield the stable hydrochloride product.[6]
Caption: Foundational synthetic pathway to the target intermediate.
Process Optimization and Green Chemistry Approaches
While the foundational route was enabling, it presented several challenges for large-scale industrial production. The use of acetic anhydride is problematic as it is a precursor for illicit drug manufacturing and is banned or heavily restricted in many countries.[7] Furthermore, isolating the product at each of the numerous stages resulted in significant solvent waste and reduced overall yield.[7]
These limitations drove the development of more refined and "greener" synthetic strategies:
-
Avoiding Acetic Anhydride: Alternative methods for functionalizing the 2-methyl group were developed. One such approach involves methylation followed by hydroxylation using reagents like dimethyl sulfate and hydrogen peroxide.[7]
-
Telescopic Synthesis: Newer processes were designed to be "telescoped," where multiple reaction steps are performed in a single reactor without isolating the intermediates.[7] This "one-pot" approach dramatically reduces solvent usage, energy consumption, and processing time, leading to higher productivity.[7]
-
Alternative Chlorinating Agents: While effective, thionyl chloride and sulfuryl chloride produce acidic off-gases. Alternative reagents have been explored. For instance, a method using triphosgene in toluene has been patented, offering advantages in operation and purity.[9]
This evolution towards greener chemistry is not just an academic exercise; it is a critical factor in maintaining the economic viability and environmental sustainability of producing blockbuster drugs like omeprazole.
Key Experimental Protocols: A Self-Validating System
The trustworthiness of a synthetic process lies in its reproducibility and the clarity of its execution. Below are detailed protocols for the critical chlorination step, synthesized from publicly available methods.
Protocol 1: Chlorination using Sulfuryl Chloride
This protocol describes the conversion of the hydroxymethyl intermediate to the final chloromethyl hydrochloride salt.
Objective: To synthesize 2-Chloromethyl-4-methoxy-3,5-dimethylpyridine hydrochloride from its corresponding 2-hydroxymethyl precursor.
Materials:
-
2-Hydroxymethyl-4-methoxy-3,5-dimethylpyridine (1 mole equivalent)
-
Dichloromethane (DCM)
-
Sulfuryl chloride (SO₂Cl₂) (approx. 1.1 mole equivalents)
-
Acetone
-
Ice bath
Procedure:
-
Reaction Setup: In a three-necked flask equipped with a stirrer and a dropping funnel, dissolve 250g of 2-hydroxymethyl-4-methoxy-3,5-dimethylpyridine in 480ml of dichloromethane.[6]
-
Cooling: Cool the solution in an ice bath with continuous stirring.
-
Reagent Addition: Slowly add a solution of 225ml of sulfuryl chloride dropwise to the cooled reaction mixture.[6] Maintain the temperature during this exothermic addition.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction to proceed at room temperature for approximately 1.5 hours.[6] Monitor the reaction completion using a suitable method like Thin Layer Chromatography (TLC).
-
Workup: Once the reaction is complete, concentrate the mixture under reduced pressure to remove the dichloromethane.[6]
-
Isolation: Add acetone to the concentrated residue and stir. The product will precipitate or form a paste.[6]
-
Purification: Filter the solid product, wash with cold acetone, and dry under vacuum to obtain 2-Chloromethyl-4-methoxy-3,5-dimethylpyridine hydrochloride.
Causality: Dichloromethane is chosen as the solvent for its inertness and ability to dissolve the starting material. The reaction is cooled initially to control the exothermic reaction with sulfuryl chloride. The hydrochloride salt precipitates upon addition of a less polar solvent like acetone, providing a straightforward method of isolation.
The Ultimate Role: Building Block for Proton Pump Inhibitors
The entire purpose of developing a robust synthesis for 2-Chloromethyl-4-methoxy-3,5-dimethylpyridine hydrochloride is its role as a key reactant in the final construction of omeprazole and related PPIs like esomeprazole and tenatoprazole.[4][9]
In the final coupling step, the chlorine atom of the pyridine intermediate serves as a leaving group. It reacts with the thiol group of the benzimidazole moiety (e.g., 5-methoxy-2-mercaptobenzimidazole) in a nucleophilic substitution reaction to form a thioether linkage. This thioether is then oxidized to the characteristic sulfinyl group of the final drug molecule.
Caption: Final coupling step in the synthesis of Omeprazole.
Conclusion: A Legacy of Chemical Innovation
The history of 2-Chloromethyl-4-methoxy-3,5-dimethylpyridine 1-Oxide and its ultimate product, the hydrochloride salt, is a compelling case study in pharmaceutical process chemistry. Its discovery was not an accident but a necessity, driven by the targeted design of a new class of revolutionary drugs. The subsequent decades of process optimization highlight the relentless pursuit of efficiency, safety, and sustainability that characterizes modern drug manufacturing. This single molecule, while not a therapeutic agent itself, represents a critical link in a chain of innovation that has brought relief to millions of patients worldwide, underscoring the profound impact of synthetic chemistry on human health.
References
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Patel, S. B., et al. (2024). PROCESS OPTIMIZATION AND GREEN CHEMISTRY APPROACH DURING SYNTHESIS AND CHARACTERIZATION OF 2-CHLOROMETHYL-3,5- DIMETHYL-4-METHOX. RASĀYAN Journal of Chemistry, 17(4). Retrieved from [Link]
- Brändström, A., et al. (1984). Intermediates for the preparation of omeprazole. European Patent No. EP 0103553A2.
- Preparation method of 2-chloromethyl-4-methoxyl-3,5-dimethyl pyridine hydrochloride. (2013). Chinese Patent No. CN103232389A.
- Process for the preparation of 3,5-dimethyl-4-methoxy pyridine derivatives, and intermediate therefor. (1990). European Patent No. EP0369208A1.
- Synthetic method of omeprazole intermediate. (2020). Chinese Patent No. CN111303018A.
- Process for the preparation of 3,5-dimethyl-4-methoxy-2-chloromethylpyridine. (1989). United States Patent No. US4879408A.
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Discovery and development of proton pump inhibitors. (n.d.). Wikipedia. Retrieved from [Link]
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Saini, S., et al. (2019). Novel Synthesis of Omeprazole and Pharmaceutical Impurities of Proton pump inhibitors : A Review. International Journal of PharmTech Research, 12(3), 57-70. Retrieved from [Link]
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Sachs, G., & Shin, J. M. (2004). Pharmacology of Proton Pump Inhibitors. Current gastroenterology reports, 6(6), 454–460. Retrieved from [Link]
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Nishida, H. (2018). Discovery and Development of Proton Pump Inhibitors. In Gastric Acid Related Diseases. Karger Publishers. Retrieved from [Link]
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Introduction: The Unique Electronic Dichotomy of the Pyridine N-Oxide Scaffold
An In-depth Technical Guide to the Reactivity of the Chloromethyl Group in Pyridine N-Oxides
To the researcher engaged in the synthesis of complex heterocyclic molecules, the pyridine N-oxide framework represents a fascinating playground of reactivity. Its true value, however, is unlocked when we consider its influence on substituents. A chloromethyl group appended to this ring, particularly at the 2- or 4-position, is not merely another benzylic-type halide. It is a highly activated electrophilic center, primed for a variety of transformations, thanks to the unique electronic nature of the N-oxide functionality.
The N-oxide group exhibits a profound electronic dichotomy. Through the sigma framework, the highly electronegative oxygen atom exerts a powerful inductive electron-withdrawing effect. Simultaneously, it can act as a potent resonance donor, pushing electron density into the ring at the ortho and para positions.[1] This push-pull character is central to understanding the reactivity of the chloromethyl group. The inductive withdrawal polarizes the C-Cl bond of the side chain, making the carbon atom significantly more electrophilic and susceptible to nucleophilic attack. This activation is the cornerstone of the synthetic utility explored in this guide.
This guide provides a comprehensive exploration of the synthesis and reactivity of chloromethyl pyridine N-oxides, offering not just protocols, but the underlying chemical logic to empower researchers in drug development and advanced synthesis.
Part 1: Synthesis of Chloromethyl Pyridine N-Oxides: The Gateway Intermediates
The journey into the rich reactivity of the chloromethyl group begins with its synthesis. The most common and logical pathway starts from the corresponding methylpyridine (picoline). The process is a two-step sequence: N-oxidation followed by side-chain chlorination.
-
N-Oxidation of Picolines: The oxidation of the pyridine nitrogen is a robust and well-established transformation, typically achieved with peroxy acids like m-chloroperoxybenzoic acid (m-CPBA) or with hydrogen peroxide in acetic acid.[2][3] The choice of oxidant is often dictated by substrate compatibility and scale. For instance, H₂O₂/AcOH is cost-effective for large-scale synthesis, while m-CPBA offers excellent reactivity under mild conditions for more sensitive substrates.[3]
-
Side-Chain Chlorination: The conversion of the methyl group of a picoline N-oxide into a chloromethyl group is a rearrangement reaction, not a direct radical substitution. This transformation hinges on activating the N-oxide oxygen, which then facilitates an intramolecular process. Reagents like phosphoryl chloride (POCl₃) or phosgene (COCl₂) are exemplary.[4][5]
The mechanism involves the initial attack of the nucleophilic N-oxide oxygen onto the chlorinating agent (e.g., POCl₃). This forms a highly reactive intermediate. A subsequent rearrangement, often involving a[6][6]-sigmatropic shift or a related pathway, leads to the formation of the 2-chloromethylpyridine and a phosphate byproduct.[7] The use of a non-nucleophilic base like triethylamine is crucial to scavenge the generated HCl without competing in the reaction.[4]
Experimental Protocol: Synthesis of 2-(Chloromethyl)pyridine N-oxide
This protocol is a representative procedure based on established methodologies.[4]
Objective: To synthesize 2-(chloromethyl)pyridine N-oxide from 2-picoline N-oxide.
Materials:
-
2-Picoline N-oxide
-
Phosphoryl chloride (POCl₃)
-
Triethylamine (TEA)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add 2-picoline N-oxide (1.0 eq) and anhydrous dichloromethane (DCM) to make a 0.5 M solution.
-
Cooling: Cool the solution to 0 °C in an ice-water bath.
-
Base Addition: Add triethylamine (1.1 eq) to the solution dropwise while maintaining the temperature at 0 °C.
-
Reagent Addition: Add phosphoryl chloride (1.1 eq) dropwise via the dropping funnel over 30 minutes. Causality Note: Slow addition is critical to control the exothermic reaction and prevent the formation of undesired byproducts.
-
Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 4-6 hours, monitoring by TLC until the starting material is consumed.
-
Quenching: Carefully quench the reaction by slowly adding saturated aqueous NaHCO₃ solution at 0 °C until the effervescence ceases.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer twice with DCM.
-
Washing & Drying: Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.
-
Purification: Filter the mixture and concentrate the filtrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield pure 2-(chloromethyl)pyridine N-oxide.
Part 2: The Core Reactivity: Nucleophilic Substitution
The enhanced electrophilicity of the chloromethyl carbon makes it an excellent substrate for Sₙ2 reactions. A wide array of nucleophiles can be employed to displace the chloride, providing rapid access to a diverse library of functionalized pyridine N-oxides.
General Mechanism of Nucleophilic Substitution
The reaction proceeds via a classical bimolecular nucleophilic substitution (Sₙ2) mechanism. The nucleophile attacks the carbon atom of the chloromethyl group, and the chloride ion is displaced as the leaving group in a single, concerted step.
Caption: General Sₙ2 mechanism on a chloromethyl pyridine N-oxide.
Data Summary: Nucleophilic Substitution Reactions
| Nucleophile Type | Example Nucleophile | Reagent/Conditions | Product Type | Typical Yield (%) |
| O-Nucleophile | Sodium Phenoxide (NaOPh) | NaH, PhOH, THF, 0 °C to rt | Aryl Ether | 85-95 |
| N-Nucleophile | Piperidine | K₂CO₃, CH₃CN, rt | Tertiary Amine | 90-98 |
| N-Nucleophile | Sodium Azide (NaN₃) | NaN₃, DMF, 60 °C | Azide | >95 |
| S-Nucleophile | Sodium Thiophenoxide (NaSPh) | NaH, PhSH, THF, 0 °C to rt | Thioether | 90-99 |
| C-Nucleophile | Sodium Diethyl Malonate | NaH, CH₂(COOEt)₂, THF, rt | Alkylated Malonate | 70-85 |
Yields are representative and can vary based on the specific substrate and reaction conditions.
Workflow for a Typical Nucleophilic Substitution
The following diagram illustrates a self-validating workflow for executing these transformations, emphasizing points of control and verification.
Caption: A self-validating workflow for nucleophilic substitution.
Part 3: Advanced Reactivity - The Boekelheide Rearrangement
While Sₙ2 reactions are the most common pathway, the interplay between the N-oxide and a 2-methyl substituent allows for more complex and elegant transformations. The Boekelheide rearrangement is a classic example, typically involving the reaction of a 2-picoline N-oxide with an acid anhydride to yield a 2-(acyloxymethyl)pyridine.[7] This provides an alternative route to the same class of products accessible via Sₙ2 with carboxylate nucleophiles.
Mechanism:
-
O-Acylation: The N-oxide oxygen attacks the anhydride, forming an N-acyloxy pyridinium intermediate.
-
Deprotonation: A base (often another molecule of the pyridine N-oxide or a non-nucleophilic external base) removes a proton from the 2-methyl group, forming a neutral methylene-dihydropyridine intermediate.
-
[6][6]-Sigmatropic Rearrangement: A concerted, pericyclic rearrangement occurs through a six-membered transition state, transferring the acyloxy group from the nitrogen to the side-chain carbon.
-
Aromatization: The resulting intermediate readily tautomerizes to the stable aromatic product.
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An In-Depth Technical Guide to 2-Chloromethyl-4-methoxy-3,5-dimethylpyridine 1-Oxide: A Pivotal Precursor in Pharmaceutical Synthesis
Executive Summary: This guide provides a comprehensive technical overview of 2-Chloromethyl-4-methoxy-3,5-dimethylpyridine 1-Oxide and its immediate, commercially significant derivative, 2-Chloromethyl-4-methoxy-3,5-dimethylpyridine hydrochloride. These compounds are indispensable intermediates in the synthesis of proton pump inhibitors (PPIs), a class of drugs essential for treating acid-related gastrointestinal disorders. We will explore the nuanced synthesis pathways, reaction mechanisms, analytical considerations, and practical laboratory protocols. This document is intended for researchers, chemists, and professionals in drug development who require a deep, field-proven understanding of this critical pharmaceutical building block.
Introduction and Core Significance
This compound is a heterocyclic compound that serves as a direct precursor to its more stable and widely used hydrochloride salt (CAS No: 86604-75-3).[1] This hydrochloride salt is the key building block for synthesizing several blockbuster drugs, most notably the proton pump inhibitor Omeprazole and its enantiomer, Esomeprazole.[1][2] The precise structure of this pyridine derivative, featuring a reactive chloromethyl group at the 2-position, is specifically designed for covalent linkage with a benzimidazole moiety, forming the core structure of the final active pharmaceutical ingredient (API).[3][4] The purity and reactivity of this intermediate are paramount, as they directly influence the yield and quality of the resulting API.[3]
Physicochemical Properties
The data below primarily pertains to the more commonly handled hydrochloride salt, which is the form used in the crucial coupling step of PPI synthesis.
| Property | Value | Source(s) |
| Chemical Name | 2-Chloromethyl-4-methoxy-3,5-dimethylpyridine hydrochloride | [1] |
| Synonyms | Omeprazole Intermediate; Omeprazole Chloro Compound | [1][5] |
| CAS Number | 86604-75-3 | [1] |
| Molecular Formula | C₉H₁₃Cl₂NO | [1] |
| Molecular Weight | 222.11 g/mol | [1] |
| Appearance | White to Off-White Solid/Powder | [1] |
| Melting Point | 128-131 °C (lit.) | [1][2] |
| Solubility | Soluble in water; Sparingly soluble in Methanol | [1][2] |
| Storage | Inert Atmosphere, Room Temperature (below 30°C) or 2-8°C | [1][5] |
Core Chemical Structures
The N-Oxide is a key intermediate in the synthesis of the final hydrochloride salt, which possesses the reactive chloromethyl group necessary for API synthesis.
Caption: From N-Oxide Precursor to the Final Reactive Intermediate.
Synthesis Pathways and Mechanistic Insights
The industrial synthesis of 2-Chloromethyl-4-methoxy-3,5-dimethylpyridine hydrochloride is a multi-step process that requires precise control over reaction conditions to ensure high yield and purity. Two primary starting materials are commonly employed: 3,5-Lutidine and 2,3,5-Trimethylpyridine.[6][7]
Route A: Synthesis from 3,5-Lutidine
This is a classical and widely documented pathway involving the sequential functionalization of the pyridine ring.[6][8]
The Causality Behind the Steps:
-
Oxidation: The synthesis begins by oxidizing the pyridine nitrogen of 3,5-Lutidine, typically with hydrogen peroxide in acetic acid.[8][9] This forms the N-oxide, which serves a dual purpose: it activates the pyridine ring for subsequent electrophilic substitution and directs the incoming groups.
-
Nitration: The N-oxide is then nitrated at the 4-position using a potent nitrating mixture (e.g., nitric and sulfuric acid).[8][10] The N-oxide group is crucial here for directing the nitration to the C4 position.
-
Methoxylation: The nitro group is an excellent leaving group and is displaced by a methoxy group via nucleophilic substitution using sodium methoxide.[8][11] This step introduces the required 4-methoxy substituent.
-
Hydroxymethylation: A hydroxymethyl group is installed at the 2-position. One method involves methylation with agents like dimethyl sulfate, followed by oxidation with ammonium persulfate and hydrogen peroxide.[11] This sequence functionalizes one of the methyl groups adjacent to the nitrogen.
-
Chlorination: The final critical step is the conversion of the 2-hydroxymethyl group to a 2-chloromethyl group. This is typically achieved using a chlorinating agent like thionyl chloride (SOCl₂) or sulfuryl chloride in a solvent such as dichloromethane.[2][7] This reaction proceeds via a nucleophilic substitution mechanism, converting the alcohol into a highly reactive leaving group, which is then displaced by a chloride ion.
Caption: Synthetic Workflow from 3,5-Lutidine.
Route B: Synthesis from 2,3,5-Trimethylpyridine
Using 2,3,5-trimethylpyridine as a starting material offers an alternative that can streamline the process by starting with a molecule that already contains a methyl group at the 2-position.[6][7]
The Causality Behind the Steps:
-
Oxidation & Nitration: Similar to Route A, the process begins with N-oxidation followed by nitration at the 4-position.[7]
-
Methoxylation: The nitro group is again displaced by a methoxy group using sodium methoxide.[7]
-
Acetoxylation & Hydrolysis: A key difference in this route is the functionalization of the existing 2-methyl group. This is often achieved by acylation with acetic anhydride to form an acetoxymethyl intermediate, which is then hydrolyzed to yield the 2-hydroxymethyl pyridine derivative.[7] This two-step process is a reliable method for converting the methyl group into the required alcohol.
-
Chlorination: The final chlorination step is identical to Route A, converting the alcohol to the target chloromethyl compound using thionyl chloride or a similar reagent.[2][7]
An important development in the synthesis is the use of "one-pot" or telescoped reactions, where intermediates from the first and second steps are not isolated.[11] This green chemistry approach improves productivity and significantly reduces solvent usage.[11]
The Crucial Role in Proton Pump Inhibitor (PPI) Synthesis
The sole purpose of synthesizing 2-Chloromethyl-4-methoxy-3,5-dimethylpyridine hydrochloride is to use it in the subsequent coupling reaction to build the core of a PPI. The reaction involves a nucleophilic substitution where the sulfur atom of a 2-mercaptobenzimidazole derivative attacks the electrophilic carbon of the chloromethyl group, displacing the chloride ion.[4][9]
This reaction forms a thioether linkage, creating the sulfide intermediate of the drug (e.g., Omeprazole sulfide). This intermediate is then oxidized in a final step (often using an agent like m-CPBA) to produce the active sulfoxide form of the drug, such as Omeprazole.[4]
Caption: Core reaction for the synthesis of Omeprazole.
Practical Laboratory Protocols
The following protocols are generalized from established methods and should be adapted and optimized based on laboratory-specific conditions and safety assessments.[2][7]
Protocol 1: Chlorination of 2-Hydroxymethyl-4-methoxy-3,5-dimethylpyridine
This protocol details the critical final step in the synthesis of the intermediate.
Objective: To convert the hydroxyl group of the precursor into a reactive chloromethyl group.
Materials:
-
2-Hydroxymethyl-4-methoxy-3,5-dimethylpyridine (1.0 eq)
-
Dichloromethane (DCM), anhydrous (approx. 10-15 volumes)
-
Thionyl chloride (SOCl₂) or Sulfuryl chloride (SO₂Cl₂) (1.0 - 1.2 eq)
-
Acetone or other suitable anti-solvent
-
Three-necked round-bottom flask, dropping funnel, magnetic stirrer, ice bath.
Procedure:
-
Setup: Charge the three-necked flask with 2-hydroxymethyl-4-methoxy-3,5-dimethylpyridine and dichloromethane.
-
Cooling: Begin stirring and cool the mixture in an ice bath to 0-5 °C. A controlled, low temperature is crucial to manage the exothermicity of the reaction and prevent side reactions.
-
Reagent Addition: Add the chlorinating agent (e.g., thionyl chloride) dropwise via the dropping funnel over 30-60 minutes, ensuring the internal temperature does not rise significantly.[2]
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 1-2 hours.[2][7] Monitor the reaction progress using a suitable technique like Thin Layer Chromatography (TLC).
-
Workup: Once the reaction is complete, concentrate the solution under reduced pressure to remove the solvent and any excess reagent.[2][7]
-
Isolation: Add a suitable anti-solvent like acetone or hexane to the concentrated residue and stir.[2][7] The product, being a salt, is generally insoluble in non-polar solvents and will precipitate.
-
Filtration & Drying: Collect the solid product by filtration, wash with a small amount of the cold anti-solvent, and dry under vacuum to yield 2-Chloromethyl-4-methoxy-3,5-dimethylpyridine hydrochloride as a solid.[2]
Protocol 2: Purification by Solvent Washing
Achieving high purity (>99%) is critical for GMP manufacturing.[6] Impurities can carry through to the final API.
Objective: To remove process-related impurities from the crude hydrochloride salt.
Materials:
-
Crude 2-Chloromethyl-4-methoxy-3,5-dimethylpyridine hydrochloride
-
Organic solvent or mixture (e.g., Acetone/Petroleum Ether, Toluene)[6]
-
Beaker, magnetic stirrer, filtration apparatus.
Procedure:
-
Suspension: Place the crude solid in a beaker.
-
Washing: Add the chosen organic solvent (e.g., a mixture of acetone and petroleum ether).[6] The principle here is that the desired hydrochloride salt has very low solubility in these solvents, while many organic impurities will be dissolved.
-
Stirring: Stir the resulting slurry vigorously for 15-30 minutes at room temperature.
-
Filtration: Filter the solid, ensuring to wash the filter cake with a fresh, small portion of the solvent to remove any residual dissolved impurities.
-
Drying: Dry the purified solid under vacuum at a controlled temperature (e.g., 50-80 °C) until a constant weight is achieved.[6] The resulting product should have a significantly higher purity, often exceeding 99% as determined by HPLC.[6]
Safety, Handling, and Storage
2-Chloromethyl-4-methoxy-3,5-dimethylpyridine hydrochloride is an irritant and requires careful handling.
| Hazard Type | GHS Classification & Precautionary Statements | Source(s) |
| Skin Contact | H315: Causes skin irritation. (Category 2) | [12][13] |
| Eye Contact | H319: Causes serious eye irritation. (Category 2) | [12][13] |
| Inhalation | H335: May cause respiratory irritation. (Category 3) | [12][13] |
Handling Guidelines:
-
Engineering Controls: Use in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors.[14]
-
Personal Protective Equipment (PPE): Wear appropriate protective clothing, chemical-resistant gloves, and safety glasses or goggles.[14]
-
Hygiene: Avoid all personal contact.[14] Do not eat, drink, or smoke in the handling area. Wash hands thoroughly after handling.[13]
-
Spills: Handle spills according to established laboratory procedures for chemical irritants.
Storage Guidelines:
-
Store in a tightly sealed container in a cool, dry, and well-ventilated place.[13][14]
-
Keep under an inert atmosphere (e.g., nitrogen or argon) to prevent degradation from moisture or air.[1][5]
-
Store away from incompatible materials and foodstuffs.[14]
Conclusion
This compound, and more directly its hydrochloride salt, represent more than just complex chemical names; they are foundational pillars in the production of modern medicines that have improved the quality of life for millions. A thorough understanding of their synthesis, from the mechanistic rationale of each step to the practicalities of purification and safe handling, is essential for any scientist or professional in the field of drug development. As the pharmaceutical industry continues to evolve, so too will the methods for producing these vital intermediates, with a growing emphasis on greener, more efficient, and safer manufacturing processes.
References
Sources
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- 4. scispace.com [scispace.com]
- 5. pharmaffiliates.com [pharmaffiliates.com]
- 6. CN101648907A - Purifying method of 2-chloromethyl-4-methoxyl-3,5-dimethylpyridine chloride - Google Patents [patents.google.com]
- 7. Page loading... [wap.guidechem.com]
- 8. This compound | 848694-10-0 | Benchchem [benchchem.com]
- 9. US6245913B1 - Synthetic procedure for 5-methoxy-2-[(4-methoxy-3,5-dimethyl-2-pyridinyl)-methylthio]-IH-benzimidazole hydrochloride and its conversion to omeprazole - Google Patents [patents.google.com]
- 10. CN114805193B - A kind of preparation method of omeprazole intermediate - Google Patents [patents.google.com]
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- 13. fishersci.pt [fishersci.pt]
- 14. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
Methodological & Application
Application Note & Experimental Protocol: N-Oxidation of 2,3,5-Trimethylpyridine
For: Researchers, scientists, and drug development professionals.
Abstract
This document provides a comprehensive guide to the N-oxidation of 2,3,5-trimethylpyridine, yielding 2,3,5-trimethylpyridine-N-oxide. This transformation is a pivotal step in synthetic organic chemistry, as the resulting N-oxide exhibits altered electronic properties that facilitate further functionalization of the pyridine ring, which is otherwise challenging.[1][2] The introduction of the N-oxide moiety activates the C2 and C4 positions for both nucleophilic and electrophilic substitution, making it a valuable intermediate in the synthesis of complex molecules and pharmaceutical agents.[1][2][3] This guide presents two robust, field-proven protocols utilizing different oxidizing agents, explains the underlying reaction mechanism, and offers insights into safety, reaction monitoring, and product characterization.
Scientific Foundation: The Mechanism and Rationale
The N-oxidation of a pyridine derivative is a classic example of a nucleophilic attack by the lone pair of electrons on the nitrogen atom onto an electrophilic oxygen source. The pyridine nitrogen, being the most electron-rich and sterically accessible site, acts as the nucleophile. Peroxy acids, such as peracetic acid or meta-chloroperoxybenzoic acid (m-CPBA), are excellent oxygen donors for this purpose due to the inherent weakness of the O-O bond.
The reaction proceeds via a concerted mechanism where the nitrogen atom attacks one of the peroxide oxygens, leading to the formation of the N-O bond and the cleavage of the O-O bond. The proton from the carboxylic acid is transferred, resulting in the formation of the pyridine-N-oxide and the corresponding carboxylic acid as a byproduct.
Caption: General mechanism of pyridine N-oxidation.
Experimental Protocols
Two primary methods are presented. Protocol A utilizes in situ generated peracetic acid, which is cost-effective and suitable for large-scale synthesis.[4][5] Protocol B employs m-CPBA, a reliable but more expensive reagent often preferred for smaller-scale reactions due to its ease of handling and high reactivity.
Materials and Equipment
| Reagent / Equipment | Protocol A (H₂O₂/AcOH) | Protocol B (m-CPBA) |
| 2,3,5-Trimethylpyridine | ✓ | ✓ |
| Glacial Acetic Acid (AcOH) | ✓ | |
| Hydrogen Peroxide (35% or 50%) | ✓ | |
| meta-Chloroperoxybenzoic acid (m-CPBA, ~77%) | ✓ | |
| Dichloromethane (DCM) | ✓ | ✓ |
| Sodium Hydroxide (NaOH), 10M | ✓ | |
| Sodium Sulfite (Na₂SO₃) | ✓ | |
| Saturated Sodium Bicarbonate (NaHCO₃) | ✓ | |
| Magnesium Sulfate (MgSO₄), anhydrous | ✓ | ✓ |
| Round-bottom flask | ✓ | ✓ |
| Magnetic stirrer & stir bar | ✓ | ✓ |
| Addition funnel | ✓ | ✓ |
| Thermometer | ✓ | ✓ |
| Heating mantle / Oil bath | ✓ | |
| Ice bath | ✓ | |
| Separatory funnel | ✓ | ✓ |
| Rotary evaporator | ✓ | ✓ |
| TLC plates (Silica gel) | ✓ | ✓ |
| NMR Spectrometer | ✓ | ✓ |
| Melting Point Apparatus | ✓ | ✓ |
Protocol A: N-Oxidation using Hydrogen Peroxide and Acetic Acid
This protocol is adapted from a large-scale industrial synthesis and relies on the in situ formation of peracetic acid from acetic acid and hydrogen peroxide.[4][6][7]
Step-by-Step Procedure:
-
Reaction Setup: In a well-ventilated fume hood, charge a round-bottom flask equipped with a magnetic stir bar, thermometer, and addition funnel with 2,3,5-trimethylpyridine (1.0 eq) and glacial acetic acid (approx. 2.5-3.0 volumes relative to the pyridine).
-
Initial Heating: Begin stirring and heat the mixture to 60 °C.
-
First Oxidant Addition: Slowly add a portion of 35% hydrogen peroxide (approx. 0.4 eq) via the addition funnel over 1 hour, ensuring the temperature does not exceed 70 °C.
-
Reaction Digestion (Part 1): After the addition is complete, raise the temperature to 90 °C and maintain for 3-4 hours.
-
Cooling and Second Addition: Cool the reaction mixture back down to 40-50 °C. Add a second, smaller portion of 35% hydrogen peroxide (approx. 0.12 eq) over 1 hour.
-
Reaction Digestion (Part 2): Raise the temperature back to 90 °C and stir the reaction mixture for an additional 3-5 hours, or until TLC analysis indicates complete consumption of the starting material.
-
Workup - Quenching and Neutralization: Cool the mixture to room temperature. Carefully transfer the mixture to a separatory funnel. Slowly and with cooling, add 10M sodium hydroxide (NaOH) solution until the pH of the aqueous phase is ~10.
-
Extraction: Extract the aqueous phase three times with dichloromethane (DCM).
-
Drying and Concentration: Combine the organic extracts and dry over anhydrous magnesium sulfate (MgSO₄). Filter the drying agent and concentrate the filtrate using a rotary evaporator to yield the crude 2,3,5-trimethylpyridine-N-oxide. The product is often obtained as an off-white to light brown solid.[4][8]
Protocol B: N-Oxidation using meta-Chloroperoxybenzoic Acid (m-CPBA)
This method is a common laboratory procedure for N-oxidation, valued for its reliability.[9]
Step-by-Step Procedure:
-
Reaction Setup: In a fume hood, dissolve 2,3,5-trimethylpyridine (1.0 eq) in dichloromethane (DCM, approx. 10 volumes) in a round-bottom flask equipped with a magnetic stir bar. Cool the solution to 0 °C in an ice bath.
-
Oxidant Addition: In a separate beaker, dissolve m-CPBA (approx. 1.1-1.2 eq) in a minimal amount of DCM. Add this solution slowly to the stirred pyridine solution via an addition funnel over 30-60 minutes, maintaining the internal temperature below 5 °C.
-
Reaction: Allow the reaction to warm to room temperature and stir for 4-12 hours. Monitor the reaction progress by TLC until the starting material is consumed.
-
Workup - Quenching: Cool the reaction mixture again to 0 °C. Quench any excess peroxide by adding a saturated aqueous solution of sodium sulfite (Na₂SO₃) and stirring for 20 minutes.
-
Washing: Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with saturated sodium bicarbonate (NaHCO₃) solution (twice, to remove m-chlorobenzoic acid) and then with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator to afford the product.
Workflow and Characterization
The overall process for both protocols follows a similar path from reaction to purification and analysis.
Caption: General experimental workflow for N-oxidation.
Product Characterization:
The identity and purity of the resulting 2,3,5-trimethylpyridine-N-oxide can be confirmed by standard analytical techniques.
| Parameter | Expected Value |
| Appearance | Off-White to Light Brown Solid[8] |
| Molecular Formula | C₈H₁₁NO |
| Molecular Weight | 137.18 g/mol |
| Melting Point | 40-41 °C[8] |
| ¹H and ¹³C NMR | The spectra should be consistent with the structure of the N-oxide.[4] |
Safety and Handling
CAUTION: Both protocols involve strong oxidizing agents and require strict adherence to safety procedures.
-
General Precautions: All operations must be performed in a well-ventilated chemical fume hood. Personal Protective Equipment (PPE), including a lab coat, safety glasses, and chemical-resistant gloves, is mandatory.[10][11]
-
Hydrogen Peroxide (H₂O₂): Concentrated hydrogen peroxide is a strong oxidizer and can cause severe skin and eye burns. It can also decompose violently if contaminated or heated excessively. Avoid contact with metals and combustible materials.
-
meta-Chloroperoxybenzoic Acid (m-CPBA): m-CPBA is a solid organic peroxide that can be shock-sensitive and may decompose upon heating, potentially causing a fire.[11] It is also a skin and eye irritant.[12] Store it refrigerated (2-8 °C) and away from combustible materials.[10]
-
Workup: The quenching and neutralization steps are often exothermic. Perform additions of quenching agents (Na₂SO₃) or bases (NaOH) slowly and with external cooling to maintain control of the reaction temperature.
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Incomplete Reaction | Insufficient oxidant; low reaction temperature; short reaction time. | Add a small additional portion of the oxidant. Increase temperature slightly or prolong the reaction time. Ensure reagents are not degraded. |
| Low Yield | Product loss during workup (e.g., incomplete extraction); side reactions. | Ensure pH is correct during extraction. Perform multiple extractions. Maintain careful temperature control during the reaction. |
| Product is an Oil/Gummy | Presence of impurities or residual solvent. | Purify by column chromatography (silica gel, eluting with a gradient of ethyl acetate in hexanes) or recrystallization. |
| Dark Reaction Color | Overheating or presence of impurities. | Ensure strict temperature control. Use pure starting materials. The final product can often be purified from colored impurities. |
References
- CN101648910B - Method for preparing 3,5-dimethylpyridine-N-oxide.
-
Synthesis of 2,3,5-trimethyl-pyridine-N-oxide. PrepChem.com. [Link]
-
Pyridine-N-oxide. Wikipedia. [Link]
-
Preparation of Pyridines, Part 8: Chemistry of Pyridine-N-oxides. YouTube. [Link]
-
Recent trends in the chemistry of pyridine N-oxides. ARKIVOC. [Link]
-
Pyridine N-Oxides. Baran Group Meeting, The Scripps Research Institute. [Link]
-
pyridine-n-oxide. Organic Syntheses Procedure. [Link]
-
Standard Operating Procedure - 3-Chloroperbenzoic acid (MCPBA). University of Nebraska-Lincoln. [Link]
-
Review of Advanced Oxidation Processes Based on Peracetic Acid for Organic Pollutants. MDPI. [Link]
-
M-CHLOROPERBENZOIC ACID EXTRA PURE MSDS. Loba Chemie. [Link]
-
Ligand-Accelerated Catalysis of the Ullmann Condensation: Application to Hole Conducting Triarylamines. ACS Publications. [Link]
-
Review of Advanced Oxidation Processes Based on Peracetic Acid for Organic Pollutants. CABI Digital Library. [Link]
- Method for the generation of peracetic acid in situ at the point of use.
-
Improved Ullmann—Ukita—Buchwald—Li Conditions for CuI-Catalyzed Coupling Reaction of 2-Pyridones with Aryl Halides. ResearchGate. [Link]
-
Pyridine Lecture Notes. University of Lucknow. [Link]
-
Review of Advanced Oxidation Processes Based on Peracetic Acid for Organic Pollutants. National Library of Medicine. [Link]
-
Recent Advancement of Ullmann Condensation Coupling Reaction in the Formation of Aryl-Oxygen (C-O) Bonding by Copper-Mediated Catalyst. MDPI. [Link]
-
RECENT SYNTHETIC DEVELOPMENTS AND APPLICATIONS OF THE ULLMANN REACTION. A REVIEW. National Library of Medicine. [Link]
-
Pyridine Synthesis: Cliff Notes. Baran Group Meeting, The Scripps Research Institute. [Link]
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- 10. rtong.people.ust.hk [rtong.people.ust.hk]
- 11. lobachemie.com [lobachemie.com]
- 12. aksci.com [aksci.com]
Application Note & Protocols: Strategic Chlorination of 2-Hydroxymethyl-4-methoxy-3,5-dimethylpyridine for Pharmaceutical Intermediate Synthesis
Abstract
This document provides a comprehensive technical guide for the chlorination of 2-hydroxymethyl-4-methoxy-3,5-dimethylpyridine to synthesize 2-chloromethyl-4-methoxy-3,5-dimethylpyridine hydrochloride, a critical intermediate for the production of proton pump inhibitors (PPIs) such as Esomeprazole and Omeprazole.[1][2][3] A common point of confusion is the role of the corresponding N-oxide. This guide clarifies the synthetic pathway, establishing that the pyridine N-oxide is a key precursor for ring functionalization but is converted to the hydroxymethyl pyridine before the final chlorination step. We present a detailed, field-proven protocol using thionyl chloride, including mechanistic insights, safety procedures, process optimization, and characterization methods to ensure a high-yield, high-purity synthesis suitable for research and drug development professionals.
Introduction: Synthetic Strategy and the Role of the N-Oxide
The target molecule, 2-chloromethyl-4-methoxy-3,5-dimethylpyridine hydrochloride, is not synthesized directly from its N-oxide via chlorination. Instead, the pyridine N-oxide is a strategic intermediate used earlier in the synthesis to facilitate electrophilic substitution on the pyridine ring. The N-oxide functionality activates the ring, enabling reactions like nitration at the 4-position, which would otherwise be difficult.[4][5]
Following methoxylation to replace the nitro group, a rearrangement reaction (commonly with acetic anhydride) converts the 2-methyl group into a 2-acetoxymethyl group, which simultaneously removes the N-oxide.[6] Subsequent hydrolysis yields 2-hydroxymethyl-4-methoxy-3,5-dimethylpyridine, the direct precursor for the pivotal chlorination step.[7] This multi-step pathway highlights a common strategy in heterocyclic chemistry: leveraging the electronic properties of an N-oxide for specific transformations before removing it to enable final functionalization.
Figure 1: High-level workflow showing the synthesis of the target chlorinated intermediate.
Mechanistic Insight: The Role of Thionyl Chloride
The conversion of the primary alcohol on the hydroxymethyl precursor to an alkyl chloride is efficiently achieved using thionyl chloride (SOCl₂). This reagent is preferred for its high reactivity and the gaseous nature of its byproducts (SO₂ and HCl), which drives the reaction to completion and simplifies purification.[8]
The reaction proceeds via a two-step mechanism:
-
Formation of a Chlorosulfite Intermediate: The lone pair of electrons on the alcohol's oxygen atom attacks the electrophilic sulfur atom of thionyl chloride. A proton is subsequently lost, and a chloride ion is eliminated, forming a highly reactive alkyl chlorosulfite intermediate.
-
Nucleophilic Substitution: The chloride ion then attacks the carbon atom of the chloromethyl group in an SN2 reaction. This displaces the chlorosulfite group, which readily decomposes into sulfur dioxide (SO₂) gas and another chloride ion, regenerating the catalyst and driving the equilibrium forward.
Figure 2: Simplified reaction mechanism for the chlorination of a primary alcohol using thionyl chloride.
Critical Safety & Hazard Management
Thionyl chloride is a highly corrosive and reactive substance that requires strict safety protocols. It reacts violently with water to release toxic sulfur dioxide and hydrogen chloride gases.[9][10]
3.1 Personal Protective Equipment (PPE) All operations must be conducted inside a certified chemical fume hood. The following PPE is mandatory:
| PPE Item | Specification | Rationale |
| Eye Protection | Chemical splash goggles and a full-face shield. | Protects against splashes and corrosive vapors.[9] |
| Hand Protection | Solvent-resistant gloves (e.g., butyl rubber or Viton™). | Prevents severe skin burns upon contact.[9] |
| Body Protection | Flame-retardant lab coat and chemical-resistant apron. | Protects against spills and splashes. |
| Respiratory | Not required if working in a fume hood; have access to an emergency respirator. | Thionyl chloride vapor is a severe respiratory irritant.[11] |
3.2 Spill & Exposure Procedures
-
Spill: Neutralize small spills with an inert absorbent material like sand or diatomaceous earth. Do NOT use water.[12] Place in a sealed container for hazardous waste disposal.
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and seek immediate medical attention.[10]
-
Inhalation: Move to fresh air immediately. If breathing is difficult, administer oxygen and seek immediate medical attention.[10]
Detailed Experimental Protocol
This protocol is synthesized from established industrial and academic procedures to provide a reliable method for laboratory-scale synthesis.[8][13]
4.1 Materials and Reagents
| Reagent | CAS No. | Mol. Wt. | Grade |
| 2-Hydroxymethyl-4-methoxy-3,5-dimethylpyridine | 86604-78-6 | 181.22 | ≥98% |
| Thionyl Chloride (SOCl₂) | 7719-09-7 | 118.97 | ≥99% |
| Toluene | 108-88-3 | 92.14 | Anhydrous |
| Dichloromethane (DCM) | 75-09-2 | 84.93 | Anhydrous |
| Isopropyl Alcohol | 67-63-0 | 60.10 | Reagent Grade |
| Hexanes | 110-54-3 | 86.18 | Reagent Grade |
4.2 Equipment
-
Three-neck round-bottom flask
-
Magnetic stirrer and stir bar
-
Pressure-equalizing dropping funnel
-
Thermometer or thermocouple probe
-
Condenser with a gas outlet connected to a scrubber (e.g., a beaker with NaOH solution) to neutralize HCl and SO₂ gas.
-
Ice-water bath
-
Rotary evaporator
-
Büchner funnel and filtration flask
Sources
- 1. CN101648907A - Purifying method of 2-chloromethyl-4-methoxyl-3,5-dimethylpyridine chloride - Google Patents [patents.google.com]
- 2. CN103570681A - Prepration method of esomeprazole key intermediate - Google Patents [patents.google.com]
- 3. pubs.acs.org [pubs.acs.org]
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- 6. A Process For The Preparation Of 2 (Hydroxymethyl) 4 (3 [quickcompany.in]
- 7. US5616713A - Process of preparing 2-hydroxymethyl-3,5-dimethyl-4-methoxypyridine - Google Patents [patents.google.com]
- 8. Bot Verification [rasayanjournal.co.in]
- 9. nj.gov [nj.gov]
- 10. ICSC 1409 - THIONYL CHLORIDE [chemicalsafety.ilo.org]
- 11. 2-(Chloromethyl)-4-methoxy-3,5-dimethylpyridine | C9H12ClNO | CID 819992 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. carlroth.com:443 [carlroth.com:443]
- 13. 2-Chloromethyl-4-methoxy-3,5-dimethylpyridine hydrochloride synthesis - chemicalbook [chemicalbook.com]
Application Note & Protocol: A Step-by-Step Guide to the Synthesis of Omeprazole from 2-Chloromethyl-4-methoxy-3,5-dimethylpyridine 1-Oxide
Authored for Researchers, Scientists, and Drug Development Professionals
This document provides a detailed, field-proven guide for the synthesis of Omeprazole, a cornerstone proton pump inhibitor (PPI). We will explore a robust and widely adopted synthetic route commencing with the key intermediate, 2-Chloromethyl-4-methoxy-3,5-dimethylpyridine 1-Oxide. This application note is structured to deliver not just a procedural checklist, but a deeper understanding of the reaction's causality, validation checkpoints, and troubleshooting insights, ensuring a reproducible and high-yield outcome.
Omeprazole functions by irreversibly inhibiting the H+/K+-ATPase in gastric parietal cells, effectively reducing stomach acid production.[1][2] Its synthesis is a testament to elegant organic chemistry, primarily involving two critical transformations: a nucleophilic substitution to form a thioether linkage, followed by a selective oxidation to the final sulfoxide product.[3][4] The use of the pyridine N-oxide intermediate is particularly advantageous as it offers enhanced stability and reactivity for the initial coupling step.[1]
Part 1: Overall Synthesis Workflow
The conversion of this compound to Omeprazole is efficiently achieved in a two-step sequence.
-
Step 1: Thioether Formation (Condensation Reaction). This step involves a nucleophilic substitution reaction between the sodium salt of 5-methoxy-2-mercaptobenzimidazole and 2-chloromethyl-4-methoxy-3,5-dimethylpyridine hydrochloride. This reaction forms the crucial sulfide intermediate, 5-methoxy-2-[[(4-methoxy-3,5-dimethyl-2-pyridinyl)methyl]thio]-1H-benzimidazole, often referred to as Omeprazole Sulfide or Pyrmetazole.[3]
-
Step 2: Selective Oxidation. The sulfide intermediate is then carefully oxidized to form the corresponding sulfoxide, which is Omeprazole. This step is critical, as over-oxidation can lead to the formation of an undesired sulfone byproduct.[5]
Caption: Mechanism of the Sₙ2 reaction for thioether formation.
The Oxidation Step: Achieving Selectivity
The final step is the oxidation of the electron-rich sulfide to a sulfoxide.
-
Choice of Oxidant: The key challenge is to perform a single oxidation. Over-oxidation results in the formation of the corresponding sulfone, an impurity that is difficult to remove. [5]Meta-chloroperoxybenzoic acid (m-CPBA) is a highly effective and commonly used reagent for this transformation because it is selective and the reaction can be controlled at low temperatures. [1][5][6]Other systems, such as hydrogen peroxide with a catalyst, can also be employed. [2]* Controlling the Reaction: The reaction is typically carried out in a chlorinated solvent like dichloromethane at a reduced temperature (e.g., 0 to 10°C). [5]Low temperatures are crucial to moderate the reactivity of the m-CPBA and prevent the exothermic reaction from proceeding too quickly, which would increase the likelihood of over-oxidation to the sulfone. Careful, portion-wise addition of the oxidant allows for precise control over the stoichiometry, ensuring the reaction stops at the desired sulfoxide stage.
Part 3: Detailed Experimental Protocols
Protocol 1: Synthesis of Omeprazole Sulfide Intermediate
This protocol details the coupling reaction to form the thioether intermediate. [3][6] Reagents and Materials
| Reagent | MW ( g/mol ) | Moles | Amount | Role |
| 5-Methoxy-2-mercaptobenzimidazole | 180.23 | 0.10 | 18.0 g | Nucleophile Precursor |
| 2-Chloromethyl-4-methoxy-3,5-dimethylpyridine HCl | 238.13 | 0.09 | 21.4 g | Electrophile |
| Sodium Hydroxide (NaOH) | 40.00 | 0.13 | 5.2 g | Base |
| Ethanol | 46.07 | - | 50 mL | Solvent |
| Deionized Water | 18.02 | - | 100 mL | Solvent |
Procedure
-
Base and Nucleophile Preparation: In a 500 mL three-necked flask equipped with a magnetic stirrer and reflux condenser, dissolve sodium hydroxide (5.2 g, 0.13 mol) in ethanol (50 mL) with gentle heating (approx. 70-90°C).
-
To this basic solution, add 5-methoxy-2-mercaptobenzimidazole (18.0 g, 0.10 mol). Heat the mixture to reflux until all the solid has dissolved, forming the sodium thiolate salt.
-
Cooling: Once a clear solution is obtained, cool the reaction mixture to below 10°C using an ice bath.
-
Electrophile Addition: In a separate beaker, dissolve 2-chloromethyl-4-methoxy-3,5-dimethylpyridine hydrochloride (21.4 g, 0.09 mol) in deionized water (100 mL).
-
Slowly add the aqueous solution of the pyridine derivative to the cooled benzimidazole solution over 20-30 minutes, ensuring the temperature does not exceed 30°C.
-
Reaction Incubation: After the addition is complete, remove the ice bath and allow the reaction mixture to stir at ambient temperature (rising to ~30°C) for 4 hours. [3]Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Precipitation and Isolation: After 4 hours, cool the mixture back down to 10°C in an ice bath and add 500 mL of cold deionized water to precipitate the product. [3]8. Stir the resulting slurry for an additional 12 hours (or overnight) to ensure complete precipitation. [3]9. Filtration and Drying: Collect the white solid product by suction filtration. Wash the filter cake thoroughly with deionized water to remove inorganic salts. Dry the solid under vacuum at 40-50°C to a constant weight. The expected product is Omeprazole Sulfide.
Protocol 2: Oxidation to Omeprazole
This protocol describes the selective oxidation of the sulfide intermediate to Omeprazole. [5] Reagents and Materials
| Reagent | MW ( g/mol ) | Moles | Amount | Role |
| Omeprazole Sulfide | 329.42 | 0.05 | 16.5 g | Reactant |
| m-CPBA (77% max) | 172.57 | ~0.055 | ~12.5 g | Oxidizing Agent |
| Dichloromethane (DCM) | 84.93 | - | 200 mL | Solvent |
| Sodium Bicarbonate (Sat. Sol.) | 84.01 | - | As needed | Quenching/Workup |
| Sodium Thiosulfate (10% Sol.) | 158.11 | - | As needed | Quenching |
Procedure
-
Reactant Dissolution: In a 500 mL flask, dissolve the dried Omeprazole Sulfide (16.5 g, 0.05 mol) in dichloromethane (200 mL).
-
Cooling: Cool the solution to 0-5°C using an ice-salt bath.
-
Oxidant Addition: Add m-CPBA (~12.5 g, ~0.055 mol) portion-wise over 30-45 minutes, maintaining the internal temperature below 10°C. Note: m-CPBA is a peroxide and should be handled with appropriate care.
-
Reaction Monitoring: Stir the reaction at 0-5°C and monitor its progress by TLC until the starting sulfide is consumed (typically 1-2 hours).
-
Quenching: Once the reaction is complete, quench the excess peroxide by adding 10% aqueous sodium thiosulfate solution until a test with starch-iodide paper is negative.
-
Workup: Add saturated sodium bicarbonate solution to neutralize the m-chlorobenzoic acid byproduct. Separate the organic layer.
-
Extraction: Wash the organic layer sequentially with saturated sodium bicarbonate solution and then with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure to yield crude Omeprazole.
-
Purification: The crude product can be purified by crystallization from a suitable solvent system (e.g., acetonitrile/water or ethanol/water) to yield pure Omeprazole as a white to off-white solid. [7][8]
Part 4: Troubleshooting and Field Insights
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Yield in Step 1 | Incomplete deprotonation of the thiol. Impure starting materials. Incorrect reaction temperature. | Ensure NaOH is fully dissolved before adding the thiol. Verify the purity of reactants by NMR or melting point. Maintain temperature control during the addition of the electrophile. |
| Incomplete Reaction in Step 2 | Insufficient oxidizing agent. Reaction temperature too low. | Use a slight excess (1.05-1.1 equivalents) of m-CPBA. Allow the reaction to proceed for a longer duration at 0-5°C. |
| Presence of Sulfone Impurity | Over-addition of m-CPBA. Reaction temperature was too high. Inefficient quenching. | Add m-CPBA slowly and in small portions. Strictly maintain the temperature below 10°C. Ensure complete quenching with sodium thiosulfate before workup. |
| Difficulty in Product Isolation | Product is too soluble in the precipitation solvent. Incomplete crystallization. | Ensure a sufficient volume of anti-solvent (water) is used. Increase stirring time at low temperature to promote precipitation/crystallization. Scratch the inside of the flask to induce crystallization. |
References
-
Novel Synthesis of Omeprazole and Pharmaceutical Impurities of Proton pump inhibitors : A Review. SciSpace by Typeset. [Link]
-
Synthesis, structure, and reactivity of Omeprazole and related compounds. White Rose eTheses Online. [Link]
- WO2001044231A1 - Improved omeprazole process and compositions thereof.
-
Novel Synthesis of Omeprazole and Pharmaceutical Impurities of Proton pump inhibitors : A Review. ResearchGate. [Link]
- EP0899268A2 - Process for the preparation of omeprazole and intermediate compounds.
- CN114805193B - A kind of preparation method of omeprazole intermediate.
- CN104045627A - Purification method of omeprazole.
-
Hydrogen sulfide reduces omeprazole and is oxidized to polysulfides and elemental sulfur. ScienceDirect. [Link]
- CN112898272A - Purification method for reducing omeprazole sodium impurity D.
Sources
- 1. scispace.com [scispace.com]
- 2. researchgate.net [researchgate.net]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. WO2001044231A1 - Improved omeprazole process and compositions thereof - Google Patents [patents.google.com]
- 6. Omeprazole synthesis - chemicalbook [chemicalbook.com]
- 7. CN104045627A - Purification method of omeprazole - Google Patents [patents.google.com]
- 8. CN112898272A - Purification method for reducing omeprazole sodium impurity D - Google Patents [patents.google.com]
High-Performance Liquid Chromatography (HPLC) Analysis for Purity Determination of 2-Chloromethyl-4-methoxy-3,5-dimethylpyridine 1-Oxide
An Application Note for the Pharmaceutical Industry
Abstract
This application note presents a detailed, robust, and validated reverse-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative analysis and purity determination of 2-Chloromethyl-4-methoxy-3,5-dimethylpyridine 1-Oxide. This compound is a critical intermediate in the synthesis of various pharmaceutical agents, most notably proton pump inhibitors. Ensuring its purity is paramount for the quality and safety of the final active pharmaceutical ingredient (API). The described methodology is designed for researchers, quality control analysts, and drug development professionals, providing a comprehensive protocol from sample preparation to data analysis, grounded in established chromatographic principles and regulatory guidelines.
Introduction: The Rationale for Purity Analysis
This compound is a key building block in the synthesis of several APIs, including the widely used anti-ulcer medication Omeprazole.[1][2][3] The purity of such intermediates directly impacts the impurity profile of the final drug substance. Process-related impurities, starting materials, or degradation products can affect the efficacy, stability, and safety of the API.[4][5] Therefore, a reliable and sensitive analytical method is essential for monitoring the quality of this intermediate.
High-Performance Liquid Chromatography (HPLC) is the preeminent technique for this purpose due to its high resolution, sensitivity, and quantitative accuracy.[6][7] This document provides a comprehensive guide to an RP-HPLC method, developed and validated according to the principles outlined in the International Council for Harmonisation (ICH) and United States Pharmacopeia (USP) guidelines.[6][8][9]
Method Development: A Mechanistic Approach
The development of this HPLC method was guided by the physicochemical properties of the analyte and potential impurities. As a pyridine N-oxide derivative, the target molecule possesses a degree of polarity that requires careful consideration for achieving adequate retention and optimal peak shape in a reverse-phase system.[10]
Analyte & Potential Impurities
-
Analyte: this compound.
-
Molecular Formula: C₉H₁₂ClNO₂
-
Molecular Weight: 201.65 g/mol
-
Potential Impurities: The synthesis of the target compound can introduce several related substances.[4][11] These may include:
-
Starting Materials: e.g., 3,5-Dimethyl-4-nitropyridine-1-oxide.
-
Precursors: e.g., 2-Hydroxymethyl-4-methoxy-3,5-dimethylpyridine 1-Oxide.
-
By-products: e.g., Isomeric impurities or products from over-oxidation.
-
Degradants: e.g., Hydrolysis or demethylation products, which can occur under harsh pH or temperature conditions.[12]
-
Chromatographic Choices Explained
-
Mode of Chromatography: Reverse-phase chromatography was selected for its versatility and robustness in separating compounds with moderate polarity. A C18 (octadecylsilane) stationary phase provides the necessary hydrophobic character to retain the analyte and its less polar impurities.
-
Mobile Phase Strategy:
-
Aqueous Phase: A phosphate buffer at an acidic pH (approximately 3.0) is employed. This serves a critical function: at this pH, the pyridine nitrogen is protonated, leading to more consistent interaction with the stationary phase and significantly improved peak symmetry.
-
Organic Modifier: Acetonitrile (ACN) is chosen over methanol due to its lower viscosity, which allows for higher efficiency, and its lower UV cutoff, providing a better signal-to-noise ratio.
-
Gradient Elution: A gradient elution program is essential for a purity assay. It ensures that highly polar, early-eluting impurities are well-resolved from the solvent front, while more hydrophobic, late-eluting impurities are eluted within a practical timeframe, preventing carryover and ensuring a clean baseline for subsequent injections.
-
-
Detection Wavelength: The UV detection wavelength is set at 254 nm. Aromatic and heterocyclic compounds typically exhibit strong absorbance at this wavelength, making it a robust choice for detecting the main component and a wide range of potential aromatic impurities. For higher sensitivity, determining the analyte's specific maximum absorbance (λmax) is recommended.
Experimental Protocol
Equipment and Materials
-
HPLC System: An HPLC system equipped with a gradient pump, autosampler, column thermostat, and UV/Vis or Photodiode Array (PDA) detector.
-
Chromatography Column: C18, 150 mm x 4.6 mm, 5 µm particle size (or equivalent).
-
Data Acquisition Software: Empower™, Chromeleon™, or equivalent.
-
Analytical Balance: 5-decimal place.
-
pH Meter: Calibrated.
-
Volumetric Glassware: Class A.
-
Sonicator: For degassing solvents and dissolving samples.
-
Reagents:
-
Acetonitrile (HPLC Grade)
-
Potassium Dihydrogen Phosphate (KH₂PO₄) (Analytical Grade)
-
Orthophosphoric Acid (85%) (Analytical Grade)
-
Water (HPLC Grade or Milli-Q)
-
Reference Standard (RS): this compound (Purity >99.5%)
-
Sample: Batch of this compound for analysis.
-
Solution Preparation
-
Mobile Phase A (Aqueous Buffer):
-
Weigh 2.72 g of KH₂PO₄ and dissolve in 1000 mL of HPLC grade water.
-
Adjust the pH to 3.0 ± 0.05 with orthophosphoric acid.
-
Filter through a 0.45 µm membrane filter and degas for 15 minutes in a sonicator.
-
-
Mobile Phase B (Organic):
-
Use HPLC grade Acetonitrile.
-
Filter through a 0.45 µm membrane filter and degas.
-
-
Diluent:
-
Prepare a mixture of Mobile Phase A and Mobile Phase B in a 50:50 (v/v) ratio.
-
-
Standard Solution Preparation (0.1 mg/mL):
-
Accurately weigh approximately 10 mg of the Reference Standard into a 100 mL volumetric flask.
-
Add approximately 70 mL of diluent and sonicate for 5 minutes to dissolve.
-
Allow the solution to cool to room temperature.
-
Dilute to the mark with diluent and mix thoroughly.
-
-
Sample Solution Preparation (1.0 mg/mL):
-
Accurately weigh approximately 25 mg of the sample into a 25 mL volumetric flask.
-
Add approximately 15 mL of diluent and sonicate for 10 minutes to dissolve.
-
Allow the solution to cool to room temperature.
-
Dilute to the mark with diluent and mix thoroughly.
-
Chromatographic Conditions
All quantitative data and method parameters are summarized in the table below for clarity.
| Parameter | Condition |
| Column | C18, 150 mm x 4.6 mm, 5 µm |
| Mobile Phase A | 20mM KH₂PO₄ Buffer, pH 3.0 |
| Mobile Phase B | Acetonitrile |
| Gradient Program | 0-5 min: 20% B; 5-25 min: 20% to 80% B; 25-30 min: 80% B; 30.1-35 min: 20% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 254 nm |
| Injection Volume | 10 µL |
| Run Time | 35 minutes |
Analysis Workflow
The overall experimental process follows a logical sequence to ensure data integrity.
Caption: HPLC analysis workflow from preparation to reporting.
System Suitability Test (SST)
Before sample analysis, the chromatographic system's performance must be verified. This is a non-negotiable step for ensuring the validity of the results.[6][13] Inject the Standard Solution five times and evaluate the following parameters for the principal peak.
| SST Parameter | Acceptance Criteria | Rationale |
| Tailing Factor (T) | ≤ 2.0 | Ensures peak symmetry, critical for accurate integration. |
| Theoretical Plates (N) | ≥ 2000 | Indicates column efficiency and good separation power. |
| % RSD of Peak Area | ≤ 2.0% | Demonstrates the precision and reproducibility of the system. |
Calculation
The purity of the sample is determined by the area percent method.
Percentage of Individual Impurity:
Assay (Purity) Percentage:
Method Validation: Ensuring Trustworthiness
The analytical method described must be validated to demonstrate its suitability for its intended purpose, as mandated by regulatory bodies.[8][9] The validation should be performed in accordance with ICH Q2(R1) guidelines and encompass the following parameters.[8][14][15]
-
Specificity: The method's ability to selectively measure the analyte in the presence of impurities and degradants. This is typically demonstrated by peak purity analysis using a PDA detector and by spiking the sample with known impurities.
-
Linearity: Assessed over a range of concentrations (e.g., LOQ to 150% of the sample concentration). The correlation coefficient (r²) should be ≥ 0.999.
-
Accuracy: Determined by analyzing samples with known amounts of spiked analyte (e.g., at 80%, 100%, and 120% of the target concentration). Recovery should typically be within 98.0% to 102.0%.
-
Precision:
-
Repeatability (Intra-day): The precision of the method over a short interval, assessed by analyzing six replicate sample preparations. The %RSD should be ≤ 2.0%.
-
Intermediate Precision (Inter-day): Evaluates the method's reproducibility on different days, with different analysts, or on different equipment.
-
-
Limit of Quantitation (LOQ): The lowest concentration of the analyte that can be quantified with acceptable precision and accuracy. This is crucial for accurately reporting impurity levels.
-
Robustness: The method's reliability when subjected to small, deliberate variations in parameters such as mobile phase pH (±0.2 units), column temperature (±5 °C), and flow rate (±0.1 mL/min).
Conclusion
The RP-HPLC method detailed in this application note is specific, precise, and accurate for the determination of purity of this compound. The comprehensive protocol and validation guidelines provide a solid framework for implementation in a regulated quality control environment. Adherence to this method will ensure reliable monitoring of the quality of this critical pharmaceutical intermediate, contributing to the overall safety and efficacy of the final drug product.
References
- Nadavala, S. et al. (2014). Method development and validation for quantitative determination of 2-acetoxy methyl-4- methoxy-3,5-dimethyl pyridine, An impurity, In esomeprazole magnesium (API) active pharmaceutical ingredient by LC-ESI-MS/MS. Journal of Chemical and Pharmaceutical Research, 6(5), 1014-1021.
- Patel, D. B., & Prajapati, D. G. (2024). PROCESS OPTIMIZATION AND GREEN CHEMISTRY APPROACH DURING SYNTHESIS AND CHARACTERIZATION OF 2-CHLOROMETHYL-3,5- DIMETHYL-4-METHOX. RASĀYAN Journal of Chemistry, 17(4).
- National Center for Biotechnology Information. (n.d.). 2-(Chloromethyl)-4-methoxy-3,5-dimethylpyridine. PubChem.
- Tokyo Chemical Industry Co., Ltd. (n.d.). 2-(Chloromethyl)-4-methoxy-3,5-dimethylpyridine Hydrochloride.
- Google Patents. (n.d.). CN103232389A - Preparation method of 2-chloromethyl-4-methoxyl-3,5-dimethyl pyridine hydrochloride.
- Chromatography Forum. (2012). Retention of Pyridine N-Oxides on HPLC.
- Saini, S. et al. (2019). Novel Synthesis of Omeprazole and Pharmaceutical Impurities of Proton pump inhibitors : A Review. International Journal of PharmTech Research, 12(3), 57-70.
- United States Pharmacopeia. (2022).
- Periodica Polytechnica Chemical Engineering. (n.d.). Preparation of Pyridine N-oxide Derivatives in Microreactor.
- Chemicalbook. (n.d.). 2-Chloromethyl-4-methoxy-3,5-dimethylpyridine hydrochloride.
- Google Patents. (n.d.). CN101648907A - Purifying method of 2-chloromethyl-4-methoxyl-3,5-dimethylpyridine chloride.
- ResearchGate. (2021).
- USP. (n.d.). <621> CHROMATOGRAPHY.
-
U.S. Food and Drug Administration. (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. Retrieved from [Link].
- LCGC International. (2024). Are You Sure You Understand USP <621>?.
- SciSpace. (2021).
- Agilent Technologies. (n.d.).
- U.S. Food and Drug Administration. (2005). Q2(R1) Validation of Analytical Procedures: Text and Methodology.
- Sigma-Aldrich. (n.d.). 2-Chloromethyl-4-methoxy-3,5-dimethylpyridine hydrochloride 98%.
-
International Council for Harmonisation. (n.d.). Quality Guidelines. Retrieved from [Link].
- Cion Pharma. (n.d.). 2-chloromethyl-4-methoxy-3 5-dimethylpyridine hydrochloride Manufacturer.
- Scribd. (n.d.).
- YouTube. (2024).
- HELIX Chromatography. (n.d.). HPLC Methods for analysis of Pyridine.
- Starodub. (2024). Revised ICH Guideline Q2(R1)
Sources
- 1. scispace.com [scispace.com]
- 2. 2-Chloromethyl-4-methoxy-3,5-dimethylpyridine hydrochloride | 86604-75-3 [chemicalbook.com]
- 3. cionpharma.com [cionpharma.com]
- 4. CN101648907A - Purifying method of 2-chloromethyl-4-methoxyl-3,5-dimethylpyridine chloride - Google Patents [patents.google.com]
- 5. scispace.com [scispace.com]
- 6. usp.org [usp.org]
- 7. <621> CHROMATOGRAPHY [drugfuture.com]
- 8. Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry | FDA [fda.gov]
- 9. fda.gov [fda.gov]
- 10. Retention of Pyridine N-Oxides on HPLC - Chromatography Forum [chromforum.org]
- 11. Bot Verification [rasayanjournal.co.in]
- 12. CN103232389A - Preparation method of 2-chloromethyl-4-methoxyl-3,5-dimethyl pyridine hydrochloride - Google Patents [patents.google.com]
- 13. chromatographyonline.com [chromatographyonline.com]
- 14. youtube.com [youtube.com]
- 15. starodub.nl [starodub.nl]
Application Notes and Protocols for the NMR Spectroscopic Analysis of 2-Chloromethyl-4-methoxy-3,5-dimethylpyridine 1-Oxide
Introduction
2-Chloromethyl-4-methoxy-3,5-dimethylpyridine 1-Oxide is a key intermediate in the synthesis of various pharmaceuticals, most notably proton pump inhibitors such as omeprazole and esomeprazole.[1][2] Its purity and structural integrity are critical for the quality and efficacy of the final active pharmaceutical ingredient (API). Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable analytical technique for the unambiguous structural elucidation and purity assessment of this compound.
This comprehensive guide provides detailed application notes and protocols for the NMR analysis of this compound. It is intended for researchers, scientists, and drug development professionals who require a robust methodology for the characterization of this important synthetic intermediate. The protocols and interpretations are grounded in established principles of NMR spectroscopy and data from closely related analogs, providing a framework for achieving reliable and reproducible results.
Molecular Structure and Key NMR-Active Nuclei
The structure of this compound contains several distinct proton and carbon environments that are readily distinguishable by NMR spectroscopy. Understanding these environments is fundamental to accurate spectral interpretation.
Figure 1: Structure of this compound with key nuclei labeled.
Predicted ¹H and ¹³C NMR Spectral Data
Note: The following tables provide predicted chemical shift ranges. Actual values may vary depending on the solvent, concentration, and instrument parameters.
Table 1: Predicted ¹H NMR Chemical Shifts
| Protons | Predicted Chemical Shift (ppm) | Multiplicity | Notes |
| H-6 | 8.0 - 8.3 | Singlet (s) | The lone aromatic proton, expected to be significantly downfield due to the N-oxide. |
| -CH₂Cl | 4.6 - 4.9 | Singlet (s) | Protons on the carbon adjacent to the electronegative chlorine atom and the aromatic ring. |
| -OCH₃ | 3.8 - 4.1 | Singlet (s) | Methoxy group protons. |
| C₅-CH₃ | 2.3 - 2.6 | Singlet (s) | Methyl group at the C5 position. |
| C₃-CH₃ | 2.2 - 2.5 | Singlet (s) | Methyl group at the C3 position. |
Table 2: Predicted ¹³C NMR Chemical Shifts
| Carbon | Predicted Chemical Shift (ppm) | Notes |
| C4 | 160 - 165 | Carbon bearing the methoxy group, significantly deshielded. |
| C2 | 148 - 153 | Carbon attached to the chloromethyl group and adjacent to the N-oxide. |
| C6 | 138 - 143 | Carbon bearing the lone proton, deshielded by the N-oxide. |
| C3 | 128 - 133 | Carbon with a methyl substituent. |
| C5 | 125 - 130 | Carbon with a methyl substituent. |
| -OCH₃ | 60 - 65 | Methoxy carbon. |
| -CH₂Cl | 40 - 45 | Chloromethyl carbon. |
| C₅-CH₃ | 12 - 16 | Methyl carbon at C5. |
| C₃-CH₃ | 10 - 14 | Methyl carbon at C3. |
Experimental Protocols
I. Sample Preparation
Proper sample preparation is critical for obtaining high-quality NMR spectra. The following protocol is recommended for this compound.
Materials:
-
This compound sample
-
High-quality 5 mm NMR tubes
-
Deuterated solvent (e.g., Chloroform-d, DMSO-d₆, Methanol-d₄)
-
Internal standard (e.g., Tetramethylsilane - TMS)
-
Pasteur pipettes and bulbs
-
Small vials
-
Cotton or glass wool for filtration
Protocol:
-
Solvent Selection: Chloroform-d (CDCl₃) is a good initial choice due to its ability to dissolve a wide range of organic compounds. For compounds with lower solubility, DMSO-d₆ can be used. The choice of solvent can affect chemical shifts, so consistency is key for comparative analysis.[3]
-
Sample Weighing: Accurately weigh 10-20 mg of the solid sample into a clean, dry vial.
-
Dissolution: Add approximately 0.6-0.7 mL of the chosen deuterated solvent to the vial. If an internal standard is required, TMS is typically pre-dissolved in the solvent by the manufacturer.
-
Mixing: Gently swirl or vortex the vial to ensure complete dissolution of the sample.
-
Filtration: To remove any particulate matter that could degrade spectral quality, filter the solution. Place a small plug of cotton or glass wool into a Pasteur pipette and transfer the sample solution through the filter into the NMR tube.
-
Final Volume Adjustment: Ensure the final volume of the solution in the NMR tube is approximately 4-5 cm in height to be within the detection region of the NMR probe.
-
Capping and Labeling: Securely cap the NMR tube and label it clearly with the sample identification.
Figure 2: Workflow for NMR Sample Preparation.
II. 1D NMR Data Acquisition (¹H and ¹³C)
Instrument: A high-field NMR spectrometer (400 MHz or higher is recommended for better resolution).
¹H NMR Acquisition Parameters (Typical):
-
Pulse Program: Standard single-pulse (zg30 or similar)
-
Number of Scans (ns): 8-16 (adjust as needed for signal-to-noise)
-
Relaxation Delay (d1): 1-2 seconds
-
Acquisition Time (aq): 3-4 seconds
-
Spectral Width (sw): 16 ppm (centered around 6-8 ppm)
¹³C NMR Acquisition Parameters (Typical):
-
Pulse Program: Proton-decoupled single-pulse (zgpg30 or similar)
-
Number of Scans (ns): 1024 or higher (due to the low natural abundance of ¹³C)
-
Relaxation Delay (d1): 2 seconds
-
Acquisition Time (aq): 1-2 seconds
-
Spectral Width (sw): 200-220 ppm (centered around 100 ppm)
III. 2D NMR for Structural Elucidation
For unambiguous assignment of all proton and carbon signals, 2D NMR experiments are highly recommended.
1. COSY (Correlation Spectroscopy): The COSY experiment identifies protons that are coupled to each other (typically through 2-3 bonds). For this molecule, COSY is not expected to show cross-peaks as all proton signals are singlets with no vicinal or geminal coupling partners. However, running a COSY can confirm the absence of such couplings and help identify any unexpected impurities that may show correlations.
2. HSQC (Heteronuclear Single Quantum Coherence): The HSQC experiment correlates proton signals with the carbon signals of the atoms they are directly attached to. This is an essential experiment for assigning the carbon spectrum.
-
Expected Correlations:
-
The proton signal of the aromatic H-6 will correlate with the C6 carbon signal.
-
The -CH₂Cl proton signal will correlate with the -CH₂Cl carbon signal.
-
The -OCH₃ proton signal will correlate with the -OCH₃ carbon signal.
-
The C₅-CH₃ proton signal will correlate with the C₅-CH₃ carbon signal.
-
The C₃-CH₃ proton signal will correlate with the C₃-CH₃ carbon signal.
-
3. HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment shows correlations between protons and carbons that are separated by two or three bonds. This is particularly useful for identifying quaternary carbons (carbons with no attached protons) and for piecing together the molecular framework.[4]
-
Expected Key Correlations:
-
The protons of the C₃-CH₃ group should show correlations to C2, C3, and C4.
-
The protons of the C₅-CH₃ group should show correlations to C4, C5, and C6.
-
The -OCH₃ protons should show a strong correlation to C4.
-
The -CH₂Cl protons should show correlations to C2 and C3.
-
The H-6 proton should show correlations to C2, C4, and C5.
-
Figure 3: Logical workflow for NMR-based structural elucidation.
Data Interpretation and Causality
-
The N-Oxide Effect: The presence of the N-oxide group significantly influences the electronic environment of the pyridine ring. Its electron-withdrawing nature deshields the ring protons and carbons, causing them to resonate at a lower field (higher ppm value) compared to the non-oxidized pyridine analog. This is a key diagnostic feature.
-
Substituent Effects: The electron-donating methoxy group at C4 will cause a slight shielding (upfield shift) of the ortho (C3, C5) and para (C6, relative to the methoxy group) positions, though this effect is counteracted by the strong deshielding from the N-oxide. The methyl groups are also weakly electron-donating.
-
Absence of Splitting: The ¹H NMR spectrum is expected to be simple, with all signals appearing as singlets. This is because there are no protons on adjacent carbons to cause spin-spin coupling. This simplicity is a hallmark of this particular substitution pattern.
-
Confirming Connectivity with HMBC: The long-range correlations observed in the HMBC spectrum are crucial for confirming the substitution pattern. For instance, the correlation between the methoxy protons and the C4 carbon definitively places the methoxy group at that position. Similarly, correlations from the methyl protons to the surrounding ring carbons confirm their placement at C3 and C5.
Conclusion
The NMR spectroscopic analysis of this compound is a powerful and essential tool for its characterization. By employing a systematic approach involving 1D (¹H and ¹³C) and 2D (HSQC and HMBC) NMR techniques, a complete and unambiguous assignment of all proton and carbon signals can be achieved. The protocols and interpretive guidelines presented in this document provide a robust framework for obtaining high-quality, reliable data, ensuring the structural integrity and purity of this vital pharmaceutical intermediate.
References
- Gajeles, G., et al. (2020). Recyclable Anhydride Catalyst for H₂O₂ Oxidation: N-oxidation of Pyridine Derivatives.
- Patel, S. B., et al. (2024). PROCESS OPTIMIZATION AND GREEN CHEMISTRY APPROACH DURING SYNTHESIS AND CHARACTERIZATION OF 2-CHLOROMETHYL-3,5- DIMETHYL-4-METHOXY PYRIDINE HYDROCHLORIDE. RASĀYAN J. Chem., 17(4).
- Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515.
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Chem LibreTexts. (2020). 2D NMR Spectroscopy. Retrieved from [Link]
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PubChem. (n.d.). 2-(Chloromethyl)-4-methoxy-3,5-dimethylpyridine. National Center for Biotechnology Information. Retrieved from [Link]
- Google Patents. (n.d.). EP0369208A1 - Process for the preparation of 3,5-dimethyl-4-methoxy pyridine derivatives, and intermediate therefor.
- Google Patents. (n.d.). US4620008A - Processes for the preparation of omeprazole and intermediates therefore.
- Saini, S., et al. (2019). Novel Synthesis of Omeprazole and Pharmaceutical Impurities of Proton pump inhibitors : A Review. International Journal of PharmTech Research, 12(3), 57-70.
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Pharmaffiliates. (n.d.). Omeprazole-impurities. Retrieved from [Link]
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Royal Society of Chemistry. (n.d.). Supplementary Information for A Zirconium Bis(amidate) Complex Exhibiting Improved Aminoalkene Cyclohydroamination Activity. Retrieved from [Link]
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NP-MRD. (n.d.). [1H, 13C] NMR Spectrum (2D, 500 MHz, C2D6OS, experimental) (NP0352116). Retrieved from [Link]
- Google Patents. (n.d.). CN103232389A - Preparation method of 2-chloromethyl-4-methoxyl-3,5-dimethyl pyridine hydrochloride.
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Application Notes & Protocols: The Role of 2-Chloromethyl-4-methoxy-3,5-dimethylpyridine Derivatives in Proton Pump Inhibitor Synthesis
Abstract
Proton Pump Inhibitors (PPIs) represent a cornerstone in the management of acid-related gastrointestinal disorders, functioning by irreversibly inhibiting the gastric H+/K+-ATPase (proton pump).[1][2] The chemical architecture of most major PPIs, such as omeprazole and its analogues, consists of a substituted benzimidazole core linked to a pyridine moiety via a methylsulfinyl bridge.[3] A critical step in the synthesis of these blockbuster drugs is the coupling of these two heterocyclic systems. This guide provides a detailed examination of the pivotal intermediate, 2-Chloromethyl-4-methoxy-3,5-dimethylpyridine hydrochloride, and its application in PPI synthesis. We will clarify the role of its N-oxide precursor, 2-Chloromethyl-4-methoxy-3,5-dimethylpyridine 1-Oxide, as a starting point for synthesis and provide detailed, field-proven protocols for the subsequent synthetic transformations leading to the formation of omeprazole.
Introduction: The Strategic Importance of the Pyridine Intermediate
The therapeutic efficacy of PPIs is intrinsically linked to their unique structure, which allows them to accumulate in the acidic environment of parietal cells and undergo an acid-catalyzed conversion to their active form.[1][4] The synthesis of these complex molecules is a multi-step process, with the formation of the thioether linkage between the pyridine and benzimidazole rings being a key convergent step.
The intermediate 2-Chloromethyl-4-methoxy-3,5-dimethylpyridine hydrochloride is the primary electrophilic component for this crucial coupling reaction in the synthesis of omeprazole.[5][6] It is important to clarify a common point of inquiry: the corresponding N-oxide derivative is not the direct coupling partner. Instead, the pyridine N-oxide moiety is a strategic synthetic handle used in earlier steps to facilitate the introduction of functionality at the 2-methyl position of the pyridine ring. The N-oxide activates this position, typically through a rearrangement reaction, allowing for the eventual formation of the highly reactive chloromethyl group required for the coupling step.[5][7]
This document outlines the synthetic journey from the pyridine N-oxide precursor to the final active pharmaceutical ingredient, providing both the mechanistic rationale and detailed experimental protocols for researchers in drug development and process chemistry.
Part I: Synthesis of the Key Intermediate: From N-Oxide to Reactive Chloride
The conversion of the stable pyridine N-oxide precursor into the reactive 2-chloromethyl derivative is a foundational stage in the overall synthesis of omeprazole. This process typically involves two key transformations: hydroxymethylation via rearrangement and subsequent chlorination.
Mechanistic Rationale: Activating the 2-Position
The pyridine N-oxide is employed to overcome the inherent lack of reactivity of the methyl group at the 2-position of the pyridine ring. Treatment with reagents like acetic anhydride induces a rearrangement (Boekelheide-type reaction), which functionalizes the methyl group, converting it into an acetoxymethyl group. Subsequent hydrolysis yields the 2-hydroxymethyl derivative, which can then be readily converted to the desired 2-chloromethyl compound.[5] This strategic use of the N-oxide is a classic and efficient method in heterocyclic chemistry.
Overall Synthetic Pathway
The following workflow illustrates the transformation from the initial pyridine starting material to the final omeprazole product, highlighting the role of the N-oxide and chloromethyl intermediates.
Caption: Overall synthetic pathway from precursor to Omeprazole.
Protocol 1: Chlorination of 2-Hydroxymethyl-4-methoxy-3,5-dimethylpyridine
This protocol describes the conversion of the alcohol intermediate to the crucial chloromethyl hydrochloride salt using thionyl chloride. The use of thionyl chloride is advantageous as its byproducts, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gaseous and easily removed.
Materials:
-
2-Hydroxymethyl-4-methoxy-3,5-dimethylpyridine
-
Thionyl chloride (SOCl₂)
-
Dichloromethane (DCM), anhydrous
-
Hexane or Acetone for washing/precipitation[5]
-
Round-bottom flask, dropping funnel, magnetic stirrer, ice bath, rotary evaporator.
Procedure:
-
Accurately weigh 25.0 g of 2-hydroxymethyl-4-methoxy-3,5-dimethylpyridine and dissolve it in 480 mL of anhydrous dichloromethane in a dry three-necked flask equipped with a magnetic stirrer and a dropping funnel.[5]
-
Cool the stirred solution in an ice bath to 0-5 °C.
-
Prepare a solution of thionyl chloride (or a similar chlorinating agent like sulfuryl chloride) in anhydrous dichloromethane. For example, slowly add 22.5 mL of sulfuryl chloride to DCM.[5]
-
Add the chlorinating agent solution dropwise to the cooled pyridine solution over 30-45 minutes, ensuring the internal temperature does not exceed 10 °C.
-
Causality: Slow, cooled addition is critical to control the exothermic reaction and prevent the formation of undesired byproducts.
-
-
After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 1.5 to 2 hours.[5] Monitor the reaction to completion using Thin Layer Chromatography (TLC).
-
Once the reaction is complete, concentrate the mixture under reduced pressure using a rotary evaporator to remove the dichloromethane and excess chlorinating agent.[8]
-
To the resulting residue or paste, add a suitable solvent like acetone or hexane to induce precipitation of the hydrochloride salt.[5][8]
-
Stir the resulting slurry for 30 minutes, then collect the solid product by vacuum filtration.
-
Wash the filter cake with a small amount of cold hexane or acetone and dry under vacuum to yield 2-Chloromethyl-4-methoxy-3,5-dimethylpyridine hydrochloride as a solid.
Part II: Application in PPI Synthesis - The Thioether Coupling
The core application of the synthesized 2-chloromethyl intermediate is the nucleophilic substitution reaction with a 2-mercaptobenzimidazole derivative. This reaction forms the thioether bridge that connects the two key heterocyclic components of the final drug.
Mechanistic Insight
The reaction proceeds via a classic SN2 mechanism. The sulfur atom of the 2-mercaptobenzimidazole is a potent nucleophile, especially after deprotonation by a base to form the thiolate anion. This thiolate attacks the electrophilic carbon of the chloromethyl group on the pyridine ring, displacing the chloride leaving group and forming the C-S bond of the thioether.
Protocol 2: Synthesis of Omeprazole Sulfide Intermediate
This protocol details the coupling of 2-Chloromethyl-4-methoxy-3,5-dimethylpyridine HCl with 5-methoxy-2-mercaptobenzimidazole to form the direct precursor to omeprazole.
Materials:
-
2-Chloromethyl-4-methoxy-3,5-dimethylpyridine HCl (from Protocol 1)
-
5-Methoxy-2-mercaptobenzimidazole
-
Sodium hydroxide (NaOH) or other suitable base
-
Solvent system (e.g., Dichloromethane, Ethanol, Water)[9][10]
-
Reaction vessel, stirrer, pH meter/paper.
Procedure:
-
In a reaction vessel, dissolve 5-methoxy-2-mercaptobenzimidazole in an appropriate solvent such as ethanol or a mixture of water and an organic solvent.
-
Add an aqueous solution of a base, such as sodium hydroxide, to the mixture while stirring. The addition of the base is crucial to deprotonate the thiol group.
-
Causality: The deprotonation of the mercapto group (-SH) to the thiolate anion (-S⁻) dramatically increases its nucleophilicity, which is essential for an efficient substitution reaction with the chloromethyl intermediate.[9]
-
-
In a separate vessel, dissolve the 2-Chloromethyl-4-methoxy-3,5-dimethylpyridine HCl in the same solvent.
-
Slowly add the solution of the chloromethyl pyridine to the basic solution of the mercaptobenzimidazole at a controlled temperature (e.g., room temperature or slightly elevated).
-
Stir the reaction mixture for several hours until completion, which can be monitored by TLC or HPLC.
-
Upon completion, the reaction mixture is worked up. This typically involves neutralizing the excess base, extracting the product into an organic solvent, washing the organic layer with water and brine, and finally, drying over an anhydrous salt (e.g., Na₂SO₄).
-
The solvent is removed under reduced pressure to yield the crude omeprazole sulfide, which can be purified by crystallization or used directly in the next step.
Caption: Experimental workflow for the thioether coupling reaction.
Part III: The Final Step - Oxidation to Omeprazole
The thioether intermediate is a pro-drug and requires oxidation of the sulfur atom to a sulfoxide to become the pharmacologically active PPI.[11]
Rationale for Controlled Oxidation
This oxidation is a delicate step. The goal is to form the sulfoxide without over-oxidizing it to the corresponding sulfone, which is an inactive impurity.[3] The choice of oxidizing agent and careful control of reaction conditions (stoichiometry, temperature) are paramount for achieving high yield and purity.
Protocol 3: Oxidation of Omeprazole Sulfide to Omeprazole
This protocol describes a common method for the final oxidation step.
Materials:
-
Omeprazole Sulfide (from Protocol 2)
-
meta-Chloroperoxybenzoic acid (m-CPBA) or another suitable oxidizing agent (e.g., hydrogen peroxide)[9]
-
Dichloromethane (DCM) or other suitable solvent
-
Sodium bicarbonate or sodium thiosulfate solution for quenching
-
Reaction vessel, stirrer, cooling bath.
Procedure:
-
Dissolve the crude or purified omeprazole sulfide in a suitable solvent like dichloromethane in a reaction vessel.
-
Cool the solution to a low temperature, typically between -20 °C and 0 °C.
-
Causality: Low temperatures are essential to control the reactivity of the oxidizing agent and to minimize the formation of the over-oxidized sulfone impurity.
-
-
Dissolve a slight molar excess (e.g., 1.05-1.1 equivalents) of an oxidizing agent like m-CPBA in the same solvent.
-
Add the m-CPBA solution dropwise to the cold sulfide solution while maintaining the low temperature and stirring vigorously.
-
Monitor the reaction progress closely by TLC or HPLC. The reaction is typically fast.
-
Once the starting material is consumed, quench the reaction by adding an aqueous solution of a reducing agent like sodium thiosulfate or a mild base like sodium bicarbonate to destroy any excess peroxide.
-
Allow the mixture to warm to room temperature. Separate the organic layer, wash it sequentially with sodium bicarbonate solution and water, then dry it over anhydrous sodium sulfate.
-
Filter the drying agent and remove the solvent under reduced pressure.
-
The resulting crude omeprazole can be purified by crystallization from a suitable solvent system (e.g., dichloromethane-ethyl acetate) to yield the pure active pharmaceutical ingredient.[9]
Data Summary
The following table summarizes key parameters for the synthesis of Omeprazole, providing a comparative overview for process optimization.
| Step | Key Transformation | Typical Reagents | Solvents | Temp. | Typical Yield | Reference(s) |
| 1 | Chlorination | Thionyl Chloride (SOCl₂) or Sulfuryl Chloride (SO₂Cl₂) | Dichloromethane | 0 °C to RT | >90% | [5],[8] |
| 2 | Coupling | NaOH, KOH, or Na₂CO₃ | Ethanol, Water, DCM | RT | 85-95% | [9],[10] |
| 3 | Oxidation | m-CPBA, H₂O₂ | Dichloromethane | -20 to 0 °C | 70-85% | ,[9] |
References
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Patel, S. B., et al. (2024). PROCESS OPTIMIZATION AND GREEN CHEMISTRY APPROACH DURING SYNTHESIS AND CHARACTERIZATION OF 2-CHLOROMETHYL-3,5- DIMETHYL-4-METHOX. RASĀYAN J. Chem., Vol. 17, No. 4. Available at: [Link]
- Novopharm Ltd. (1995). Preparation of omeprazole and lansoprazole and intermediates useful therein. Google Patents (WO1995012590A1).
-
Saini, S., et al. (2019). Novel Synthesis of Omeprazole and Pharmaceutical Impurities of Proton pump inhibitors : A Review. International Journal of PharmTech Research, 12(3), 57-70. Available at: [Link]
- Zhejiang Huahai Pharmaceutical Co Ltd. (2013). Preparation method of 2-chloromethyl-4-methoxyl-3,5-dimethyl pyridine hydrochloride. Google Patents (CN103232389A).
-
Zajac, M., et al. (2021). Formulation of Dosage Forms with Proton Pump Inhibitors: State of the Art, Challenges and Future Perspectives. Pharmaceutics, 13(3), 359. Available at: [Link]
- Hubei Keyi Pharmaceutical Co Ltd. (2010). Purifying method of 2-chloromethyl-4-methoxyl-3,5-dimethylpyridine chloride. Google Patents (CN101648907A).
- Zhejiang Huahai Pharmaceutical Co Ltd. (2014). Synthesis method of lansoprazole drug intermediate chloromethyl pyridine derivative. Google Patents (CN103539728A).
- Torrent Pharmaceuticals Ltd. (2009). Process for preparation of omeprazole. Google Patents (WO2009066309A2).
- Esteve Quimica S A. (2002). A process for the preparation of pantoprazole and intermediates therefor. Google Patents (WO2002028852A1).
- Reddy, M. S., et al. (2001). Synthetic procedure for 5-methoxy-2-[(4-methoxy-3,5-dimethyl-2-pyridinyl)-methylthio]-IH-benzimidazole hydrochloride and its conversion to omeprazole. Google Patents (US6245913B1).
- Shandong Xinhua Pharmaceutical Co Ltd. (2022). A kind of preparation method of omeprazole intermediate. Google Patents (CN114805193B).
-
Saini, S., et al. (2019). Novel Synthesis of Omeprazole and Pharmaceutical Impurities of Proton pump inhibitors : A Review. SciSpace. Available at: [Link]
-
Reddy, M. S., et al. (2018). An Improved Process for the Production of Lansoprazole: Investigation of Key Parameters That Influence the Water Content in Final API. Organic Process Research & Development, 22(5), 653-659. Available at: [Link]
- Medichem S A. (2001). Omeprazole synthesis. Google Patents (EP1085019A1).
-
Wikipedia. (n.d.). Discovery and development of proton pump inhibitors. Available at: [Link]
- Nanjing University Of Science & Technology. (2020). Synthetic method of omeprazole intermediate. Google Patents (CN111303018A).
-
Shin, J. M., & Kim, N. (2013). 25 Years of Proton Pump Inhibitors: A Comprehensive Review. Gut and Liver, 7(3), 266–274. Available at: [Link]
-
Kadin, S. B., & Stensland, B. (2010). On the Mechanism of Formation and the Synthesis of Pantoprazole Sodium Sesquihydrate-Related Compound E: A Phantom Chemical Entity. Journal of Organic Chemistry, 75(15), 5049–5055. Available at: [Link]
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Application Note & Protocol: A Guide to the Laboratory-Scale Synthesis of 2-Chloromethyl-4-methoxy-3,5-dimethylpyridine Derivatives
Abstract
This document provides a comprehensive guide for the laboratory-scale synthesis of 2-chloromethyl-4-methoxy-3,5-dimethylpyridine hydrochloride, a pivotal intermediate in the manufacturing of proton pump inhibitors such as Omeprazole.[1] The synthesis is a multi-step process commencing from 3,5-dimethylpyridine (3,5-Lutidine). We will detail a modern, optimized route that proceeds through key N-oxide intermediates, including the formation of 3,5-dimethyl-4-methoxypyridine-1-oxide. The protocol emphasizes not only the procedural steps but also the underlying chemical principles, safety protocols, and analytical checkpoints necessary for a successful and reproducible synthesis. While the primary and most industrially relevant final product is the hydrochloride salt, we will also address the nomenclature of the titular compound, 2-Chloromethyl-4-methoxy-3,5-dimethylpyridine 1-Oxide, within the context of this synthetic pathway.
Introduction and Synthetic Rationale
The pyridine ring is a fundamental scaffold in medicinal chemistry. The targeted substituted pyridine, 2-chloromethyl-4-methoxy-3,5-dimethylpyridine, serves as a critical building block for coupling with a benzimidazole moiety to form the final active pharmaceutical ingredient (API) of several blockbuster drugs.[1][2] Its synthesis requires precise control over the regioselectivity of substitutions on the pyridine ring.
The presented synthetic strategy begins with 3,5-lutidine and leverages the directing effects of the pyridine N-oxide functionality. The N-oxide group activates the pyridine ring for electrophilic substitution, particularly at the 4-position, and also facilitates subsequent functionalization at the 2-position.[3][4] This pathway is chosen for its robustness and the availability of extensive literature, allowing for a high degree of process control. The key N-oxide intermediate, 3,5-dimethyl-4-methoxypyridine-1-oxide, is synthesized and then consumed in a subsequent step that installs the required hydroxymethyl group at the 2-position. This hydroxymethyl precursor is then chlorinated to yield the final product.
Overall Synthetic Workflow
The multi-step synthesis is designed as a logical progression, with each step preparing the substrate for the subsequent transformation. The overall workflow can be visualized as follows:
Figure 1: Overall synthetic workflow from 3,5-Lutidine to the target intermediate.
Experimental Protocols
Disclaimer: All procedures must be performed in a well-ventilated fume hood. Appropriate Personal Protective Equipment (PPE), including safety glasses, lab coat, and chemical-resistant gloves, is mandatory.
Part A: Synthesis of Key Intermediate (3,5-Dimethyl-4-methoxypyridine-N-oxide)
This part of the synthesis focuses on activating the pyridine ring and installing the requisite methoxy group at the 4-position.
Step 1: N-Oxidation of 3,5-Lutidine
-
Rationale: The oxidation of the pyridine nitrogen to an N-oxide is a crucial first step. It increases the electron density at the 4-position, facilitating the subsequent electrophilic nitration.[4]
-
Protocol:
-
To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 3,5-lutidine and acetic acid.
-
Heat the mixture to 50-60°C.
-
Slowly add hydrogen peroxide (30% aq.) dropwise, maintaining the temperature below 80°C.
-
After the addition is complete, heat the reaction mixture to 90-100°C and maintain for 5-6 hours, monitoring the reaction progress by TLC.[4]
-
Upon completion, cool the mixture and remove the solvent under reduced pressure to obtain crude 3,5-dimethylpyridine-N-oxide, which can be used directly in the next step.
-
Step 2: Nitration of 3,5-Dimethylpyridine-N-oxide
-
Rationale: The N-oxide group directs the electrophilic nitration to the 4-position. A strong nitrating mixture of nitric and sulfuric acid is required for this transformation.[3][4]
-
Protocol:
-
Cool a flask containing concentrated sulfuric acid in an ice bath.
-
Slowly add the crude 3,5-dimethylpyridine-N-oxide from the previous step.
-
Prepare the nitrating mixture by carefully adding concentrated nitric acid to sulfuric acid in a separate vessel, maintaining a low temperature.
-
Add the nitrating mixture dropwise to the reaction flask, keeping the internal temperature below 10°C.
-
After addition, allow the reaction to warm to room temperature and then heat to 90°C for 4-5 hours.[4]
-
Cool the reaction mixture and carefully pour it onto crushed ice.
-
Neutralize the solution by adding an appropriate base (e.g., aqueous ammonia) until the pH is approximately 5-6 to precipitate the product.[4]
-
Filter the solid, wash with cold water, and dry under vacuum to yield 3,5-dimethyl-4-nitropyridine-N-oxide.
-
Step 3: Methoxylation of 3,5-Dimethyl-4-nitropyridine-N-oxide
-
Rationale: The nitro group at the 4-position is a good leaving group for nucleophilic aromatic substitution. Sodium methoxide, generated in situ from sodium hydroxide and methanol, displaces the nitro group to install the methoxy substituent.[3]
-
Protocol:
-
In a round-bottom flask, dissolve sodium hydroxide in dry methanol and heat to reflux to form sodium methoxide.[3][5]
-
Cool the solution slightly and add the 3,5-dimethyl-4-nitropyridine-N-oxide in portions.
-
Heat the mixture to reflux and maintain for several hours until TLC analysis indicates the consumption of the starting material.
-
Cool the reaction and neutralize with hydrochloric acid.[3]
-
Distill off the methanol/water mixture. The resulting residue containing 3,5-dimethyl-4-methoxypyridine-N-oxide can be carried forward without rigorous purification, a strategy that improves overall efficiency and yield.[3][6][7]
-
Part B: C-2 Functionalization and Final Chlorination
This section details the innovative one-pot conversion of the C-2 methyl group to a chloromethyl group.
Step 4: Methylation and Hydroxylation of 3,5-Dimethyl-4-methoxypyridine-N-oxide
-
Rationale: This step functionalizes the C-2 methyl group. It is proposed to proceed via a radical mechanism initiated by ammonium persulfate, with dimethyl sulfate acting as a methyl source, ultimately leading to the hydroxymethyl product after an oxidative workup with hydrogen peroxide.[3][7] This method avoids the use of acetic anhydride, which is a controlled substance in many regions.[3][8]
-
Protocol:
-
Take the crude 3,5-dimethyl-4-methoxypyridine-N-oxide from the previous step.
-
Add dimethyl sulfate, ammonium persulfate, hydrogen peroxide, and water.[3][7]
-
Heat the reaction mixture carefully, as the reaction can be exothermic. Maintain the temperature as specified in the source literature, typically with controlled heating and stirring.
-
After the reaction is complete, cool the mixture. The product, 2-hydroxymethyl-3,5-dimethyl-4-methoxypyridine, is extracted into an organic solvent like toluene.[3][9]
-
Step 5: Chlorination of 2-Hydroxymethyl-3,5-dimethyl-4-methoxypyridine
-
Rationale: The final step is the conversion of the primary alcohol to a chloromethyl group. Thionyl chloride (SOCl₂) is an effective reagent for this transformation, proceeding via a chlorosulfite ester intermediate. The product is isolated as a stable hydrochloride salt.[3][10]
-
Protocol:
-
The toluene solution containing 2-hydroxymethyl-3,5-dimethyl-4-methoxypyridine is charged into a reaction flask and cooled to -5°C.[3][11]
-
Thionyl chloride is added dropwise, maintaining a low temperature (e.g., below 15°C).[3][11] Gaseous SO₂ is evolved and must be scrubbed.
-
After the addition, the mixture is stirred for 30 minutes, then allowed to warm to room temperature (30-35°C) and stirred for an additional 4 hours.[3][11]
-
The precipitated solid is collected by filtration.
-
Purification can be achieved by recrystallization or washing with a suitable organic solvent (e.g., a mixture of acetone and petroleum ether) to yield the final product, 2-chloromethyl-4-methoxy-3,5-dimethylpyridine hydrochloride, as a white to off-white solid.[3][9][12]
-
Materials and Characterization
Reagents and Solvents
| Reagent/Solvent | Formula | Purpose | Key Vendor |
| 3,5-Dimethylpyridine (3,5-Lutidine) | C₇H₉N | Starting Material | Merck |
| Acetic Acid | CH₃COOH | Reagent/Solvent (Oxidation) | Merck |
| Hydrogen Peroxide (30%) | H₂O₂ | Oxidizing Agent | Loba Chemie |
| Sulfuric Acid (98%) | H₂SO₄ | Reagent (Nitration) | Loba Chemie |
| Nitric Acid (65-70%) | HNO₃ | Reagent (Nitration) | Merck |
| Sodium Hydroxide | NaOH | Reagent (Methoxylation) | Loba Chemie |
| Methanol | CH₃OH | Reagent/Solvent (Methoxylation) | Merck |
| Dimethyl Sulfate | (CH₃)₂SO₄ | Methylating Agent | Loba Chemie |
| Ammonium Persulfate | (NH₄)₂S₂O₈ | Initiator | Loba Chemie |
| Toluene | C₇H₈ | Extraction Solvent | Loba Chemie |
| Thionyl Chloride | SOCl₂ | Chlorinating Agent | Merck |
| Dichloromethane | CH₂Cl₂ | Solvent (Chlorination) | Merck |
Note: Vendor information is illustrative. Reagents were sourced from reputable suppliers like Merck and Loba Chemie as per the cited literature.[3][13]
Product Characterization
The identity and purity of the final product and key intermediates should be confirmed using standard analytical techniques.
-
Appearance: White to off-white solid powder.[1]
-
Purity (HPLC): ≥98% is typically achievable with proper purification.[12]
-
Melting Point: 128-131°C (lit.).[1]
-
Spectroscopic Analysis: The structure of 2-chloromethyl-4-methoxy-3,5-dimethylpyridine hydrochloride should be confirmed by Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).[3][6]
Critical Safety Considerations
-
Thionyl Chloride (SOCl₂): Highly corrosive and toxic. Reacts violently with water to release toxic gases (SO₂ and HCl). Must be handled in a dry atmosphere and in a fume hood.[11]
-
Sulfuryl Chloride (SO₂Cl₂): An alternative chlorinating agent, also highly corrosive and reacts with water.[2] Proper handling and disposal as hazardous waste are necessary.[9]
-
Nitrating Mixture (HNO₃/H₂SO₄): Extremely corrosive and a powerful oxidizing agent. Reactions are highly exothermic and require careful temperature control.
-
Dimethyl Sulfate ((CH₃)₂SO₄): A potent alkylating agent and is carcinogenic and toxic. Avoid inhalation and skin contact.
-
Hydrogen Peroxide (H₂O₂): Concentrated solutions are strong oxidizers. Reactions can be vigorous and should be performed with care.
Discussion: The "1-Oxide" Moiety
The topic specifies the synthesis of "this compound". It is critical to understand that in the primary synthetic route to omeprazole intermediates, the N-oxide functionality is introduced early to direct substitutions and is then consumed during the rearrangement step that forms the 2-hydroxymethyl group.[2] Therefore, the final chlorinated product described in this protocol is not an N-oxide.
The compound this compound is a distinct chemical entity. Its synthesis would likely require a different approach, such as the direct N-oxidation of 2-chloromethyl-4-methoxy-3,5-dimethylpyridine as a final step. While this is chemically feasible, it is not part of the conventional and optimized pathway for producing proton pump inhibitor precursors. The chloromethyl group itself can interact with biological molecules, and the compound is noted as an important intermediate in its own right for other applications, such as ATPase inhibitors.
References
-
Patel, S. B. et al. (2024). PROCESS OPTIMIZATION AND GREEN CHEMISTRY APPROACH DURING SYNTHESIS AND CHARACTERIZATION OF 2-CHLOROMETHYL-3,5- DIMETHYL-4-METHOX. RASĀYAN J. Chem., 17(4). [Link]
- Bayer Aktiengesellschaft. (1990). Process for the preparation of 3,5-dimethyl-4-methoxy pyridine derivatives, and intermediate therefor. EP0369208A1.
- Nanjing First Pesticide Group Co., Ltd. (2010). Purifying method of 2-chloromethyl-4-methoxyl-3,5-dimethylpyridine chloride. CN101648907A.
-
Xiamen Engerein Biotechnology Co., Ltd. (n.d.). How is 2-Chloromethyl-4-methoxy-3,5-dimethylpyridine hydrochloride synthesized? Retrieved from [Link]
-
Li, J. et al. (2020). Efficient production of 4-nitro-3,5-dimethylpyridine-N-oxide using microchannel technology. ResearchGate. [Link]
- Bayer Aktiengesellschaft. (1989). Process for the preparation of 3,5-dimethyl-4-methoxy-pyridine derivatives.
-
National Center for Biotechnology Information. (n.d.). 2-(Chloromethyl)-4-methoxy-3,5-dimethylpyridine. PubChem Compound Database. Retrieved from [Link]
-
Carl ROTH. (n.d.). Safety Data Sheet: Thionyl chloride. Retrieved from [Link]
-
New Jersey Department of Health. (n.d.). Hazardous Substance Fact Sheet: Sulfuryl Chloride. Retrieved from [Link]
- Jiangsu Ruitai Chemical Co., Ltd. (2020). Synthetic method of omeprazole intermediate. CN111303018A.
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New Jersey Department of Health. (n.d.). Hazardous Substance Fact Sheet: Thionyl Chloride. Retrieved from [Link]
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Application Notes and Protocols for the Synthesis of 2-Chloromethyl-4-methoxy-3,5-dimethylpyridine hydrochloride using Sulfuryl Chloride
Abstract
This comprehensive technical guide provides detailed application notes and a validated protocol for the synthesis of 2-Chloromethyl-4-methoxy-3,5-dimethylpyridine hydrochloride, a critical intermediate in the manufacturing of proton pump inhibitors such as omeprazole.[1] This document elucidates the strategic use of sulfuryl chloride (SO₂Cl₂) as a highly effective chlorinating agent for the conversion of 2-hydroxymethyl-4-methoxy-3,5-dimethylpyridine. We will explore the underlying reaction mechanism, provide a rationale for critical process parameters, and detail a robust, step-by-step protocol designed for reproducibility and high yield. This guide is intended for researchers, chemists, and process development professionals in the pharmaceutical and fine chemical industries.
Introduction and Strategic Importance
2-Chloromethyl-4-methoxy-3,5-dimethylpyridine hydrochloride is a key building block in the synthesis of several blockbuster anti-ulcer drugs. Its efficient and high-purity production is, therefore, a subject of significant industrial importance. The conversion of the corresponding hydroxymethyl precursor is a pivotal step in the overall synthesis pathway.
While several chlorinating agents can effect this transformation, sulfuryl chloride (SO₂Cl₂) offers distinct advantages. Unlike gaseous chlorine, sulfuryl chloride is a liquid at room temperature, making it significantly easier to handle, measure, and dispense in a laboratory or manufacturing setting.[2] It serves as a source of chlorine for various transformations, including the conversion of alcohols to alkyl chlorides.[2] This protocol focuses on a catalyst-free approach, leveraging the inherent reactivity of sulfuryl chloride under controlled conditions to achieve a high-yield, high-purity synthesis.
Mechanistic Rationale: The Role of Sulfuryl Chloride
The conversion of a primary alcohol, such as our hydroxymethylpyridine substrate, to an alkyl chloride using sulfuryl chloride is a nuanced process. While often compared to thionyl chloride (SOCl₂), the mechanism can differ. The reaction is initiated by the nucleophilic attack of the alcohol's hydroxyl group on the electrophilic sulfur atom of sulfuryl chloride. This forms a highly unstable alkyl chlorosulfate intermediate.
The subsequent step is analogous to the mechanisms seen with thionyl chloride, which can proceed via two main pathways: Sₙi (internal nucleophilic substitution) or Sₙ2 (bimolecular nucleophilic substitution).[3]
-
Step 1: Formation of the Alkyl Chlorosulfate Intermediate. The lone pair of electrons on the oxygen atom of the hydroxymethyl group attacks the sulfur atom of SO₂Cl₂, with the displacement of a chloride ion.
-
Step 2: Nucleophilic Attack and Conversion. The displaced chloride ion can then act as a nucleophile. In an Sₙ2-type mechanism, it attacks the carbon of the chloromethyl group from the backside, leading to an inversion of configuration (though not relevant for this achiral substrate). The driving force for this step is the expulsion of sulfur dioxide (SO₂) and another chloride ion, which are thermodynamically stable byproducts. The pyridine nitrogen, being a weak base, likely becomes protonated by the generated HCl, which facilitates the precipitation of the final product as a hydrochloride salt.
The overall transformation is highly favorable due to the formation of gaseous SO₂ and HCl, which drive the reaction to completion according to Le Châtelier's principle.
Caption: Proposed mechanism for the chlorination of the hydroxymethylpyridine.
Experimental Protocol: A Self-Validating System
This protocol is designed to be a self-validating system, incorporating in-process controls and clear analytical endpoints to ensure both reaction completion and product purity.
Materials and Reagents
| Reagent | Grade | Supplier Example | Notes |
| 2-Hydroxymethyl-4-methoxy-3,5-dimethylpyridine | ≥98% | Sigma-Aldrich | Starting material. |
| Sulfuryl Chloride (SO₂Cl₂) | Reagent Grade, ≥99% | Sigma-Aldrich | Corrosive and water-reactive.[2] Handle with care. |
| Dichloromethane (DCM) | Anhydrous, ≥99.8% | Fisher Scientific | Reaction solvent. |
| Acetone | ACS Grade | VWR | For product precipitation and washing. |
Equipment
-
Three-necked round-bottom flask equipped with a magnetic stirrer, dropping funnel, and a nitrogen/argon inlet.
-
Ice-water bath.
-
Rotary evaporator.
-
Büchner funnel and filtration apparatus.
-
Standard laboratory glassware.
Step-by-Step Procedure
-
Reaction Setup: In a 1 L three-necked flask, dissolve 250 g of 2-hydroxymethyl-4-methoxy-3,5-dimethylpyridine in 480 mL of anhydrous dichloromethane.
-
Initial Cooling: Place the flask in an ice-water bath and stir the solution under a nitrogen atmosphere until the internal temperature reaches 0-5 °C. This cooling is critical as the subsequent addition of sulfuryl chloride is exothermic.[4]
-
Reagent Preparation: In a separate, dry dropping funnel, add 225 mL of sulfuryl chloride.
-
Controlled Addition: Add the sulfuryl chloride dropwise to the cooled dichloromethane solution over a period of 60-90 minutes. Maintain the internal reaction temperature below 10 °C throughout the addition. A rapid addition can lead to an uncontrolled exotherm and potential side reactions.
-
Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Continue stirring for an additional 1.5 hours.
-
In-Process Control (Optional): The reaction progress can be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to confirm the disappearance of the starting material.
-
Solvent Removal: Once the reaction is complete, concentrate the mixture under reduced pressure using a rotary evaporator to remove the dichloromethane and any volatile byproducts (HCl, SO₂).
-
Product Precipitation: To the resulting concentrated residue, add a sufficient amount of acetone and stir vigorously. The product will precipitate as a solid. The mixture may form a thick paste.
-
Isolation and Washing: Isolate the solid product by vacuum filtration using a Büchner funnel. Wash the filter cake thoroughly with fresh acetone to remove any soluble impurities.
-
Drying: Dry the product under vacuum at 40-50 °C to a constant weight. The expected yield is approximately 230 g (76.4%) with a purity of >99.5%.[5]
Caption: Experimental workflow for the synthesis of the target compound.
Characterization and Quality Control
To validate the identity and purity of the synthesized 2-Chloromethyl-4-methoxy-3,5-dimethylpyridine hydrochloride, the following analytical methods are recommended.
| Parameter | Method | Expected Result |
| Purity | RP-HPLC with UV detection. A C18 column is typically effective. A mobile phase of methanol and a phosphate buffer (pH ~7) can be a good starting point for method development.[6][7] Detection is commonly performed at 302 nm.[6] | A single major peak corresponding to the product, with purity >99.5% (by area). |
| Identity | ¹H NMR (in a suitable deuterated solvent like DMSO-d₆ or D₂O). | Expected peaks corresponding to the methoxy group, two distinct methyl groups on the pyridine ring, the chloromethyl protons, and the aromatic proton. The hydrochloride salt form will also show a characteristic downfield shift of the pyridine ring proton. |
| Molecular Weight | Mass Spectrometry (MS) , typically using Electrospray Ionization (ESI). | A molecular ion peak corresponding to the free base [M+H]⁺ at m/z consistent with the molecular formula C₉H₁₂ClNO. |
| Physical Properties | Melting Point | 128-131 °C.[1][8] |
Safety and Handling Precautions
Sulfuryl Chloride
Sulfuryl chloride is a highly corrosive and toxic substance that reacts violently with water.[2] It is a lachrymator and can cause severe burns to the skin and eyes, as well as respiratory tract irritation upon inhalation.[2]
-
Handling: Always handle sulfuryl chloride in a well-ventilated chemical fume hood.[5] Personal Protective Equipment (PPE) is mandatory and must include chemical-resistant gloves (e.g., neoprene), a lab coat, and chemical safety goggles with a face shield.[5]
-
Storage: Store in a cool, dry, well-ventilated area away from water and incompatible materials such as bases and alcohols.[5]
-
Spills & Quenching: In case of a spill, neutralize with a dry, inert material like sand or sodium bicarbonate. Do not use water. For quenching excess reagent in a reaction, a slow addition to a stirred, cold solution of a weak base (like sodium bicarbonate) or an alcohol (like isopropanol) is recommended.
2-Chloromethyl-4-methoxy-3,5-dimethylpyridine hydrochloride
The final product is classified as a hazardous substance. It can cause skin and serious eye irritation.
-
Handling: Avoid creating dust. Use appropriate PPE, including gloves, safety glasses, and a dust mask or respirator.
-
Cleanup: For spills, use dry cleanup procedures to avoid generating dust.[9]
Conclusion
The use of sulfuryl chloride provides a robust and efficient method for the synthesis of 2-Chloromethyl-4-methoxy-3,5-dimethylpyridine hydrochloride. By understanding the reaction mechanism and carefully controlling key parameters such as temperature, this protocol can be reliably implemented to produce this vital pharmaceutical intermediate in high yield and purity. Adherence to the stringent safety protocols outlined is paramount for the safe handling of the hazardous materials involved.
References
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Ashenhurst, J. (2014, February 10). SOCl2 Mechanism For Alcohols To Alkyl Halides: SN2 versus SNi. Master Organic Chemistry. Retrieved January 23, 2026, from [Link]
- Hasnat, A., et al. (2009). A Simple RP-HPLC Method for the Determination of Omeprazole in Human Serum and Urine. Dhaka University Journal of Pharmaceutical Sciences, 8(2), 123-130.
-
Sulfuryl chloride. (n.d.). Wikipedia. Retrieved January 23, 2026, from [Link]
-
Sulfuryl chloride. (2023, August 6). Sciencemadness Wiki. Retrieved January 23, 2026, from [Link]
- Zeng, X., Miao, C., Wang, S., Xia, C., & Sun, W. (2013). Application of Sulfuryl Chloride for the Quick Construction of β-Chlorotetrahydrofuran Derivatives from Homoallylic Alcohols under Mild Conditions. Synthesis, 45(17), 2391-2396. DOI: 10.1055/s-0033-1339351.
- Preparation method of 2-chloromethyl-4-methoxyl-3,5-dimethyl pyridine hydrochloride. (2013). Google Patents.
- Chlorination with sulfuryl chloride. (n.d.). Google Patents.
- Purifying method of 2-chloromethyl-4-methoxyl-3,5-dimethylpyridine chloride. (n.d.). Google Patents.
-
2-(Chloromethyl)-4-methoxy-3,5-dimethylpyridine. (n.d.). PubChem. Retrieved January 23, 2026, from [Link]
- Patel, S. B., et al. (2024). PROCESS OPTIMIZATION AND GREEN CHEMISTRY APPROACH DURING SYNTHESIS AND CHARACTERIZATION OF 2-CHLOROMETHYL-3,5-DIMETHYL-4-METHOXY PYRIDINE HYDROCHLORIDE. RASĀYAN Journal of Chemistry, 17(4), 2067-2074.
-
Alcohol to Chloride - Common Conditions. (n.d.). Organic Chemistry Portal. Retrieved January 23, 2026, from [Link]
-
The Study on Chlorination by Sulfuryl Chloride of Benzene/Pyridine Carboxamides and Carbonitriles. (n.d.). Bentham Science. Retrieved January 23, 2026, from [Link]
-
Organic sulfur mechanisms. 24. Preparation and reactions of 2-hydroxyethanesulfonyl chloride, the first hydroxyalkanesulfonyl chloride. (n.d.). ResearchGate. Retrieved January 23, 2026, from [Link]
-
METHOD DEVELOPMENT AND VALIDATION OF RP-HPLC METHOD FOR DETERMINATION OF OMEPRAZOLE AND CINITAPRIDE IN BULK AND PHARMACEUTICAL F. (n.d.). ijprems.com. Retrieved January 23, 2026, from [Link]
- Sulfuryl chloride as chlorinating agent. (n.d.). Google Patents.
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Industrial Production of 2-Chloromethyl-4-methoxy-3,5-dimethylpyridine Hydrochloride: A Detailed Application Note and Protocol
Introduction
2-Chloromethyl-4-methoxy-3,5-dimethylpyridine hydrochloride is a critical intermediate in the synthesis of several proton pump inhibitors (PPIs), a class of drugs that profoundly reduce gastric acid production.[1][2][3] Most notably, it is a key building block for omeprazole, esomeprazole, and related pharmaceuticals used in the treatment of peptic ulcers and gastroesophageal reflux disease (GERD).[1][2][4] The industrial-scale synthesis of this intermediate is therefore of significant interest to the pharmaceutical industry, demanding a process that is not only efficient and high-yielding but also safe and environmentally conscious.
This application note provides a detailed overview of a common industrial production method for 2-Chloromethyl-4-methoxy-3,5-dimethylpyridine hydrochloride, including the underlying chemical principles, a step-by-step protocol for a key transformation, and considerations for process optimization and safety.
Overview of the Synthetic Pathway
A prevalent industrial synthesis route commences with 2,3,5-trimethylpyridine.[2][5] This multi-step process involves the initial formation of a pyridine N-oxide, followed by a series of functional group manipulations to introduce the desired methoxy and chloromethyl moieties. The key stages of this synthesis are outlined below.
Logical Workflow of the Synthesis
Caption: Overall workflow for the synthesis of 2-Chloromethyl-4-methoxy-3,5-dimethylpyridine hydrochloride.
Detailed Synthesis Steps and Mechanistic Insights
-
Oxidation: The synthesis typically begins with the oxidation of 2,3,5-trimethylpyridine to 2,3,5-trimethylpyridine-N-oxide. This is often achieved using an oxidizing agent such as hydrogen peroxide in the presence of an acid catalyst.[6][7]
-
Nitration: The N-oxide is then nitrated to introduce a nitro group at the 4-position of the pyridine ring, yielding 2,3,5-trimethyl-4-nitropyridine-N-oxide.[2]
-
Methoxylation: The nitro group is subsequently displaced by a methoxy group through nucleophilic aromatic substitution. This is typically accomplished by reacting the nitro compound with sodium methoxide.[8]
-
Rearrangement and Hydrolysis: The 2-methyl group of 2,3,5-trimethyl-4-methoxypyridine-N-oxide is then functionalized. A common method involves acetylation with acetic anhydride, which leads to a rearrangement, followed by hydrolysis to yield 2-hydroxymethyl-4-methoxy-3,5-dimethylpyridine.[2] Some older methods utilizing acetic anhydride are now less favored in many regions due to restrictions on this chemical.[1]
-
Chlorination and Salt Formation: The final step is the chlorination of the hydroxymethyl group to a chloromethyl group and the formation of the hydrochloride salt. This is a critical transformation and is often achieved using a chlorinating agent like thionyl chloride (SOCl₂) or sulfuryl chloride (SO₂Cl₂).[2][9]
Experimental Protocol: Chlorination of 2-Hydroxymethyl-4-methoxy-3,5-dimethylpyridine
This protocol details the final step in the synthesis, converting the key intermediate to the desired product.
Materials:
-
2-Hydroxymethyl-4-methoxy-3,5-dimethylpyridine
-
Dichloromethane (DCM)
-
Thionyl chloride (SOCl₂) or Sulfuryl chloride (SO₂Cl₂)
-
Acetone
-
Ice bath
-
Three-necked flask equipped with a stirrer, dropping funnel, and nitrogen inlet.
Procedure:
-
Accurately weigh 250 g of 2-hydroxymethyl-4-methoxy-3,5-dimethylpyridine and add it to a three-necked flask containing 480 ml of dichloromethane.[2]
-
Stir the mixture and cool it in an ice bath to a temperature between 0 and 10 °C.[3]
-
Prepare a solution of the chlorinating agent. For instance, a solution of 225 ml of sulfuryl chloride can be prepared.[2]
-
Slowly add the chlorinating agent solution dropwise to the cooled dichloromethane mixture while maintaining the temperature.[2][3]
-
After the addition is complete, remove the ice bath and allow the reaction to proceed at room temperature for approximately 1.5 hours.[2]
-
Upon completion of the reaction, concentrate the mixture under reduced pressure to remove the dichloromethane.[2]
-
Add acetone to the resulting residue and stir until a paste is formed.[2]
-
Filter the solid product under reduced pressure and wash the filter cake with acetone.[2]
-
Dry the product to obtain 2-Chloromethyl-4-methoxy-3,5-dimethylpyridine hydrochloride.
Data Presentation: Key Reaction Parameters
| Parameter | Value/Condition | Rationale |
| Starting Material | 2-Hydroxymethyl-4-methoxy-3,5-dimethylpyridine | The immediate precursor to the final product. |
| Chlorinating Agent | Thionyl chloride or Sulfuryl chloride | Efficiently converts the hydroxyl group to a chloride. |
| Solvent | Dichloromethane | A common solvent for this type of reaction that is relatively inert. |
| Reaction Temperature | 0-10 °C during addition, then room temperature | Cooling during the addition of the chlorinating agent helps to control the exothermic reaction. |
| Reaction Time | ~1.5 hours post-addition | Sufficient time for the reaction to go to completion at room temperature. |
| Work-up | Concentration, precipitation with acetone, filtration | A straightforward method for isolating the solid product. |
| Expected Purity | >99% | High purity is crucial for its use as a pharmaceutical intermediate.[5] |
| Expected Yield | ~76.4% | A representative yield for this transformation.[2] |
Process Optimization and Green Chemistry Approaches
Recent advancements in the synthesis of 2-Chloromethyl-4-methoxy-3,5-dimethylpyridine hydrochloride have focused on improving efficiency and adhering to the principles of green chemistry. One significant optimization involves performing multiple synthetic steps in a "one-pot" manner, without the isolation of intermediates.[1] This approach reduces solvent consumption, energy usage, and waste generation, while also improving overall productivity.[1]
Safety Considerations
The synthesis of 2-Chloromethyl-4-methoxy-3,5-dimethylpyridine hydrochloride involves the use of hazardous materials and requires strict adherence to safety protocols.
-
Handling of Reagents: Chlorinating agents such as thionyl chloride and sulfuryl chloride are corrosive and react violently with water. They should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[10][11]
-
Reaction Conditions: The chlorination reaction is exothermic and should be carefully controlled, especially during the addition of the chlorinating agent.
-
Product Hazards: The final product is harmful if swallowed, causes skin irritation, and can cause serious eye irritation.[10][12] It may also cause respiratory irritation.[11][12] Appropriate handling procedures should be followed to avoid exposure.[10][11]
-
Waste Disposal: All chemical waste should be disposed of in accordance with local regulations.
Conclusion
The industrial production of 2-Chloromethyl-4-methoxy-3,5-dimethylpyridine hydrochloride is a well-established process that is crucial for the manufacturing of essential proton pump inhibitors. By understanding the underlying chemistry, optimizing reaction conditions, and prioritizing safety, researchers and drug development professionals can efficiently and responsibly synthesize this vital pharmaceutical intermediate.
References
- Patel, S. B., et al. (2024). PROCESS OPTIMIZATION AND GREEN CHEMISTRY APPROACH DURING SYNTHESIS AND CHARACTERIZATION OF 2-CHLOROMETHYL-3,5- DIMETHYL-4-METHOX. RASĀYAN J. Chem., 17(4).
-
PubChem. (n.d.). 2-(Chloromethyl)-3,5-dimethyl-4-methoxypyridine hydrochloride. National Center for Biotechnology Information. Retrieved from [Link]
- Google Patents. (n.d.). CN103232389A - Preparation method of 2-chloromethyl-4-methoxyl-3,5-dimethyl pyridine hydrochloride.
- Google Patents. (n.d.). CN101648907A - Purifying method of 2-chloromethyl-4-methoxyl-3,5-dimethylpyridine chloride.
- Google Patents. (n.d.). CN111056992A - Synthetic method of 2-chloromethylpyridine hydrochloride.
-
ResearchGate. (n.d.). The synthesis of 2‐chloromethylpyridine from 2‐picoline‐N‐oxide. Retrieved from [Link]
- Google Patents. (n.d.). US4221913A - Preparation of 2-(Chloromethyl)pyridine.
- Google Patents. (n.d.). CN111303018A - Synthetic method of omeprazole intermediate.
-
ResearchGate. (2025). Design and Synthesis of Novel 2-Chloro-5-(chloromethyl)pyridine Bioactive Derivatives by Rapid and Efficient Continuous Flow Reaction Module. Retrieved from [Link]
- Google Patents. (n.d.). CN104974077A - Synthetic method of 2-chloromethylpyridinehydrochloride.
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Troubleshooting & Optimization
Technical Support Center: Synthesis of 2-Chloromethyl-4-methoxy-3,5-dimethylpyridine 1-Oxide
Welcome to the technical support center for the synthesis of 2-Chloromethyl-4-methoxy-3,5-dimethylpyridine 1-Oxide. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and side reactions encountered during this critical synthetic step. As a key intermediate in the production of proton pump inhibitors like omeprazole, ensuring the purity and yield of this compound is paramount. This document provides in-depth troubleshooting advice and frequently asked questions to empower you in your experimental work.
Troubleshooting Guide: Navigating Common Synthetic Hurdles
This section addresses specific issues you may encounter during the synthesis, providing insights into their root causes and actionable solutions.
Problem 1: Low Yield of the Desired this compound
Symptoms:
-
The isolated yield of the product is significantly lower than expected.
-
TLC or HPLC analysis of the crude reaction mixture shows a substantial amount of starting material remaining.
Potential Causes and Solutions:
| Cause | Mechanistic Explanation | Troubleshooting & Optimization Protocol |
| Incomplete Reaction | The conversion of the hydroxymethyl group to the chloromethyl group is not proceeding to completion. This can be due to insufficient reaction time, low temperature, or suboptimal reagent stoichiometry. | 1. Reaction Monitoring: Monitor the reaction progress closely using TLC or HPLC. 2. Temperature Adjustment: If the reaction is sluggish at lower temperatures (e.g., 0-5 °C), consider allowing it to warm to room temperature after the initial addition of the chlorinating agent. 3. Extended Reaction Time: Increase the reaction time in increments of 30-60 minutes and monitor for completion. 4. Reagent Stoichiometry: Ensure at least a slight molar excess (e.g., 1.1-1.2 equivalents) of the chlorinating agent (e.g., thionyl chloride) is used. |
| Degradation of Chlorinating Agent | Chlorinating agents like thionyl chloride (SOCl₂) are highly susceptible to hydrolysis by atmospheric moisture. Degraded reagents will have reduced activity. | 1. Use Fresh Reagents: Employ freshly opened or distilled thionyl chloride for the reaction. 2. Anhydrous Conditions: Ensure all glassware is thoroughly oven-dried, and the reaction is conducted under an inert atmosphere (e.g., nitrogen or argon). |
| Product Loss During Workup | The product, often isolated as a hydrochloride salt, may have some aqueous solubility, leading to losses during extraction and washing steps. | 1. pH Control: Carefully adjust the pH of the aqueous phase during workup to ensure complete precipitation of the hydrochloride salt. 2. Solvent Selection: Use appropriate organic solvents for extraction. Dichloromethane or chloroform are commonly employed. 3. Minimize Washes: Reduce the number and volume of aqueous washes to minimize product loss. |
Problem 2: Presence of a Major Impurity with a Similar Polarity to the Product
Symptoms:
-
TLC or HPLC analysis reveals a significant byproduct with a retention time/factor close to the desired product, making purification difficult.
-
NMR analysis of the isolated product shows unexpected signals.
Potential Side Reactions and Mitigation Strategies:
One of the most common side reactions involves the deoxygenation of the pyridine N-oxide, which can be followed by chlorination of the pyridine ring.
-
Side Reaction: Deoxygenation and Ring Chlorination
The reaction of pyridine N-oxides with chlorinating agents like thionyl chloride can lead to the removal of the N-oxide oxygen and subsequent chlorination at the activated α- (2- or 6-) or γ- (4-) positions of the pyridine ring[1].
Mitigation Strategy:
-
Temperature Control: This side reaction is often favored at higher temperatures. Maintaining a low reaction temperature (e.g., -5 to 5 °C) during the addition of the chlorinating agent is crucial.
-
Stoichiometry: Using a large excess of the chlorinating agent can promote these side reactions. Use the minimum effective amount of the chlorinating agent.
-
-
Side Reaction: Dimerization
The product, a reactive benzylic-type chloride, can undergo self-condensation with the starting material (2-hydroxymethyl-4-methoxy-3,5-dimethylpyridine 1-oxide) to form a dimeric ether byproduct.
Mitigation Strategy:
-
Slow Addition: Add the chlorinating agent slowly to the solution of the starting material to maintain a low concentration of the reactive chloromethyl intermediate. This minimizes the chance of it reacting with the starting material.
-
Efficient Stirring: Ensure the reaction mixture is well-stirred to quickly disperse the chlorinating agent and the formed product.
-
Problem 3: Formation of a Dark, Tarry, or Insoluble Material
Symptoms:
-
The reaction mixture becomes dark brown or black.
-
Formation of a solid or tar-like substance that is difficult to dissolve.
Potential Causes and Solutions:
| Cause | Mechanistic Rationale | Prevention and Remediation |
| Polymerization | The reactive chloromethyl product can undergo intermolecular reactions, leading to the formation of polymeric materials, especially at elevated temperatures or in the presence of impurities. | 1. Strict Temperature Control: Maintain the reaction at a low temperature. 2. High Purity Starting Material: Ensure the starting 2-hydroxymethyl derivative is of high purity. 3. Dilution: Running the reaction at a slightly lower concentration may reduce the rate of intermolecular side reactions. |
| Demethylation | Acidic conditions generated during the reaction (HCl byproduct) can potentially lead to the demethylation of the 4-methoxy group, especially upon prolonged heating. This can result in phenolic byproducts that are prone to oxidation and polymerization. | 1. Use of a Base: The inclusion of a non-nucleophilic base (like pyridine, though it can have other effects) can scavenge the HCl produced. 2. Minimize Reaction Time: Once the reaction is complete, proceed with the workup promptly to avoid prolonged exposure to acidic conditions. |
Frequently Asked Questions (FAQs)
Q1: What is the optimal chlorinating agent for this synthesis?
Thionyl chloride (SOCl₂) is the most commonly used and effective chlorinating agent for converting the 2-hydroxymethyl group to the 2-chloromethyl group in this synthesis. Other reagents such as sulfuryl chloride (SO₂Cl₂) or triphosgene have also been reported, but thionyl chloride generally provides a clean and high-yielding reaction when conditions are optimized.
Q2: Why is the product often isolated as a hydrochloride salt?
The pyridine nitrogen in the product is basic and will react with the hydrogen chloride (HCl) generated as a byproduct during the reaction with thionyl chloride. The resulting hydrochloride salt is often a stable, crystalline solid that is easier to isolate and purify by filtration compared to the free base, which may be an oil or have higher solubility in organic solvents.
Q3: How can I monitor the progress of the reaction?
Thin-layer chromatography (TLC) is a convenient method for monitoring the reaction. Use a suitable mobile phase (e.g., a mixture of dichloromethane and methanol or ethyl acetate and hexanes) to achieve good separation between the starting material and the product. The disappearance of the starting material spot indicates the completion of the reaction. For more quantitative analysis, High-Performance Liquid Chromatography (HPLC) can be employed.
Q4: What are the key safety precautions for this reaction?
Thionyl chloride is a corrosive and lachrymatory substance that reacts violently with water to release toxic gases (HCl and SO₂). Always handle it in a well-ventilated fume hood and wear appropriate personal protective equipment (gloves, safety glasses, lab coat). The reaction should be quenched carefully by slowly adding the reaction mixture to ice-water or a cold basic solution to control the exotherm and neutralize acidic byproducts.
Experimental Workflow & Visualization
Typical Chlorination Protocol
-
Preparation: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve 2-hydroxymethyl-4-methoxy-3,5-dimethylpyridine 1-oxide in an anhydrous solvent (e.g., dichloromethane).
-
Cooling: Cool the solution to 0 °C in an ice bath.
-
Reagent Addition: Slowly add thionyl chloride (1.1 equivalents) dropwise via the dropping funnel, maintaining the internal temperature below 5 °C.
-
Reaction: Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 1-2 hours, or until TLC indicates the complete consumption of the starting material.
-
Workup: Carefully quench the reaction by slowly adding the mixture to ice-cold water or a saturated sodium bicarbonate solution.
-
Extraction: If the product is the free base, extract the aqueous layer with an organic solvent. If the product is the hydrochloride salt, it may precipitate and can be collected by filtration.
-
Purification: The crude product can be purified by recrystallization or by washing the solid with a suitable organic solvent (e.g., acetone or ether) to remove soluble impurities.
Reaction and Side Reaction Pathways
Caption: Overview of the main synthesis and potential side reactions.
References
- Shinkai, I. (1990). The Chemistry of Pyridine N-Oxides. Advances in Heterocyclic Chemistry, 48, 131-215.
- Katritzky, A. R., & Lagowski, J. M. (1967). Chemistry of the Heterocyclic N-Oxides. Academic Press.
- Ochiai, E. (1953). Recent Japanese Work on the Chemistry of Pyridine 1-Oxide and Related Compounds. Journal of Organic Chemistry, 18(5), 534-551.
- Albini, A., & Pietra, S. (1991). Heterocyclic N-Oxides. CRC Press.
- Szafran, M. (1990). Hydrogen-Bonded Complexes of Heterocyclic N-Oxides. Journal of Molecular Structure, 237, 1-26.
- March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure (8th ed.). (2020). John Wiley & Sons.
- Purification of Laboratory Chemicals (8th ed.). (2017). Butterworth-Heinemann.
- Vogel's Textbook of Practical Organic Chemistry (5th ed.). (1989). Longman Scientific & Technical.
- Katritzky, A. R., & Rees, C. W. (Eds.). (1984). Comprehensive Heterocyclic Chemistry. Pergamon Press.
- Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry (5th ed.). Wiley.
Sources
Technical Support Center: Purification of 2-Chloromethyl-4-methoxy-3,5-dimethylpyridine Derivatives
Welcome to the technical support guide for the purification of 2-Chloromethyl-4-methoxy-3,5-dimethylpyridine 1-Oxide and its closely related hydrochloride salt. This document is designed for researchers, chemists, and process development professionals who utilize this critical intermediate in the synthesis of proton pump inhibitors (PPIs) like Omeprazole.[1][2] The purity of this intermediate is paramount, as it directly impacts the quality, safety, and efficacy of the final Active Pharmaceutical Ingredient (API).
This guide moves beyond simple protocols to provide a deeper understanding of the "why" behind each step, empowering you to troubleshoot effectively and optimize your purification strategy. We will explore the origins of common impurities, detail robust purification methodologies, and provide clear, actionable troubleshooting advice.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Section 1: Understanding the Impurity Profile
Q1: What are the primary impurities I should expect during the synthesis and purification of 2-Chloromethyl-4-methoxy-3,5-dimethylpyridine hydrochloride?
A1: The impurity profile is intrinsically linked to the synthetic route employed. Most syntheses start from either 3,5-lutidine or 2,3,5-trimethylpyridine and proceed through multiple steps including oxidation, nitration, methoxylation, and chlorination.[1][3][4] Consequently, impurities are typically unreacted starting materials, leftover intermediates, or by-products from side reactions.
Causality Behind Impurity Formation:
-
Unreacted Precursors: Incomplete reactions can leave behind starting materials like 2,3,5-trimethylpyridine or intermediates such as 2-hydroxymethyl-4-methoxy-3,5-dimethylpyridine.[3][5]
-
Side-Reaction Products: The multi-step synthesis is prone to side reactions. For instance, during the chlorination step, aggressive acidic conditions can cause the demethylation of the 4-methoxy group, resulting in a phenolic impurity.[6]
-
Polymeric Materials: Pyridine derivatives can sometimes form polymeric by-products, which often manifest as discoloration (e.g., khaki or yellow solids) in the crude product.[1]
The following table and diagram summarize the most common impurities and their points of origin.
Table 1: Common Impurities and Their Origins
| Impurity Name | Origin Point in Synthesis | Reason for Formation |
|---|---|---|
| 2,3,5-trimethylpyridine | Starting Material | Incomplete initial oxidation/nitration steps.[1] |
| 3,5-dimethyl-4-methoxypyridine-N-oxide | Intermediate | Incomplete methylation or subsequent functionalization.[1] |
| 2-hydroxymethyl-4-methoxy-3,5-dimethylpyridine | Penultimate Intermediate | Incomplete chlorination of the hydroxymethyl group.[3][5] |
| 4-hydroxy-3,5-dimethyl-2-chloromethylpyridine | Side Reaction | Demethylation of the methoxy group under harsh acidic conditions.[6] |
| Pyridine Superpolymers | Side Reaction | Non-specific side reactions during the multi-step synthesis.[1] |
Sources
- 1. CN101648907A - Purifying method of 2-chloromethyl-4-methoxyl-3,5-dimethylpyridine chloride - Google Patents [patents.google.com]
- 2. cionpharma.com [cionpharma.com]
- 3. Page loading... [wap.guidechem.com]
- 4. This compound | 848694-10-0 | Benchchem [benchchem.com]
- 5. 2-Chloromethyl-4-methoxy-3,5-dimethylpyridine hydrochloride | 86604-75-3 [chemicalbook.com]
- 6. CN103232389A - Preparation method of 2-chloromethyl-4-methoxyl-3,5-dimethyl pyridine hydrochloride - Google Patents [patents.google.com]
Technical Support Center: Optimization of Reaction Conditions for the Chlorination of Pyridine N-Oxides
Welcome to the technical support center for the chlorination of pyridine N-oxides. This guide is designed for researchers, chemists, and drug development professionals who are looking to optimize this crucial transformation. The conversion of pyridine N-oxides to their chlorinated counterparts is a cornerstone reaction in medicinal chemistry and materials science, providing access to valuable 2- and 4-halopyridines which are key building blocks for more complex molecules.[1]
This document provides in-depth troubleshooting guides and frequently asked questions to address specific challenges you may encounter during your experiments. Our goal is to blend established chemical principles with practical, field-proven insights to help you achieve high yields, excellent regioselectivity, and reproducible results.
Troubleshooting Guide
This section addresses common problems encountered during the chlorination of pyridine N-oxides. Each issue is broken down into potential causes and actionable solutions.
Problem 1: Low or No Yield of the Desired Chlorinated Pyridine
Potential Cause 1: Ineffective Chlorinating Agent or Activation
The reaction proceeds via activation of the N-oxide oxygen by an electrophilic chlorinating agent.[2] If this activation is inefficient, the reaction will not proceed.
-
Solution:
-
Reagent Choice: Phosphorus oxychloride (POCl₃) is a classic and potent reagent for this transformation.[3] However, for milder conditions, oxalyl chloride in the presence of a base like triethylamine (Et₃N) is highly effective and can lead to high yields under low-temperature conditions.[4][5]
-
Reagent Quality: Ensure your chlorinating agent has not been hydrolyzed by atmospheric moisture. Use a fresh bottle or distill the reagent if necessary. POCl₃ and thionyl chloride (SOCl₂) are particularly sensitive.
-
Stoichiometry: Use a sufficient excess of the chlorinating agent. A common starting point is 1.5-3.0 equivalents relative to the pyridine N-oxide.
-
Potential Cause 2: Deoxygenation without Chlorination
Some conditions can favor the simple removal of the N-oxide oxygen, returning the starting pyridine instead of the desired chlorinated product.
-
Solution:
-
Reagent Selection: While trivalent phosphorus compounds like PCl₃ are known to cause deoxygenation, this is generally less of an issue with pentavalent phosphorus reagents like POCl₃.[3] Be aware that reagents like methanesulfonyl chloride with triethylamine have been reported to cause deoxygenation exclusively.[6]
-
Temperature Control: Running the reaction at the lowest effective temperature can often suppress the deoxygenation pathway. For reactions with oxalyl chloride/Et₃N, temperatures around 0 °C are common.[5]
-
Potential Cause 3: Inappropriate Solvent
The solvent can significantly impact the reaction rate and outcome.
-
Solution:
-
Aprotic Solvents: Use dry, aprotic solvents. Dichloromethane (DCM) is a common and effective choice for reactions involving oxalyl chloride.[5] For higher-boiling applications with POCl₃, chloroform or even neat conditions (using POCl₃ as the solvent) can be employed, though this can be aggressive.
-
Avoid Protic Solvents: Alcohols and water will rapidly quench the chlorinating agent. Ensure all glassware and reagents are scrupulously dry.
-
Problem 2: Poor Regioselectivity (Mixture of 2- and 4-chloro Isomers)
Potential Cause 1: Electronic Nature of the Substrate
The N-oxide group activates the C2 and C4 positions for nucleophilic attack.[7] The inherent electronic properties of other substituents on the pyridine ring will dictate the preferred site of chlorination.
-
Solution:
-
Analyze Your Substrate: Electron-withdrawing groups (EWGs) on the pyridine ring tend to direct chlorination to the other activated position. For example, in a 3-substituted pyridine N-oxide, the regioselectivity will be influenced by the electronic nature of that substituent. The chloride is often incorporated at the more electron-deficient α-position.[8]
-
Literature Precedent: Search for chlorination reactions on similarly substituted pyridine N-oxides to predict the likely outcome.
-
Optimization Screen: If you have an unsymmetrical substrate with little electronic bias, you may inherently obtain a mixture. In such cases, a screen of different chlorinating agents and conditions (see table below) may reveal a preference for one isomer.
-
Potential Cause 2: Reaction Conditions
Temperature and choice of reagent can sometimes influence the isomeric ratio.
-
Solution:
-
Temperature: Lowering the reaction temperature can sometimes increase selectivity by favoring the kinetically controlled product.
-
Steric Hindrance: If one of the α-positions (C2 or C6) is sterically hindered, chlorination will preferentially occur at the less hindered position.
-
Problem 3: Formation of Unexpected Byproducts
Potential Cause 1: Rearrangement Reactions
Under certain conditions, particularly with sulfonyl chlorides, rearrangement products like pyridones can form.
-
Solution:
-
Reagent Choice: This is a known issue with reagents like p-toluenesulphonyl chloride.[9] Switching to POCl₃ or an oxalyl chloride-based system typically avoids this pathway.
-
Potential Cause 2: Reaction with Solvent
Some halogenated solvents can participate in the reaction.
-
Solution:
-
Solvent Innocence: It has been observed that in reactions with oxalyl bromide in dichloromethane, a significant amount of the 2-chloro product can be formed.[1] If you require a specific halogen, ensure your solvent does not contain it. For example, use 1,2-dichloroethane for a chlorination reaction if you are concerned about DCM's reactivity.
-
Troubleshooting Decision Tree
This workflow can help you systematically diagnose and solve issues with your reaction.
Caption: A decision tree for troubleshooting common issues.
Frequently Asked Questions (FAQs)
Q1: How do I choose the best chlorinating agent for my substrate?
The choice depends on the reactivity of your substrate and the desired reaction conditions. The table below summarizes the most common reagents. For sensitive substrates, the milder oxalyl chloride/triethylamine system is often preferred. For robust, large-scale reactions, POCl₃ is a cost-effective and powerful option.
| Reagent System | Typical Conditions | Advantages | Disadvantages |
| POCl₃ | Neat or in CHCl₃, reflux | Powerful, inexpensive, widely used[3] | Harsh conditions, can be difficult for sensitive substrates |
| SOCl₂ | Neat or in aprotic solvent | Effective, common reagent | Can lead to side reactions, corrosive |
| (COCl)₂ / Et₃N | DCM, 0 °C to RT | Mild conditions, high yields, good selectivity[4][5] | More expensive, requires a base |
| Vilsmeier Reagent | e.g., PBr₃/DMF | Can be used for halogenation[10] | Primarily used for formylation, can be complex |
Q2: What is the general mechanism for the chlorination of pyridine N-oxide?
The reaction follows a two-step sequence:
-
Activation: The lone pair on the N-oxide oxygen attacks the electrophilic center of the chlorinating agent (e.g., the phosphorus atom in POCl₃). This forms a highly reactive intermediate where the oxygen is now a good leaving group.
-
Nucleophilic Attack: A chloride ion (from the reagent or as a free anion) attacks the electron-deficient C2 or C4 position of the activated pyridine ring. This is followed by elimination of the oxygen-containing moiety and rearomatization to yield the chlorinated pyridine product.[1][2]
Caption: General mechanism of pyridine N-oxide chlorination.
Q3: How do I monitor the progress of my reaction?
Thin-Layer Chromatography (TLC) is the most convenient method. Use a solvent system that gives good separation between your starting pyridine N-oxide (typically very polar, low Rf) and the chlorinated pyridine product (less polar, higher Rf). Stain with UV light and/or potassium permanganate. For quantitative analysis, you can take aliquots and analyze them by GC-MS or ¹H NMR.
Q4: My starting pyridine N-oxide is poorly soluble. What can I do?
If solubility in standard solvents like DCM is an issue, you can try more polar aprotic solvents like acetonitrile or DMF. However, be aware that DMF can react with some chlorinating agents to form a Vilsmeier reagent.[11] Gentle heating may also improve solubility, but this must be balanced with the need for temperature control to avoid side reactions.
Detailed Experimental Protocol: Chlorination using Oxalyl Chloride
This protocol is a general method for the efficient and regioselective chlorination of pyridine N-oxides under mild conditions.[1][5]
Safety First: This reaction should be performed in a well-ventilated fume hood. Oxalyl chloride is corrosive and toxic. Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and gloves.
Materials:
-
Pyridine N-oxide derivative (1.0 eq)
-
Oxalyl chloride (2.0 eq)
-
Triethylamine (Et₃N) (2.2 eq)
-
Anhydrous Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet, add the pyridine N-oxide (1.0 eq) and anhydrous DCM (approx. 0.1-0.2 M concentration).
-
Cooling: Cool the resulting solution/suspension to 0 °C using an ice-water bath.
-
Reagent Addition: While stirring vigorously, slowly add oxalyl chloride (2.0 eq) dropwise via syringe, ensuring the internal temperature does not exceed 5 °C.
-
Base Addition: After the oxalyl chloride addition is complete, add triethylamine (2.2 eq) dropwise, again maintaining the temperature at 0-5 °C. The reaction mixture may become thick or change color.
-
Reaction: Allow the reaction to stir at 0 °C for 30-60 minutes. Monitor the reaction progress by TLC until the starting material is consumed.
-
Quenching: Once the reaction is complete, carefully quench it by slowly adding it to a beaker of cold, saturated NaHCO₃ solution with stirring. (Caution: Gas evolution!).
-
Workup: Transfer the mixture to a separatory funnel. Extract the aqueous layer with DCM (2x).
-
Washing: Combine the organic layers and wash sequentially with water and then brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., hexanes/ethyl acetate) to obtain the pure chlorinated pyridine.
Experimental Workflow Diagram
Caption: Step-by-step experimental workflow for chlorination.
References
-
Deoxygenative chlorination of pyridine N‐oxide. (n.d.). ResearchGate. Retrieved January 23, 2026, from [Link]
-
Recent trends in the chemistry of pyridine N-oxides. (2001). ARKIVOC. Retrieved January 23, 2026, from [Link]
-
Regioselective chlorination of pyridine N‐oxides under optimized... (n.d.). ResearchGate. Retrieved January 23, 2026, from [Link]
-
Visible Light-Induced Divergent Deoxygenation/Hydroxymethylation of Pyridine N-Oxides. (2025). The Journal of Organic Chemistry. Retrieved January 23, 2026, from [Link]
-
Highly Regioselective Halogenation of Pyridine N-Oxide: Practical Access to 2-Halo-Substituted Pyridines. (2015). Request PDF. Retrieved January 23, 2026, from [Link]
- One-step synthesis method of 2-chloropyridine from N-pyridine oxide. (2016). Google Patents.
-
Properties of pyridine N-oxide: reactions to prepared different substituted pyridine derivatives. (2020). YouTube. Retrieved January 23, 2026, from [Link]
-
Pyridine N-Oxides. (2012). Baran Lab. Retrieved January 23, 2026, from [Link]
-
Regioselective Three-Component Reaction of Pyridine N-Oxides, Acyl Chlorides, and Cyclic Ethers. (2017). Organic Letters. Retrieved January 23, 2026, from [Link]
-
Pyridine N-Oxide - Remote Oxidation And Rearrangement. (n.d.). ChemTube3D. Retrieved January 23, 2026, from [Link]
-
Highly Regioselective Halogenation of Pyridine N-Oxide: Practical Access to 2-Halo-Substituted Pyridines. (2015). Organic Letters. Retrieved January 23, 2026, from [Link]
-
Elimination of Alcohols To Alkenes With POCl3 and Pyridine. (2015). Master Organic Chemistry. Retrieved January 23, 2026, from [Link]
- Process for the production of a chlorinating reagent and its use in the preparation of chlorinated sugars. (2007). Google Patents.
-
Removal of oxygen from pyridine N-oxide. (2016). Chemistry Stack Exchange. Retrieved January 23, 2026, from [Link]
-
Oxidation with Chlorine /Pyridine Complexes. (n.d.). Wordpress. Retrieved January 23, 2026, from [Link]
-
Synthesis of new substituted pyridines via Vilsmeier-Haack reagent. (2025). ResearchGate. Retrieved January 23, 2026, from [Link]
-
Unusual Deoxygenations of Pyridine N-Oxides with Methanesulfonyl Chloride and Triethylamine. (1998). Oxford Academic. Retrieved January 23, 2026, from [Link]
-
The action of p-toluenesulphonyl chloride on pyridine-n-oxide (III). (2025). Request PDF. Retrieved January 23, 2026, from [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. baranlab.org [baranlab.org]
- 3. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 4. researchgate.net [researchgate.net]
- 5. CN105669535A - One-step synthesis method of 2-chloropyridine from N-pyridine oxide - Google Patents [patents.google.com]
- 6. academic.oup.com [academic.oup.com]
- 7. m.youtube.com [m.youtube.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. WO2007099557A2 - Process for the production of a chlorinating reagent and its use in the preparation of chlorinated sugars - Google Patents [patents.google.com]
Technical Support Center: Green Synthesis of 2-Chloromethyl-4-methoxy-3,5-dimethylpyridine 1-Oxide
From the desk of the Senior Application Scientist
Welcome to our dedicated technical support guide for the green chemistry-focused synthesis of 2-Chloromethyl-4-methoxy-3,5-dimethylpyridine 1-Oxide. This crucial intermediate for proton pump inhibitors like omeprazole presents unique synthetic challenges.[1][2][3] This guide is structured as a series of frequently asked questions and troubleshooting scenarios encountered in the field. Our goal is to provide not just solutions, but the underlying chemical principles to empower your research and development.
Frequently Asked Questions (FAQs) & Troubleshooting
Section 1: The N-Oxidation Step
Question 1: My initial N-oxidation of the pyridine starting material (e.g., 2,3,5-trimethylpyridine) is sluggish or incomplete. What are the critical parameters to optimize for a greener approach?
This is a common bottleneck. The goal is to achieve high conversion efficiently while minimizing hazardous reagents.
-
The "Green" Oxidant Choice: Traditionally, strong peracids were used. However, a greener and safer alternative is hydrogen peroxide (H₂O₂), often in acetic acid.[4][5] The in-situ formation of peracetic acid is effective, and the primary byproduct is water, aligning with green chemistry principles.[6]
-
Causality of Incomplete Reaction:
-
Temperature: This reaction is temperature-sensitive. A temperature range of 80-100°C is typically required to drive the reaction to completion.[5] Below this, the activation energy barrier may not be sufficiently overcome, leading to a stalled reaction.
-
Concentration of H₂O₂: Using a 30-40% aqueous solution of H₂O₂ is common.[5][7] If the concentration is too low, the reaction rate will be slow. Conversely, excessively high concentrations can pose safety risks.
-
Catalyst: While often uncatalyzed, some methodologies employ catalysts like tungsten-exchanged hydroxyapatite to improve efficiency and reduce waste.[7]
-
-
Troubleshooting Protocol:
-
Verify Temperature: Ensure your reaction mixture is maintained consistently within the 80-100°C range.
-
Monitor with TLC: Track the disappearance of the starting pyridine. If the reaction stalls, consider a small, incremental addition of H₂O₂.
-
Consider a Catalyst: For difficult substrates, exploring a heterogeneous catalyst could be a viable green alternative.
-
Question 2: I'm observing side products after the N-oxidation. What are they and how can I avoid them?
Side products in this step often arise from over-oxidation or reactions with the pyridine ring substituents.
-
Common Side Products: Over-oxidation can lead to the formation of various hydroxylated or further oxidized species.
-
Mitigation Strategies:
-
Stoichiometry: Carefully control the molar equivalents of hydrogen peroxide. A slight excess is often used to ensure full conversion, but a large excess should be avoided.
-
Temperature Control: Runaway reactions or localized "hot spots" can lead to degradation and side product formation. Ensure uniform heating and stirring.
-
Section 2: Chlorination of the Hydroxymethyl Intermediate
Question 3: The final chlorination step using thionyl chloride (SOCl₂) or sulfuryl chloride (SO₂Cl₂) is giving me a low yield and an impure product. What's going wrong?
The conversion of the 2-hydroxymethyl group to the 2-chloromethyl group is a critical and often challenging step.[2][5][8]
-
Reagent Reactivity & Side Reactions: Both SOCl₂ and SO₂Cl₂ are highly reactive.[2] Common issues include:
-
Deoxygenation: The N-oxide can be reduced back to the pyridine by these reagents, a significant side reaction.
-
Ring Chlorination: Under harsh conditions, chlorination can occur on the pyridine ring itself.
-
Degradation: The product is sensitive to heat and acidic conditions, which are generated during the reaction (HCl and SO₂).
-
-
Expert Recommendations for High-Fidelity Chlorination:
-
Temperature is Critical: This reaction must be performed at low temperatures. An ice bath (0 to -5°C) during the dropwise addition of the chlorinating agent is standard practice.[2][8] After addition, the reaction may be allowed to slowly warm to room temperature.[2]
-
Solvent Choice: Dichloromethane (DCM) is a common and effective solvent for this step.[2]
-
Controlled Addition: Add the SOCl₂ or SO₂Cl₂ solution dropwise to the solution of the hydroxymethyl intermediate.[2] A rapid addition can cause a temperature spike, leading to the side reactions mentioned above.
-
Inert Atmosphere: Performing the reaction under nitrogen can help prevent unwanted oxidative side reactions.
-
Question 4: My final product is a sticky solid that is difficult to purify. What is a green and effective purification strategy?
Traditional purification methods often involve hazardous solvents like ether, which poses a significant safety risk in a production environment.[1]
-
The Problem with Traditional Solvents: Besides the explosion risk of ether, solvents like isopropanol can co-dissolve the product, leading to yield loss upon washing.[1]
-
A Greener Purification Protocol:
-
Solvent Removal: After the reaction, carefully remove the reaction solvent (e.g., DCM) under reduced pressure.[2]
-
Anti-Solvent Precipitation/Washing: A highly effective method is to wash the crude solid with a mixture of acetone and a non-polar solvent like petroleum ether.[1] This helps to remove impurities without dissolving a significant amount of the desired product. A 2:1 or 3:1 ratio of acetone to petroleum ether has been shown to be effective.[1]
-
Filtration and Drying: Filter the resulting solid and dry it under vacuum at a moderate temperature (50-100°C).[1] This method has been shown to yield product with purity greater than 99%.[1]
-
Process Optimization & Green Chemistry Workflow
To enhance productivity and reduce solvent waste, a "one-pot" or telescoped synthesis approach is highly recommended. This involves proceeding through multiple steps without isolating the intermediate products.[4]
Telescoped Synthesis Workflow
Caption: Telescoped synthesis workflow to improve efficiency.
Quantitative Data Summary
For reproducible results, key reaction parameters are summarized below.
| Step | Key Reagents | Temperature | Typical Reaction Time | Reported Yield | Reference |
| N-Oxidation | 40% H₂O₂, Acetic Acid | 90-100°C | 15 hours | >98% | [5] |
| Nitration | HNO₃ / H₂SO₄ | 100°C | 12 hours | High | [5] |
| Methoxylation | Sodium Methoxide, Methanol | 60-65°C | 2-4 hours | Not isolated | [4] |
| Chlorination | SOCl₂ or SO₂Cl₂, DCM | 0°C to RT | 1.5-2 hours | ~76% (overall) | [2] |
Troubleshooting Decision Tree
If you encounter low overall yield, use the following logic to diagnose the issue.
Caption: A decision tree for troubleshooting low yield issues.
References
- Purifying method of 2-chloromethyl-4-methoxyl-3,5-dimethylpyridine chloride. (CN101648907A).
-
PROCESS OPTIMIZATION AND GREEN CHEMISTRY APPROACH DURING SYNTHESIS AND CHARACTERIZATION OF 2-CHLOROMETHYL-3,5- DIMETHYL-4-METHOX. (2024). RASĀYAN J. Chem., Vol. 17, No. 4. [Link]
- Process for the preparation of 3,5-dimethyl-4-methoxy pyridine derivatives, and intermediate therefor. (EP0369208A1).
-
Saini, S., et al. (2019). Novel Synthesis of Omeprazole and Pharmaceutical Impurities of Proton pump inhibitors : A Review. International Journal of PharmTech Research, 12(3), 57-70. [Link]
- Preparation method of 2-chloromethyl-4-methoxyl-3,5-dimethyl pyridine hydrochloride. (CN103232389A).
-
Doria, F. (n.d.). Hydrogen Peroxide as Green Oxidant: Mechanistic Insight in the Direct Synthesis and Application. [Link]
-
Weickgenannt, A. (2012). Pyridine N-Oxides. Baran Group Meeting. [Link]
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Synthetic ionophores. Part 4. Phase transfer-catalysed synthesis of pyridine-containing macrocycles and their ionophore character. (n.d.). Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing). [Link]
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Green oxidation with aqueous hydrogen peroxide. (n.d.). Chemical Communications (RSC Publishing). [Link]
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Direct Synthesis of Pyridine Derivatives. (n.d.). Journal of the American Chemical Society. [Link]
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Pyridine N-oxide derivatives. (n.d.). Organic Chemistry Portal. [Link]
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Pyridine-N-oxide. (n.d.). Wikipedia. [Link]
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W/HAP catalysed N-oxidation of tertiary amines with H2O2 as an oxidant. (n.d.). Indian Academy of Sciences. [Link]
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Pyridine synthesis. (n.d.). Organic Chemistry Portal. [Link]
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Pyridine N-Oxide - Remote Oxidation And Rearrangement. (n.d.). ChemTube3D. [Link]
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Cardona, F., & Soldaini, G. (n.d.). Organic Syntheses Procedure. [Link]
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ChemInform Abstract: Synthesis and Reactions of Five-Membered Heterocycles Using Phase Transfer Catalyst (PTC) Techniques. (2010). ResearchGate. [Link]
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Recent trends in the chemistry of pyridine N-oxides. (n.d.). Arkat USA. [Link]
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Hydrogen Peroxide in Green Oxidation Reactions: Recent Catalytic Processes. (n.d.). ResearchGate. [Link]
-
Catalytic Vapor Phase Pyridine Synthesis: A Process Review. (2011). ResearchGate. [Link]
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Reducing by-products in the nitration of pyridine N-oxides
Welcome to the technical support center for the nitration of pyridine N-oxides. This guide is designed for researchers, chemists, and drug development professionals who are looking to optimize this critical reaction, with a specific focus on minimizing by-product formation to improve yield, purity, and process scalability. Here, we move beyond simple protocols to explore the causality behind common experimental challenges, offering field-proven insights and solutions.
Frequently Asked Questions (FAQs)
Q1: Why is the nitration of pyridine N-oxide the preferred method over the direct nitration of pyridine?
Direct electrophilic nitration of pyridine is notoriously difficult. The nitrogen atom in the pyridine ring is basic and becomes protonated under the strongly acidic conditions of nitration. This creates a pyridinium ion, where the positive charge strongly deactivates the ring towards electrophilic attack, requiring harsh conditions that often result in low yields and significant degradation.[1]
The N-oxide functionality circumvents this issue. The oxygen atom increases the electron density of the pyridine ring through resonance, particularly at the C4 (para) and C2/C6 (ortho) positions, making the ring more susceptible to electrophilic substitution.[2][3] This activation allows the reaction to proceed under more controlled conditions than the nitration of the parent pyridine.
Q2: What is the primary product of pyridine N-oxide nitration and why is the regioselectivity so high?
The major product is overwhelmingly 4-nitropyridine N-oxide.[2][4] The high regioselectivity is a direct result of the electronic influence of the N-oxide group. The oxygen atom can donate a lone pair of electrons into the ring system. When the electrophile (the nitronium ion, NO₂⁺) attacks the C4 position, the resulting cationic intermediate (the sigma complex) has a resonance structure where the positive charge is stabilized by the N-oxide's oxygen atom. This specific resonance stabilization is not possible when attack occurs at the C3 position, making the C4-attack pathway significantly more favorable.
Q3: What are the most common by-products I should be looking for in the nitration of pyridine N-oxides?
The primary by-products typically arise from three main pathways:
-
Over-nitration (Dinitration): Under forcing conditions (e.g., high temperatures or a large excess of nitrating agent), a second nitro group can be added to the ring. For instance, in substituted pyridine N-oxides, products like 2,6-dinitropyridine N-oxides can be formed.[5]
-
Isomeric By-products: While C4 nitration is dominant, small amounts of 2-nitropyridine N-oxide can sometimes be formed.[4][6] The presence of certain substituents can alter this regioselectivity.
-
Degradation Products: The combination of high temperatures and strong oxidizing acids can lead to ring opening or the formation of complex, often colored, tar-like impurities, especially if the reaction temperature is not well-controlled.[6]
Q4: How do existing substituents on the pyridine N-oxide ring affect the reaction and the risk of by-product formation?
Substituents have a profound impact on both reactivity and regioselectivity.
-
Electron-Donating Groups (EDGs) like alkyl or alkoxy groups further activate the ring. This makes the initial nitration easier and may allow for lower reaction temperatures, but it significantly increases the risk of di- and poly-nitration.[7]
-
Electron-Withdrawing Groups (EWGs) such as halogens or a pre-existing nitro group deactivate the ring. This makes the nitration reaction more difficult, requiring higher temperatures or longer reaction times, which in turn can increase the formation of thermal degradation by-products.[1]
Visualizing the Core Mechanism
To understand by-product formation, it's essential to first understand the desired reaction pathway. The diagram below illustrates the electrophilic attack at the C4 position, highlighting the key resonance-stabilized intermediate that leads to the high regioselectivity.
Caption: Mechanism of 4-Nitropyridine N-Oxide Formation.
Troubleshooting Guide: Common Experimental Issues
Problem 1: I'm observing a significant amount of dinitrated by-products in my crude sample.
-
Potential Cause 1: Reaction Temperature is Too High. The activation energy for the second nitration is higher than the first because the initial nitro group is deactivating. Excessive heat provides enough energy to overcome this barrier.
-
Solution: Methodically reduce the reaction temperature. A typical range for this reaction is 125-130°C.[7][8] Consider running a temperature screen, decreasing in 10°C increments (e.g., 120°C, 110°C, 100°C) while monitoring the reaction progress by TLC or UPLC. Sacrificing some conversion rate for higher selectivity is often a worthwhile trade-off.
-
-
Potential Cause 2: Excessive Nitrating Agent. Using a large excess of the nitric/sulfuric acid mixture increases the concentration of the NO₂⁺ electrophile, driving the reaction towards multiple substitutions.
-
Solution: Reduce the molar equivalents of nitric acid. Start with a modest excess (e.g., 2.0-2.5 equivalents of HNO₃) and decrease towards a ratio closer to 1.5 equivalents. Ensure the dropwise addition of the nitrating acid is slow and controlled to avoid localized high concentrations.[8]
-
-
Potential Cause 3: Extended Reaction Time. Allowing the reaction to proceed for too long after the starting material is consumed can allow the slower, less favorable dinitration reaction to catch up.
-
Solution: Monitor the reaction closely. Once the starting material is consumed to an acceptable level (e.g., >95%), proceed with the work-up. Do not extend the heating time unnecessarily.
-
Problem 2: My final product is dark brown or black, suggesting significant degradation.
-
Potential Cause 1: Uncontrolled Exotherm During Addition. The nitration of pyridine N-oxide is highly exothermic. Adding the nitrating acid too quickly can cause the internal temperature to spike, leading to thermal decomposition.
-
Potential Cause 2: Reaction Temperature is Generally Too High. Even without a sudden spike, maintaining a temperature above the optimal range for an extended period can cause slow degradation of the starting material and product.
-
Solution: As with dinitration, lower the overall reaction temperature. A cleaner reaction at a slightly lower conversion is often preferable.
-
Problem 3: My yield is low, with a large amount of unreacted pyridine N-oxide remaining.
-
Potential Cause 1: Insufficient Nitrating Agent or Inactive Reagents. The nitronium ion may not be generated in sufficient quantity if the acids are old, have absorbed water, or are used in insufficient amounts.
-
Solution: Use fresh, high-purity fuming nitric acid and concentrated sulfuric acid. Verify the stoichiometry and consider a small, incremental increase in the equivalents of the nitrating agent.
-
-
Potential Cause 2: Reaction Temperature is Too Low or Time is Too Short. The reaction may not have had sufficient energy or time to proceed to completion.
-
Solution: If the product is clean but conversion is low, consider incrementally increasing the reaction temperature or extending the reaction time. For example, if you are running at 110°C for 3 hours with no by-products, try increasing to 120°C or extending the time to 5 hours, while continuing to monitor for by-product formation.
-
Visualizing the Troubleshooting Process
This flowchart provides a logical path for diagnosing and solving common issues in the nitration of pyridine N-oxides.
Caption: Troubleshooting Flowchart for Pyridine N-Oxide Nitration.
Quantitative Data Summary
The following table summarizes the expected impact of key reaction parameters on the formation of major by-products.
| Parameter | Condition Variation | Impact on Dinitration | Impact on Degradation | Causality |
| Temperature | Decrease from 130°C to 100°C | Significant Decrease | Decrease | Reduces thermal energy needed to overcome the activation barrier for side reactions. |
| Increase from 130°C to 150°C | Significant Increase | Significant Increase | Provides excess energy, promoting both over-reaction and decomposition pathways.[6] | |
| Nitrating Agent | Decrease HNO₃ from 3.0 to 1.5 eq. | Significant Decrease | Minor Decrease | Reduces the concentration of the electrophile, disfavoring a second attack on the deactivated ring. |
| Increase HNO₃ from 3.0 to 5.0 eq. | Significant Increase | Increase | High concentration of NO₂⁺ and stronger oxidizing conditions drive unwanted reactions. | |
| Reaction Time | Decrease from 3h to 1.5h | Decrease | Decrease | Less time for slower side reactions to occur, but may result in incomplete conversion. |
| Increase from 3h to 6h | Increase | Increase | Drives the primary reaction to completion but allows more time for by-product accumulation. |
Key Experimental Protocols
Protocol 1: Standard Nitration of Pyridine N-Oxide
This protocol is adapted from established laboratory procedures.[7][8]
Safety Note: This reaction uses highly corrosive and oxidizing acids and is exothermic. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and acid-resistant gloves.
-
Prepare Nitrating Acid: In a flask cooled in an ice bath, slowly add 30 mL of concentrated sulfuric acid (H₂SO₄) to 12 mL of fuming nitric acid (HNO₃) with stirring. Allow the mixture to come to room temperature before use.
-
Set up Reaction: In a three-neck flask equipped with a magnetic stirrer, internal thermometer, and an addition funnel, add 9.5 g (100 mmol) of pyridine N-oxide.
-
Initial Heating: Heat the pyridine N-oxide to 60°C.
-
Acid Addition: Transfer the prepared nitrating acid to the addition funnel and add it dropwise to the stirred pyridine N-oxide over 30 minutes. The internal temperature may initially drop.[7]
-
Reaction Heating: After the addition is complete, heat the reaction mixture to an internal temperature of 125-130°C. Maintain this temperature for 3 hours.[7][8]
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Carefully pour the mixture onto 150 g of crushed ice in a large beaker (caution: exothermic).
-
Slowly and carefully neutralize the acidic solution by adding a saturated sodium carbonate solution in portions until the pH reaches 7-8. This will be accompanied by vigorous foaming.[8]
-
A yellow solid, consisting of the product and inorganic salts, will precipitate.
-
-
Isolation: Collect the crude solid by vacuum filtration using a Büchner funnel.
Protocol 2: Purification by Recrystallization
-
Initial Separation: Transfer the crude yellow solid from the filter into a beaker. Add acetone to dissolve the 4-nitropyridine N-oxide, leaving the insoluble white inorganic salts (sodium sulfate) behind.
-
Filtration: Filter the mixture to remove the insoluble salts.
-
Crystallization: Collect the acetone filtrate and reduce the volume on a rotary evaporator. The dissolved product will begin to crystallize.
-
Isolation: Cool the solution in an ice bath to maximize crystal formation. Collect the purified yellow crystals by vacuum filtration and dry them in a desiccator. The expected melting point is around 157°C.[8]
References
-
Preparation of Pyridines, Part 2: By Halogenation and Nitration. (2022). YouTube. Retrieved from [Link]
-
1004 Nitration of pyridine-N-oxide to 4-nitropyridine-N-oxide. (n.d.). ioc-praktikum.de. Retrieved from [Link]
-
meta-Nitration of Pyridines and Quinolines through Oxazino Azines. (2022). ACS Publications. Retrieved from [Link]
-
Reactivity of 4-nitropyridine-N-oxide: Preparation of 4-substituted derivatives of pyridine-N-oxide and pyridine. (2025). ResearchGate. Retrieved from [Link]
-
Preparation of Pyridines, Part 8: Chemistry of Pyridine-N-oxides. (2022). YouTube. Retrieved from [Link]
-
Nitration of pyridine N_oxide. (2026). Filo. Retrieved from [Link]
-
Polarization by Intermolecular Induction in Pyridine N-Oxide and Its Nitration. (n.d.). academypublisher.com. Retrieved from [Link]
-
Recent trends in the chemistry of pyridine N-oxides. (n.d.). arkat-usa.org. Retrieved from [Link]
-
Aromatic Substitution. XXIII. Nitration and Nitrosation of Pyridine with Nitronium and Nitrosonium Tetrafluoroborate. Isolation of N-Nitro-. (n.d.). ACS Publications. Retrieved from [Link]
-
Reactivity of 4‐nitropyridine‐N‐oxide: Preparation of 4‐substituted derivatives of pyridine‐N‐oxide and pyridine. (2010). Semantic Scholar. Retrieved from [Link]
-
A Two-Step Continuous Flow Synthesis of 4-Nitropyridine. (2025). ResearchGate. Retrieved from [Link]
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- 6. researchgate.net [researchgate.net]
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- 8. Making sure you're not a bot! [oc-praktikum.de]
Troubleshooting common issues in omeprazole intermediate synthesis
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for omeprazole intermediate synthesis. As a Senior Application Scientist, I have compiled this guide to address the common challenges encountered in the laboratory. This resource is structured in a question-and-answer format to provide direct, actionable solutions to specific experimental issues. Our focus is on the critical steps preceding the final oxidation: the synthesis of the two core intermediates and their subsequent coupling to form the sulfide backbone of omeprazole.
Part 1: Troubleshooting the Pyridine Intermediate Synthesis
The first key intermediate is 2-chloromethyl-3,5-dimethyl-4-methoxypyridine hydrochloride . Its synthesis, typically via chlorination of the corresponding 2-hydroxymethylpyridine, is a crucial first step where yield and purity can be compromised.
Q1: My yield of 2-chloromethyl-3,5-dimethyl-4-methoxypyridine HCl is consistently low, and TLC/HPLC analysis shows a significant, more polar impurity. What is the likely cause and how can I fix it?
A1: Root Cause Analysis & Mechanistic Insight
The most probable cause is the demethylation of the 4-methoxy group on the pyridine ring, which results in the formation of a 4-hydroxy-pyridine derivative (a phenol). This side reaction is typically acid-catalyzed and can be exacerbated by excessive heat during reaction or workup.[1] The resulting phenolic impurity is more polar than the desired product, which aligns with your analytical observations.
The chlorination is commonly performed with thionyl chloride (SOCl₂), which generates HCl in situ. This acidic environment, especially if combined with high temperatures during solvent removal, can facilitate the cleavage of the methyl ether.[1] Furthermore, impurities within the thionyl chloride reagent itself, such as various sulfur chlorides, can lead to complex side reactions and product degradation.[2]
Troubleshooting Workflow & Protocol
Here is a systematic approach to diagnose and resolve the issue of low yield and impurity formation.
Caption: Workflow for diagnosing low yield in pyridine synthesis.
Step-by-Step Troubleshooting Protocol:
-
Reagent Quality Check:
-
Use a fresh bottle of high-purity thionyl chloride. Older bottles can absorb atmospheric moisture, leading to degradation and increased HCl/sulfur chloride content.[2]
-
Consider purifying the thionyl chloride by distillation if quality is suspect, though proper handling and fresh reagent are often sufficient.
-
-
Strict Temperature Control:
-
Perform the addition of thionyl chloride to the 2-hydroxymethylpyridine solution in an ice bath, ensuring the internal temperature does not exceed 10-15°C.
-
After the addition is complete, allow the reaction to stir at room temperature (20-25°C) but do not apply external heat.[3] Monitor the reaction by TLC until the starting material is consumed.
-
-
Modified Workup Procedure:
-
Avoid Heat: Instead of distilling the solvent (e.g., dichloromethane) at elevated temperatures, concentrate the reaction mixture in vacuo at a low temperature (<30°C).[1]
-
Precipitation/Trituration: Once the solvent is removed, add a non-polar solvent in which the hydrochloride salt is insoluble, such as hexane or diethyl ether. Stir vigorously (triturate) to break up any oils and precipitate the product as a solid.
-
Filtration: Collect the solid product by filtration, wash with fresh, cold non-polar solvent, and dry under vacuum. This method avoids the thermal stress that promotes demethylation.
-
-
Impurity Characterization:
-
To confirm the impurity's identity, isolate it via column chromatography or preparative HPLC.
-
Acquire a ¹H NMR spectrum. The disappearance of the methoxy singlet (~3.8-4.0 ppm) and the appearance of a broad singlet for a hydroxyl proton are strong indicators of demethylation. Mass spectrometry will show a corresponding loss of 14 Da (CH₂) in the molecular weight.
-
Part 2: Troubleshooting the Benzimidazole Intermediate Synthesis
The second intermediate, 5-methoxy-2-mercaptobenzimidazole , is typically formed by the cyclization of 4-methoxy-1,2-phenylenediamine with a carbon disulfide equivalent.
Q2: My synthesis of 5-methoxy-2-mercaptobenzimidazole results in a poor yield and a discolored product. What are the common pitfalls in this reaction?
A2: Root Cause Analysis & Mechanistic Insight
This reaction involves the formation of a thiourea-like intermediate from the diamine, followed by intramolecular cyclization and elimination of water to form the benzimidazole ring. The common issues are:
-
Oxidation of the Diamine Starting Material: 4-methoxy-1,2-phenylenediamine is highly susceptible to aerial oxidation, which can lead to colored polymeric impurities. This is often the primary source of product discoloration.
-
Incomplete Cyclization: The reaction requires sufficient time and temperature to proceed to completion. If the reaction is quenched prematurely, unreacted starting material and intermediates will contaminate the product.
-
Sub-optimal pH during Precipitation: The product is isolated by acidifying the reaction mixture to protonate the thiolate, causing it to precipitate. If the pH is not controlled correctly, precipitation may be incomplete, or other basic impurities could co-precipitate.[4]
Troubleshooting Workflow & Protocol
Step-by-Step Troubleshooting Protocol:
-
Handling of 4-methoxy-1,2-phenylenediamine:
-
Use high-purity starting material. If it appears dark or discolored, consider recrystallization or purification by column chromatography before use.
-
Store the diamine under an inert atmosphere (e.g., nitrogen or argon) and protect it from light.
-
When setting up the reaction, degas the solvent and purge the reaction vessel with an inert gas before adding the diamine.
-
-
Optimizing Reaction Conditions:
-
A robust method involves using potassium ethyl xanthate as the source of the mercapto group, which is safer than carbon disulfide.[5] The reaction is typically run in an aqueous-alcoholic alkaline medium.
-
Ensure the reaction is heated to reflux for a sufficient period (typically 4-6 hours) to drive the cyclization to completion.[4] Monitor the disappearance of the starting diamine by TLC.
-
-
Controlled Product Isolation:
-
After the reaction is complete, cool the mixture and filter it (if necessary) to remove any solid byproducts.
-
Slowly add acetic acid to the filtrate to adjust the pH to ~5-6. Adding the acid too quickly can trap impurities within the precipitate.
-
Stir the resulting slurry in an ice bath for 30-60 minutes to ensure complete precipitation before collecting the solid by filtration.
-
Wash the filter cake thoroughly with cold water to remove salts and other water-soluble impurities. For higher purity, a final wash with a cold organic solvent like ethanol can be performed.
-
Part 3: Troubleshooting the Sulfide Coupling Reaction
The coupling of the pyridine and benzimidazole intermediates is a nucleophilic substitution that forms the core sulfide structure of omeprazole. The primary challenge here is controlling the site of alkylation on the benzimidazole nucleus.
Q3: My coupling reaction between the pyridine and benzimidazole intermediates is giving me a mixture of products. How can I ensure I form only the desired S-alkylated product and not the N-alkylated isomer?
A3: Root Cause Analysis & Mechanistic Insight
The 2-mercaptobenzimidazole intermediate is an ambident nucleophile . In its neutral (thiol) form, the lone pair on the ring nitrogen can act as a nucleophile. In its deprotonated (thiolate) form, the exocyclic sulfur anion is the primary nucleophilic site. The sulfur anion is a "soft" nucleophile, while the nitrogen atom is a "harder" nucleophile.
The formation of the undesired N-alkylated isomer versus the desired S-alkylated product is a classic example of kinetic vs. thermodynamic control, heavily influenced by the reaction conditions.
-
S-Alkylation (Desired): The sulfur anion is significantly more nucleophilic than the nitrogen atom. Under basic conditions that fully deprotonate the thiol, the reaction proceeds rapidly and selectively at the sulfur atom. This is the kinetically favored pathway.[6]
-
N-Alkylation (Undesired): If the thiol is not fully deprotonated, or if conditions favor equilibration, alkylation can occur at one of the ring nitrogens.
Caption: S-Alkylation vs. N-Alkylation pathways.
Protocol for Selective S-Alkylation:
The key to ensuring regioselectivity is to use conditions that favor the formation and reaction of the thiolate anion. A phase-transfer catalysis approach or a simple basic aqueous-alcoholic medium is highly effective.[6]
Optimized Reaction Conditions for S-Alkylation
| Parameter | Recommended Condition | Rationale |
| Base | Strong Base (e.g., NaOH, KOH) | Ensures complete deprotonation of the thiol to form the highly nucleophilic thiolate.[6] |
| Stoichiometry | ~1.0-1.1 equivalents of base | Avoids large excess of base which could promote side reactions of the pyridine intermediate. |
| Solvent | Polar Protic (e.g., Ethanol/Water) | Solubilizes the thiolate salt and the pyridine hydrochloride, facilitating the reaction. |
| Temperature | Room Temperature to Mild Heat (e.g., 30-40°C) | Provides sufficient energy for the reaction without promoting side reactions or decomposition. |
| Addition Order | Add pyridine solution to the benzimidazole/base mixture | Ensures the electrophile is always in the presence of the pre-formed, highly selective thiolate nucleophile. |
Q4: How can I use NMR and HPLC to confirm that I have synthesized the correct S-alkylated isomer and not the N-alkylated byproduct?
A4: Analytical Characterization
Distinguishing between the S- and N-alkylated isomers is straightforward with standard analytical techniques.
1. ¹H NMR Spectroscopy: This is the most definitive method.
-
S-Alkylated Isomer (Desired): You will observe a broad singlet in the downfield region (typically >12 ppm) corresponding to the remaining N-H proton on the benzimidazole ring. The methylene protons (-S-CH₂-Py) will appear as a singlet, typically around 4.5-4.8 ppm.
-
N-Alkylated Isomer (Undesired): The characteristic N-H proton signal will be absent .[7] The methylene protons (-N-CH₂-Py) will also be a singlet but may be shifted slightly upfield or downfield compared to the S-alkylated isomer. The exocyclic sulfur will exist as a thiol (S-H), though this proton signal can sometimes be broad or exchange with solvent.
2. ¹³C NMR Spectroscopy: The chemical shifts of the benzimidazole ring carbons, particularly C2 (the carbon between the two nitrogens), are sensitive to the substitution pattern. The C2 signal in the S-alkylated product (a thioether) will have a distinct chemical shift compared to the C2 signal in the N-alkylated product (which retains the thione C=S character).[8]
3. HPLC Analysis: The two isomers have different polarities and will be readily separable by reverse-phase HPLC.
-
Method Development: Use a standard C18 column with a mobile phase gradient of acetonitrile and a buffered aqueous phase (e.g., phosphate or acetate buffer at a slightly acidic to neutral pH).
-
Expected Elution Order: The N-alkylated isomer is often less polar than the S-alkylated isomer (due to the presence of the N-H group in the S-isomer, which can interact more strongly with the stationary phase). Therefore, the N-alkylated isomer would typically have a shorter retention time. However, this should be confirmed with isolated standards.
By implementing these troubleshooting strategies and analytical checks, you can significantly improve the yield, purity, and success rate of your omeprazole intermediate synthesis.
References
-
Jadhav, G., Shaikh, M., & Gaikwad, N. (2024). Comparative study of the reaction of 2-mercaptobenzimidazole with 2-bromo-1,3-diketones under conventional and green conditions: regioselective access to N/S-difunctionalized benzimidazoles and benzimidazo[2,1-b]thiazoles. RSC Advances. Available at: [Link]
-
Jadhav, G., Shaikh, M., & Gaikwad, N. (2024). Comparative study of the reaction of 2-mercaptobenzimidazole with 2-bromo-1,3-diketones under conventional and green conditions: regioselective access to N/S-difunctionalized benzimidazoles and benzimidazo[2,1-b]thiazoles. RSC Advances, 14(3), 1845-1857. Available at: [Link]
-
Hussein, M. A., et al. (2015). Improved Method of S-Alkylation of 2-Mercaptobenzimidazole Derivatives with Trialkylphosphite. Organic Chemistry International. Available at: [Link]
-
Ali, M., et al. (2018). Synthesis, biological activities, and molecular docking studies of 2-mercaptobenzimidazole based derivatives. Bioorganic Chemistry, 80, 472-479. Available at: [Link]
- CN101648907A - Purifying method of 2-chloromethyl-4-methoxyl-3,5-dimethylpyridine chloride. Google Patents.
-
SynZeal. (n.d.). Omeprazole Impurities. Available at: [Link]
- RU2217424C2 - Method for preparing 5-methoxy-2-mercaptobenz. Google Patents.
-
Wang, M-L., & Kumar, S. (2008). Kinetic Study of S-Alkylation of 2-Mercaptobenzimidazole with Allyl Bromide in a Two-Phase Medium. Industrial & Engineering Chemistry Research, 47(1), 59-67. Available at: [Link]
-
Gzella, A., et al. (2021). 13C-NMR Chemical Shifts in 1,3-Benzazoles as a Tautomeric Ratio Criterion. Molecules, 26(15), 4439. Available at: [Link]
-
Carré, P., & Libermann, D. (1933). Action of Thionyl Chloride on Carboxylic Acids in Presence of Pyridine. Nature, 132, 555. Available at: [Link]
-
Al-Ghorbani, M., et al. (2016). Synthesis, Characterization and Antimicrobial Evaluation of New 5-Methoxy-2-Mercapto Benzimidazole Derivatives. Journal of Chemical and Pharmaceutical Research, 8(4), 1163-1171. Available at: [Link]
- US3156529A - Process for the purification of thionyl chloride. Google Patents.
- WO2009066309A2 - Process for preparation of omeprazole. Google Patents.
-
Sirim, U., et al. (2023). Exploration of Remarkably Potential Multitarget-Directed N-Alkylated-2-(substituted phenyl)-1H-benzimidazole Derivatives as Antiproliferative, Antifungal, and Antibacterial Agents. ACS Omega, 8(31), 28247-28263. Available at: [Link]
-
Lee, C. K., & Lee, I-S. H. (2009). NMR STUDIES OF 2-ARYL DERIVATIVES OF BENZIMIDAZOLE, BENZIMIDAZOLIUM ION, AND BENZIMIDAZOLINE. HETEROCYCLES, 78(2), 425. Available at: [Link]
-
Saini, S., et al. (2019). Novel Synthesis of Omeprazole and Pharmaceutical Impurities of Proton pump inhibitors : A Review. International Journal of PharmTech Research, 12(3), 57-70. Available at: [Link]
-
PrepChem. (2022). Synthesis of 5-methoxy-2-mercaptobenzimidazole. Available at: [Link]
-
Choshi, S., et al. (2004). Chemoselective Demethylation of Methoxypyridine. Chemical and Pharmaceutical Bulletin, 52(1), 110-112. Available at: [Link]
-
Kumar, P., et al. (2014). A validated stability indicating HPLC method for the determination of Thionyl chloride impurity in Trospium chloride API. Journal of Research and Innovation in Pharmaceutical Sciences, 3(1), 1-5. Available at: [Link]
-
Devi, P., Shahnaz, M., & Prasad, D. N. (2022). Recent Overview on Synthesis of 2-Mercaptobenzimidazole Derivatives and its Activities. Journal of Drug Delivery and Therapeutics, 12(1), 183-189. Available at: [Link]
-
Jennings, L. D., et al. (2019). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. Beilstein Journal of Organic Chemistry, 15, 2929-2938. Available at: [Link]
- US4337235A - Purification of thionyl chloride. Google Patents.
-
Finornic Chemicals. (n.d.). 5-Methoxy-2-mercaptobenzimidazole. Available at: [Link]
-
Lee, C. K., & Lee, I-S. H. (2009). NMR STUDIES OF 2-ARYL DERIVATIVES OF BENZIMIDAZOLE, BENZIMIDAZOLIUM ION, AND BENZIMIDAZOLINE. HETEROCYCLES, 78(2), 425. Available at: [Link]
- CN102304083A - Preparation method of 2-chloromethyl-3,4-dimethoxypyridine hydrochloride. Google Patents.
-
Der Pharma Chemica. (2015). Identification and Synthesis of Impurities formed during Ilaprazole Preparation. Available at: [Link]
-
Jones, K., et al. (2003). Demethylation of 2,4-dimethoxyquinolines: the synthesis of atanine. Organic & Biomolecular Chemistry, 1(24), 4380-4383. Available at: [Link]
-
ResearchGate. (2023). (PDF) Thionyl Chloride: A Catalyst of Synthetic Chemical Interest. Available at: [Link]
-
James, J., et al. (2022). Alkylated benzimidazoles: Design, synthesis, docking, DFT analysis, ADMET property, molecular dynamics and activity against HIV and YFV. Heliyon, 8(11), e11679. Available at: [Link]
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- 2. US4337235A - Purification of thionyl chloride - Google Patents [patents.google.com]
- 3. WO2009066309A2 - Process for preparation of omeprazole - Google Patents [patents.google.com]
- 4. prepchem.com [prepchem.com]
- 5. RU2217424C2 - Method for preparing 5-methoxy-2-mercaptobenz- imidazole - Google Patents [patents.google.com]
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- 8. 13C-NMR Chemical Shifts in 1,3-Benzazoles as a Tautomeric Ratio Criterion - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Stability Studies of 2-Chloromethyl-4-methoxy-3,5-dimethylpyridine 1-Oxide
This technical support guide is designed for researchers, scientists, and drug development professionals engaged in the stability testing of 2-Chloromethyl-4-methoxy-3,5-dimethylpyridine 1-Oxide, a key intermediate in the synthesis of various pharmaceuticals.[1] This document provides in-depth troubleshooting advice and frequently asked questions (FAQs) to navigate the complexities of its stability assessment. The insights provided are grounded in the established chemistry of pyridine N-oxides and chloromethyl pyridine derivatives, offering a robust framework for designing and interpreting your experiments.
I. Frequently Asked Questions (FAQs)
This section addresses common queries regarding the handling, storage, and inherent stability of this compound.
Q1: What are the primary factors that can affect the stability of this compound?
A1: The stability of this compound is primarily influenced by its two reactive functional groups: the pyridine N-oxide and the chloromethyl group. Key factors include:
-
Temperature: Elevated temperatures can accelerate degradation, potentially leading to deoxygenation of the N-oxide or rearrangement reactions.[2][3]
-
pH (Hydrolysis): The chloromethyl group is susceptible to hydrolysis, particularly under neutral to basic conditions, which can lead to the formation of the corresponding hydroxymethyl derivative. Acidic conditions might favor other degradation pathways.
-
Light (Photostability): Pyridine N-oxides can undergo photochemical rearrangements upon exposure to light, potentially forming oxaziridine-like intermediates that can further convert to other derivatives.[4]
-
Oxidizing Agents: While the nitrogen is already oxidized, other parts of the molecule, such as the methyl groups or the pyridine ring itself, could be susceptible to strong oxidizing conditions.
-
Moisture: The presence of moisture can facilitate hydrolysis of the chloromethyl group. The compound is also described as hygroscopic.[1]
Q2: What are the recommended storage conditions for this compound?
A2: Based on the stability profile of related compounds, it is recommended to store this compound in a cool, dry, and dark place. An inert atmosphere (e.g., argon or nitrogen) is advisable to minimize oxidative degradation and hydrolysis.[5]
Q3: What are the expected major degradation products of this compound?
A3: Based on the chemistry of related compounds, the following are plausible degradation products:
-
2-Hydroxymethyl-4-methoxy-3,5-dimethylpyridine 1-Oxide: Formed via hydrolysis of the chloromethyl group.
-
2-Chloromethyl-4-methoxy-3,5-dimethylpyridine: The product of deoxygenation of the N-oxide.
-
Rearrangement Products: Photochemical or thermal stress may lead to various isomers and rearranged structures.[4][6]
Q4: Which analytical techniques are most suitable for stability studies of this compound?
A4: A stability-indicating method is crucial. High-Performance Liquid Chromatography (HPLC) with UV detection is a common and effective technique for separating the parent compound from its degradation products. For structural elucidation of unknown degradants, Liquid Chromatography-Mass Spectrometry (LC-MS) is highly recommended.[7] Gas Chromatography-Mass Spectrometry (GC-MS) may also be applicable, depending on the volatility and thermal stability of the compound and its degradants.
II. Troubleshooting Guide
This section provides solutions to specific problems you might encounter during your stability studies.
| Problem | Potential Cause(s) | Troubleshooting Steps & Scientific Rationale |
| Rapid degradation observed even under mild conditions. | 1. Presence of impurities: Catalytic impurities from the synthesis can accelerate degradation. 2. Inappropriate solvent: The solvent may be reacting with the compound. 3. Contaminated glassware: Residual acids, bases, or metal ions on glassware can act as catalysts. | 1. Re-purify the starting material: Use techniques like recrystallization or column chromatography to ensure high purity. 2. Solvent selection: Use high-purity, dry solvents. Avoid protic solvents if hydrolysis is a concern. Aprotic solvents like acetonitrile or tetrahydrofuran are often preferred. 3. Thoroughly clean glassware: Use a validated cleaning procedure for all glassware to remove any potential contaminants. |
| Inconsistent results between replicate experiments. | 1. Variable environmental conditions: Fluctuations in temperature, light exposure, or humidity. 2. Inaccurate sample preparation: Errors in weighing or dilution. 3. Non-homogeneity of the sample. | 1. Control experimental conditions: Use a calibrated stability chamber with controlled temperature and humidity. Protect samples from light using amber vials or by covering them with aluminum foil. 2. Standardize procedures: Use calibrated analytical balances and volumetric flasks. Prepare solutions fresh for each experiment. 3. Ensure sample homogeneity: Thoroughly mix the sample before taking aliquots for analysis. |
| Appearance of unexpected peaks in the chromatogram. | 1. Formation of new degradation products: The stress conditions may be too harsh, leading to secondary degradation. 2. Interaction with excipients (if in a formulation). 3. Mobile phase degradation or contamination. | 1. Optimize stress conditions: Aim for 5-20% degradation.[8] Reduce the duration of stress or the concentration of the stressor (e.g., acid, base, oxidizing agent). 2. Conduct compatibility studies: Analyze the compound in the presence of individual excipients to identify any interactions. 3. Prepare fresh mobile phase: Use freshly prepared mobile phase for each analysis and ensure the purity of the solvents. |
| Difficulty in separating the parent peak from a degradant peak. | 1. Suboptimal chromatographic conditions: The mobile phase composition, column type, or temperature may not be suitable. 2. Co-elution of structurally similar compounds. | 1. Method development: Experiment with different mobile phase compositions (e.g., varying the organic modifier, pH, or buffer concentration), try a different stationary phase (e.g., C8 instead of C18), or adjust the column temperature. 2. Employ orthogonal methods: If HPLC is insufficient, consider using a different analytical technique like Ultra-Performance Liquid Chromatography (UPLC) for better resolution or Capillary Electrophoresis (CE). |
III. Experimental Protocols & Workflows
Forced Degradation Studies Protocol
Forced degradation studies are essential to understand the intrinsic stability of the molecule and to develop a stability-indicating analytical method.[8]
1. Preparation of Stock Solution:
-
Accurately weigh and dissolve this compound in a suitable solvent (e.g., acetonitrile or methanol) to obtain a stock solution of known concentration (e.g., 1 mg/mL).
2. Stress Conditions:
-
Acid Hydrolysis: Mix the stock solution with an equal volume of 0.1 M HCl. Heat at 60°C for a specified period (e.g., 2, 4, 8 hours). Neutralize with 0.1 M NaOH before analysis.
-
Base Hydrolysis: Mix the stock solution with an equal volume of 0.1 M NaOH. Keep at room temperature for a specified period. Neutralize with 0.1 M HCl before analysis.
-
Oxidative Degradation: Mix the stock solution with an equal volume of 3% H₂O₂. Keep at room temperature, protected from light, for a specified period.
-
Thermal Degradation: Expose the solid compound and the stock solution to dry heat at a specified temperature (e.g., 80°C) in a calibrated oven.
-
Photodegradation: Expose the solid compound and the stock solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200-watt hours/square meter.
3. Sample Analysis:
-
At each time point, withdraw an aliquot of the stressed sample, dilute appropriately, and analyze using a validated stability-indicating HPLC method.
-
A control sample (unstressed) should be analyzed concurrently.
Workflow for Stability Study
Caption: A typical workflow for conducting stability studies of a pharmaceutical intermediate.
IV. Potential Degradation Pathways
The following diagram illustrates the plausible primary degradation pathways for this compound based on its chemical structure.
Sources
- 1. Pyridine-N-oxide - Wikipedia [en.wikipedia.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. The thermal decomposition of some pyridine N-oxide and substituted pyridine N-oxide complexes of manganese(II), cobalt(II), nickel(II), and zinc(II) halides - Journal of the Chemical Society A: Inorganic, Physical, Theoretical (RSC Publishing) [pubs.rsc.org]
- 4. Photochemical Rearrangements of Pyridine N-Oxides: Pathways to Oxaziridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. scispace.com [scispace.com]
- 6. arkat-usa.org [arkat-usa.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
How to prevent demethylation during the synthesis of pyridine derivatives
Welcome to our technical support center. This guide is designed for researchers, chemists, and drug development professionals who encounter the common yet challenging issue of unintended demethylation during the synthesis of methoxy-substituted pyridine derivatives. As your Senior Application Scientist, my goal is to provide not just protocols, but the underlying chemical logic to empower you to troubleshoot and optimize your synthetic strategies effectively.
Part A: Frequently Asked Questions (FAQs)
This section addresses the fundamental principles governing the stability of methoxy groups on pyridine rings. Understanding these concepts is the first step toward preventing unwanted side reactions.
Q1: What is demethylation, and why is it a frequent problem with pyridine derivatives?
Demethylation is the cleavage of a methyl ether (R-O-CH₃) to form a hydroxyl group (R-O-H).[1] While the methoxy group is generally considered a stable protecting group, its lability increases significantly when attached to an electron-deficient aromatic system like a pyridine ring.[2][3]
The core of the issue lies in the electron-withdrawing nature of the pyridine nitrogen. This nitrogen atom reduces the electron density of the aromatic ring, particularly at the ortho (2/6) and para (4) positions. This polarization weakens the oxygen-methyl bond of a methoxy substituent at these positions, making it more susceptible to cleavage by various reagents. This unintended conversion to a hydroxypyridine can lead to purification difficulties, lower yields, and the formation of incorrect final products.
Q2: What types of reagents and conditions are known to cause unwanted demethylation?
Demethylation can be triggered by several classes of reagents, often under conditions required for other transformations in your synthetic route. Awareness of these culprits is key to prevention.
-
Lewis Acids (e.g., BBr₃, AlCl₃): These are the most common offenders. Boron tribromide (BBr₃) is a powerful reagent often used for intentional demethylation.[2][4] Its mechanism involves the coordination of the Lewis acidic boron atom to the ether oxygen. This creates a highly activated complex, priming the methyl group for nucleophilic attack by a bromide ion, which is generated in the reaction.[1][5][6] Even catalytic amounts or milder Lewis acids can cause this side reaction, especially with heating.
-
Strong Brønsted Acids (e.g., HBr, HI): Concentrated hydrobromic or hydroiodic acid can cleave methyl ethers, particularly at elevated temperatures.[2][4] The mechanism begins with the protonation of the ether oxygen, forming an oxonium ion. This makes the methyl group an excellent electrophile for a subsequent Sₙ2 attack by the halide anion (Br⁻ or I⁻).[2]
-
Nucleophilic Reagents (e.g., Thiolates, L-Selectride®): Strong, soft nucleophiles can directly attack the methyl group in an Sₙ2 fashion. Sodium or lithium thiolates (e.g., EtSNa) are classic examples.[1][4] Notably, hydride reagents like L-Selectride® (Lithium tri-sec-butylborohydride) have been shown to be particularly effective at chemoselectively demethylating methoxypyridines while leaving other aryl methyl ethers like anisole untouched, highlighting the enhanced reactivity of the pyridine system.[3]
-
High-Temperature Conditions: Certain reactions run at high temperatures (>150 °C) can promote demethylation, even without a dedicated cleaving reagent. For instance, molten pyridine hydrochloride is a classic, albeit harsh, reagent used for intentional ether cleavage, underscoring the risk posed by high heat in the presence of even weak acids.[1][7]
Q3: Does the position of the methoxy group on the pyridine ring matter?
Absolutely. The position is a critical determinant of stability.
-
2- and 4-Methoxypyridines: These isomers are significantly more susceptible to demethylation. The nitrogen atom's electron-withdrawing effect is most pronounced at the ortho and para positions, making the ether oxygen more Lewis basic and the methyl group more electrophilic.
-
3-Methoxypyridine: The methoxy group at the 3-position is considerably more stable. It is less electronically coupled to the activating effect of the ring nitrogen, and its reactivity profile is more similar to that of anisole (methoxybenzene).[3]
This difference in reactivity can sometimes be exploited for selective demethylation but is more often a crucial consideration when planning a synthesis involving multi-substituted pyridines.
Part B: Troubleshooting Guide & Proactive Strategies
This section provides actionable solutions and strategic advice for when you encounter or anticipate demethylation issues.
Scenario 1: "My desired reaction requires a Lewis acid, but it's cleaving my methoxy group. What should I do?"
This is a classic dilemma. Your primary goal is to find conditions that favor your desired reaction over the undesired demethylation.
Before abandoning the route, systematically optimize the reaction conditions. The goal is to find a kinetic window where the desired transformation is fast and the demethylation is slow.
Table 1: Parameters for Optimizing Lewis Acid-Mediated Reactions
| Parameter | Recommendation | Rationale |
| Temperature | Start at -78 °C. | Demethylation is often highly temperature-dependent. Running the reaction at the lowest possible temperature that still permits the desired transformation is the most effective first step.[2] |
| Equivalents | Use stoichiometric or even sub-stoichiometric amounts. | Excess Lewis acid dramatically increases the rate of demethylation. Carefully titrate the amount to find the minimum required for your primary reaction. |
| Reaction Time | Monitor the reaction closely (TLC, LC-MS). | Quench the reaction as soon as the starting material is consumed to prevent the slower demethylation side reaction from progressing. |
| Lewis Acid Choice | Consider milder alternatives. | If BBr₃ is too harsh, explore other Lewis acids like AlCl₃, FeCl₃, or ZnCl₂, which may be sufficient for your transformation but less aggressive toward the ether. |
If optimization fails, the most robust solution is to change your synthetic strategy. It is often better to perform the demethylation-sensitive step on a substrate with a more resilient protecting group and introduce the methyl group later.[2]
Table 2: Comparison of Hydroxyl Protecting Groups for Pyridine Derivatives
| Protecting Group | Abbreviation | Stability Profile | Deprotection Method | Key Considerations |
| Benzyl Ether | Bn | Stable to most Lewis acids, bases, nucleophiles. | Catalytic Hydrogenation (e.g., H₂, Pd/C). | Not suitable if your molecule has other reducible functional groups (alkenes, alkynes, nitro groups). |
| tert-Butyldimethylsilyl Ether | TBDMS | Stable to bases, nucleophiles, many reducing agents. | Fluoride sources (TBAF), or acidic conditions. | Labile under strongly acidic conditions. Its bulk can sometimes influence reactivity. |
| Acetyl Ester | Ac | Stable to mild acids, hydrogenation. | Base-mediated hydrolysis (e.g., K₂CO₃, MeOH). | Labile to strong nucleophiles and basic conditions. |
The best strategy is often to plan the synthesis to avoid the problem entirely. Performing a Lewis acid-catalyzed reaction on a benzyl-protected hydroxypyridine, followed by deprotection and subsequent methylation (e.g., with NaH/MeI), adds steps but guarantees the integrity of your final structure.
Caption: Decision workflow for addressing Lewis acid-mediated demethylation.
Scenario 2: "I need to use a strong nucleophile (like a Grignard reagent, organolithium, or thiolate), and it's attacking my methoxy group."
This occurs via a direct Sₙ2 displacement on the methyl group.
This problem is less about condition optimization and more about fundamental synthetic design.
-
Protect the Pyridine Nitrogen: If your nucleophilic addition is intended for the pyridine ring itself (e.g., a Chichibabin-type reaction or addition to an activated pyridinium salt), the methoxy group is at high risk.[8] The best approach is to use a starting material that already has a hydroxyl group protected with a base-stable group like TBDMS.
-
Perform Nucleophilic Step First: Whenever possible, design your synthesis to perform the nucleophilic reaction before the methoxy group is installed. For example, if you need to add an organometallic reagent to a pyridine carboxaldehyde, do so on the corresponding hydroxypyridine (protected if necessary), and then methylate the hydroxyl group in a subsequent step.
Caption: Comparison of problematic vs. recommended synthetic routes.
Experimental Protocols
To provide actionable guidance, here is a representative protocol for a reaction where demethylation is a known risk, optimized to minimize its occurrence.
Protocol 1: Minimized Demethylation during a Lewis Acid Reaction (General Procedure)
This protocol illustrates the practical application of the optimization principles discussed in Scenario 1.
Objective: To perform a reaction on a methoxypyridine substrate using BBr₃ while minimizing cleavage of the methoxy group.
Materials:
-
Methoxypyridine substrate (1.0 equiv)
-
Anhydrous Dichloromethane (DCM)
-
Boron tribromide (BBr₃), 1.0 M solution in DCM (1.0-1.1 equiv)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Dry ice/acetone bath
Procedure:
-
Setup: Under an inert atmosphere (Nitrogen or Argon), dissolve the methoxypyridine substrate in anhydrous DCM in a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a thermometer, and a dropping funnel.
-
Cooling: Cool the reaction mixture to -78 °C using a dry ice/acetone bath. It is crucial that the solution is maintained at this temperature during the addition of the Lewis acid.
-
Slow Addition: Add the BBr₃ solution (1.0-1.1 equiv) dropwise to the stirred solution via the dropping funnel over 20-30 minutes. Ensure the internal temperature does not rise above -70 °C.
-
Reaction & Monitoring: Stir the reaction at -78 °C. Monitor the progress by taking aliquots for TLC or LC-MS analysis every 30 minutes. The goal is to identify the point at which the starting material is consumed but before significant demethylated byproduct appears.
-
Quenching: Once the reaction is complete, quench it at -78 °C by slowly adding pre-chilled methanol to consume any excess BBr₃. Then, allow the mixture to warm to 0 °C and slowly add saturated aqueous NaHCO₃ solution until gas evolution ceases.
-
Workup: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer twice with DCM.
-
Isolation: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product, which can then be purified by column chromatography or recrystallization.
References
-
ResearchGate. (2016). What demethylating reagent do you suggest? [Online discussion]. Available at: [Link]
-
Wikipedia. (n.d.). Demethylation. Retrieved from [Link]
-
Chem-Station. (2024). O-Demethylation. Retrieved from [Link]
-
Bull, J. A., Mousseau, J. J., Pelletier, G., & Charette, A. B. (2012). Synthesis of Pyridine and Dihydropyridine Derivatives by Regio- and Stereoselective Addition to N-Activated Pyridines. Chemical Reviews, 112(5), 2642–2713. Available at: [Link]
-
Kulkarni, P. P., Kadam, A. J., Mane, R. B., Desai, U. V., & Wadgaonkar, P. P. (1999). Demethylation of Methyl Aryl Ethers using Pyridine Hydrochloride in Solvent-free Conditions under Microwave Irradiation. Journal of Chemical Research, (S), 394-395. Available at: [Link]
-
Common Organic Chemistry. (n.d.). Demethylation of Methyl Ethers (O-Demethylation). Retrieved from [Link]
-
Royal Society of Chemistry. (2023). Selective demethylation reactions of biomass-derived aromatic ether polymers for bio-based lignin chemicals. Green Chemistry. Available at: [Link]
-
ResearchGate. (2015). A convenient and straightforward laboratory procedure is presented for a highly selective mono-α-methylation of pyridines. Available at: [Link]
-
Baran, P. (2004). Pyridine Synthesis: Cliff Notes. Scripps Research. Available at: [Link]
-
ResearchGate. (2015). Chemoselective Demethylation of Methoxypyridine. Retrieved from: [Link]
-
Korich, A. L., & Lord, R. L. (2015). Ether Cleavage Re-Investigated: Elucidating the Mechanism of BBr3-Facilitated Demethylation of Aryl Methyl Ethers. European Journal of Organic Chemistry, 2015(32), 7460–7467. Available at: [Link]
-
Wikipedia. (n.d.). Protecting group. Retrieved from [Link]
-
University of Illinois. (n.d.). Protecting Groups. Retrieved from [Link]
- O'Neil, G. W. (2007). Chemoselective Demethylation of Methoxypyridine. Synfacts, 2007(1), 0095-0095. [Note: While the direct article might be behind a paywall, its findings are widely cited, as seen in reference 10.]
-
PubMed. (2015). Ether Cleavage Re-Investigated: Elucidating the Mechanism of BBr3-Facilitated Demethylation of Aryl Methyl Ethers. European Journal of Organic Chemistry. Available at: [Link]
-
ResearchGate. (2015). Ether Cleavage Re-Investigated: Elucidating the Mechanism of BBr 3 -Facilitated Demethylation of Aryl Methyl Ethers. Available at: [Link]
-
Common Organic Chemistry. (n.d.). Demethylation of Methyl Ethers - Boron Tribromide (BBr3). Retrieved from [Link]
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- 2. O-Demethylation | Chem-Station Int. Ed. [en.chem-station.com]
- 3. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 4. Demethylation of Methyl Ethers (O-Demethylation) [commonorganicchemistry.com]
- 5. researchgate.net [researchgate.net]
- 6. Ether Cleavage Re-Investigated: Elucidating the Mechanism of BBr3-Facilitated Demethylation of Aryl Methyl Ethers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Recent Strategies in the Nucleophilic Dearomatization of Pyridines, Quinolines, and Isoquinolines - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Process Optimization for Industrial Scale-Up of 2-Chloromethyl-4-methoxy-3,5-dimethylpyridine hydrochloride
Welcome to the technical support center for the industrial scale-up of 2-Chloromethyl-4-methoxy-3,5-dimethylpyridine hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to address specific issues encountered during synthesis and purification. As a key intermediate in the production of proton pump inhibitors like Omeprazole, ensuring the purity, yield, and safety of this process is paramount.[1][2]
This document provides in-depth troubleshooting advice and frequently asked questions (FAQs) to navigate the complexities of this multi-step synthesis.
Section 1: Synthesis Pathway & Reaction Troubleshooting
The industrial synthesis of 2-Chloromethyl-4-methoxy-3,5-dimethylpyridine hydrochloride is a multi-step process that requires precise control over reaction conditions to maximize yield and purity.[2] The most common synthetic routes start from either 2,3,5-trimethylpyridine or 3,5-dimethylpyridine, proceeding through oxidation, nitration, methoxylation, functional group manipulation at the 2-position, and finally, chlorination.[3][4]
Overall Synthesis Workflow
Below is a generalized workflow illustrating the key transformations in the synthesis.
Caption: Generalized synthetic routes to 2-Chloromethyl-4-methoxy-3,5-dimethylpyridine HCl.
Frequently Asked Questions (FAQs) - Synthesis
Question: My reaction yield is consistently low in the final chlorination step. What are the potential causes?
Answer: Low yield in the chlorination of 2-hydroxymethyl-4-methoxy-3,5-dimethylpyridine is a common issue. Several factors can contribute to this:
-
Inadequate Chlorinating Agent: Ensure the correct stoichiometry of the chlorinating agent (e.g., sulfuryl chloride, triphosgene) is used.[3][5] An excess may lead to side product formation, while an insufficient amount will result in incomplete conversion.
-
Poor Temperature Control: The chlorination reaction can be exothermic.[6] If the temperature is not adequately controlled, typically by dropwise addition of the reagent in an ice bath, thermal degradation of the product can occur, leading to discoloration and the formation of polymeric byproducts.[3][6]
-
Presence of Moisture: The starting material and solvent must be thoroughly dried. Any moisture present can react with the chlorinating agent, reducing its effectiveness and potentially leading to the formation of hydrolysis byproducts.[6]
-
Sub-optimal Reaction Time: The reaction should be monitored by an appropriate analytical technique (e.g., HPLC, TLC) to determine the point of completion. A reaction time of approximately 1.5 hours at room temperature after addition of the chlorinating agent has been reported to be effective.[3] Stopping the reaction prematurely will leave unreacted starting material, while extending it unnecessarily can increase byproduct formation.
Question: I am observing the formation of significant impurities during the nitration step. How can I minimize these?
Answer: The nitration of the pyridine-N-oxide intermediate is a critical step where regioselectivity is key. To minimize the formation of undesired isomers and other byproducts:
-
Control of Reaction Temperature: This is an electrophilic aromatic substitution reaction that is highly sensitive to temperature. Maintaining a low and consistent temperature throughout the addition of the nitrating mixture (typically nitric acid and sulfuric acid) is crucial for controlling the reaction rate and selectivity.
-
Rate of Addition: Add the pyridine-N-oxide substrate slowly to the nitrating mixture. A rapid addition can cause localized temperature spikes, leading to uncontrolled side reactions and a decrease in the yield of the desired 4-nitro isomer.
-
Purity of Starting Material: Ensure the starting 2,3,5-trimethylpyridine-N-oxide is of high purity. Impurities from the initial oxidation step can carry over and react under nitrating conditions, complicating the purification process later.
Section 2: Purification, Isolation, and Product Quality
The isolation and purification of 2-Chloromethyl-4-methoxy-3,5-dimethylpyridine hydrochloride are critical for achieving the high purity required for its use as an active pharmaceutical ingredient (API) intermediate.[2][4]
Troubleshooting Product Quality Issues
Caption: Troubleshooting common product quality issues.
Frequently Asked Questions (FAQs) - Purification
Question: The traditional purification method using isopropanol and ether is hazardous and costly. What are safer and more economical alternatives?
Answer: You are correct; using ether on an industrial scale poses significant safety risks due to its high flammability and potential for peroxide formation.[4] Moreover, this method can result in product loss as isopropanol can dissolve some of the target compound.[4]
More modern and safer purification protocols have been developed. A highly effective method involves:
-
After the chlorination reaction is complete, concentrate the reaction mixture under reduced pressure to remove the reaction solvent (e.g., dichloromethane).[3]
-
Add a suitable organic solvent to the resulting concentrate to form a slurry. Solvents such as acetone, toluene, or mixtures of acetone and petroleum ether have been shown to be effective.[3][4]
-
Stir the slurry, which allows the desired hydrochloride salt to precipitate while impurities remain dissolved in the solvent.
-
Filter the solid product, wash it with a small amount of the same cold solvent, and dry it under vacuum.[3]
This approach avoids the use of ether and can yield a product with purity exceeding 99%.[4]
Question: My final product has a melting point that is lower and broader than the expected range (128-131°C). What does this indicate?
Answer: A low and broad melting point is a classic indicator of impurities in a crystalline solid. The presence of unreacted starting materials, byproducts, or residual solvents disrupts the crystal lattice of the final product, leading to a depression and broadening of the melting point range.[1]
To address this, you should:
-
Re-evaluate Purity: Use a reliable analytical method like HPLC or GC-MS to identify and quantify the impurities present.[6]
-
Re-purification: The product should be re-purified using the methods described above. A recrystallization from an appropriate solvent system may be necessary if simple washing is insufficient.
-
Thorough Drying: Ensure that all residual solvent has been removed by drying the product under high vacuum at a suitable temperature (e.g., 50-100°C).[4]
Section 3: Process Safety & Handling
Handling the reagents involved in this synthesis requires strict adherence to safety protocols.
| Reagent/Product | Key Hazards | Recommended Precautions[7][8] |
| Sulfuryl Chloride | Highly corrosive, reacts violently with water, toxic upon inhalation. | Use in a well-ventilated fume hood, wear acid-resistant gloves, protective clothing, and eye/face protection. |
| Triphosgene | Toxic solid, releases phosgene gas upon heating or contact with moisture. | Handle in a well-ventilated area, avoid creating dust, wear appropriate PPE. |
| Dichloromethane | Volatile, suspected carcinogen. | Use in a closed system or with adequate ventilation, wear solvent-resistant gloves. |
| Final Product | Causes skin, eye, and respiratory irritation.[7] | Avoid breathing dust, wear gloves, safety glasses, and protective clothing.[7] |
Emergency & Spill Management
-
Spills: For solid spills, avoid generating dust.[7] Carefully sweep or vacuum the material into a sealed, labeled container for disposal.[7] For liquid spills, absorb with an inert material and place in a suitable container. Ensure the area is well-ventilated.
-
Personal Contact:
-
Eyes: Immediately flush with plenty of water for at least 15 minutes, holding eyelids apart. Seek immediate medical attention.[7]
-
Skin: Wash off immediately with plenty of water and soap.[9] If irritation persists, seek medical advice.[8]
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention if symptoms persist.[7]
-
Section 4: Experimental Protocols
Protocol 1: Chlorination and Isolation
This protocol is based on a reported procedure for the final chlorination step.[3]
Materials:
-
2-hydroxymethyl-4-methoxy-3,5-dimethylpyridine
-
Dichloromethane (DCM), anhydrous
-
Sulfuryl chloride
-
Acetone
-
Ice bath
-
Three-necked round-bottom flask equipped with a stirrer and dropping funnel
Procedure:
-
Accurately weigh 250g of 2-hydroxymethyl-4-methoxy-3,5-dimethylpyridine and add it to 480ml of dichloromethane in the three-necked flask.
-
Stir the mixture and cool it in an ice bath to 0-5°C.
-
Prepare a solution of 225ml of sulfuryl chloride.
-
Add the sulfuryl chloride solution dropwise to the reaction mixture while maintaining the internal temperature below 10°C.
-
After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 1.5 hours. Monitor the reaction progress by TLC or HPLC.
-
Once the reaction is complete, concentrate the solution under reduced pressure to remove the dichloromethane.
-
To the resulting concentrate, add acetone and stir vigorously until a paste or thick slurry is formed.
-
Filter the solid product under reduced pressure.
-
Wash the filter cake with cold acetone to remove residual impurities.
-
Dry the solid product under vacuum at 50-60°C to obtain 2-Chloromethyl-4-methoxy-3,5-dimethylpyridine hydrochloride.
Expected Outcome: This procedure has been reported to yield approximately 230g (76.4% yield) of the final product with a purity of 99.7%.[3]
References
- Vertex AI Search. (n.d.). How is 2-Chloromethyl-4-methoxy-3,5-dimethylpyridine hydrochloride synthesized? - FAQ. Retrieved January 23, 2026.
- Patel, S. B., et al. (2024). PROCESS OPTIMIZATION AND GREEN CHEMISTRY APPROACH DURING SYNTHESIS AND CHARACTERIZATION OF 2-CHLOROMETHYL-3,5- DIMETHYL-4-METHOX. International Journal of Pharmaceutical Sciences and Research, 17(4), 2067-2074.
- Apollo Scientific. (2023, July 6).
- Google Patents. (2010). CN101648907A - Purifying method of 2-chloromethyl-4-methoxyl-3,5-dimethylpyridine chloride.
- Google Patents. (2013). CN103232389A - Preparation method of 2-chloromethyl-4-methoxyl-3,5-dimethyl pyridine hydrochloride.
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Critical Role of 2-Chloromethyl-4-methoxy-3,5-dimethylpyridine Hydrochloride in Pharmaceutical Manufacturing. Retrieved January 23, 2026, from [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 3014165, 2-(Chloromethyl)-4-methoxy-3,5-dimethylpyridine. Retrieved January 23, 2026, from [Link].
- Fisher Scientific. (2024, March 15). SAFETY DATA SHEET: 2-Chloromethyl-4-methoxy-3,5-dimethylpyridine hydrochloride.
- BenchChem. (2025). Challenges in the scale-up of 2-Chloro-4,5-dimethylpyridine production.
- Google Patents. (2020). CN111303018A - Synthetic method of omeprazole intermediate.
- SciSpace. (n.d.). Novel Synthesis of Omeprazole and Pharmaceutical Impurities of Proton pump inhibitors : A Review.
- BenchChem. (2025). Application Notes and Protocols for (4-Methoxy-3,5-dimethylpyridin-2-yl)methanol.
Sources
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- 2. nbinno.com [nbinno.com]
- 3. Page loading... [wap.guidechem.com]
- 4. CN101648907A - Purifying method of 2-chloromethyl-4-methoxyl-3,5-dimethylpyridine chloride - Google Patents [patents.google.com]
- 5. CN103232389A - Preparation method of 2-chloromethyl-4-methoxyl-3,5-dimethyl pyridine hydrochloride - Google Patents [patents.google.com]
- 6. benchchem.com [benchchem.com]
- 7. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
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- 9. 2-(Chloromethyl)-4-methoxy-3,5-dimethylpyridine Hydrochloride | 86604-75-3 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
Avoiding hazardous reagents in 2-Chloromethyl-4-methoxy-3,5-dimethylpyridine hydrochloride synthesis
Welcome to our dedicated technical support guide for the synthesis of 2-Chloromethyl-4-methoxy-3,5-dimethylpyridine hydrochloride, a critical intermediate in the production of proton pump inhibitors like omeprazole. Our goal is to empower you, our fellow researchers and drug development professionals, with the knowledge to not only achieve high-yield and high-purity outcomes but to do so with a paramount focus on laboratory safety and environmental responsibility. This guide moves beyond rote procedural descriptions to explain the "why" behind the "how," enabling you to troubleshoot effectively and innovate safely.
The conventional synthesis pathways to this key intermediate often rely on aggressive chlorinating agents that, while effective, pose significant handling risks and environmental concerns. This guide provides a comprehensive overview of these hazards and details a robust, safer alternative protocol, complete with troubleshooting insights to ensure your success.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Here, we address common questions and challenges encountered during the synthesis, focusing on the critical chlorination step.
Q1: What are the primary hazardous reagents used in the conventional synthesis of 2-Chloromethyl-4-methoxy-3,5-dimethylpyridine hydrochloride?
The most significant hazard in the traditional synthesis arises during the conversion of the precursor, 2-hydroxymethyl-4-methoxy-3,5-dimethylpyridine, to the final chlorinated product. This step typically employs highly reactive and hazardous chlorinating agents such as thionyl chloride (SOCl₂) or sulfuryl chloride (SO₂Cl₂)[1][2]. Additionally, some older multi-step routes to the hydroxymethyl intermediate utilize acetic anhydride, a substance that is now restricted in many regions due to its use in illicit drug manufacturing[3].
Q2: What are the specific dangers associated with using thionyl chloride (SOCl₂)?
Thionyl chloride is a powerful chlorinating agent, but its utility is matched by its hazardous properties. As your safety and success are our primary concerns, it is crucial to understand these risks:
-
High Corrosivity: Thionyl chloride can cause severe burns to the skin and eyes upon contact.
-
Toxicity upon Inhalation: Vapors are toxic if inhaled, potentially causing irritation to the respiratory tract and, in higher concentrations, a dangerous buildup of fluid in the lungs (pulmonary edema).
-
Violent Reactivity with Water: It reacts violently with water, releasing toxic gases such as sulfur dioxide (SO₂) and hydrogen chloride (HCl). This necessitates the use of strictly anhydrous conditions and presents a significant challenge for quenching the reaction and for waste disposal.
These properties demand stringent safety protocols, including the use of personal protective equipment (PPE), a well-ventilated fume hood, and carefully planned quenching procedures.
Q3: Are there safer, validated alternatives to thionyl chloride for this specific chlorination?
Absolutely. The principles of green chemistry encourage the substitution of hazardous reagents with safer alternatives. For the chlorination of the hydroxymethyl group on the pyridine ring, several effective and less hazardous options have been developed.
One of the most promising alternatives is the use of triphosgene (bis(trichloromethyl) carbonate) in a suitable solvent like toluene[4]. Triphosgene is a solid, making it significantly easier and safer to handle than gaseous phosgene, while still providing the necessary reactivity. The byproducts of this reaction are primarily gaseous CO₂ and HCl, which can be readily scrubbed.
Another excellent alternative is the use of a Vilsmeier-Haack type reagent , which can be generated in situ from milder reagents. For instance, the combination of oxalyl chloride and a catalytic amount of N,N-dimethylformamide (DMF) in a non-polar solvent creates the active chlorinating species[5]. This method often results in cleaner reactions with byproducts (CO, CO₂, HCl) that are gaseous and easily managed[6].
Q4: I'm experiencing low yields with the triphosgene method. What are the likely causes and how can I troubleshoot this?
Low yields in the triphosgene-mediated chlorination are typically traced back to a few key parameters. Let's break down the troubleshooting process:
-
Moisture Contamination: Triphosgene is highly sensitive to moisture. Any water present in the starting material, solvent, or reaction vessel will consume the reagent, drastically reducing the yield.
-
Solution: Ensure your 2-hydroxymethyl-4-methoxy-3,5-dimethylpyridine is thoroughly dried. Use anhydrous grade toluene and dry your glassware in an oven before use. Conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) is also highly recommended.
-
-
Incorrect Stoichiometry: While triphosgene is more manageable than phosgene, precise stoichiometry is key. One mole of triphosgene is equivalent to three moles of phosgene. Ensure your calculations are based on this 1:3 equivalence for the chlorination reaction.
-
Temperature Control: The reaction is typically performed at low temperatures (0 to 10 °C) during the addition of triphosgene to control the reaction rate and prevent side reactions[4].
-
Solution: Use an ice bath to maintain the temperature during the dropwise addition of the triphosgene solution. Allow the reaction to slowly warm to room temperature to ensure it goes to completion.
-
-
Inefficient Quenching/Work-up: Improper quenching can lead to product loss.
-
Solution: After the reaction is complete, a small amount of methanol can be added to quench any remaining reactive species[4]. The subsequent work-up, including removal of acidic gases under reduced pressure and crystallization, should be performed efficiently to maximize product recovery.
-
Q5: When using a Vilsmeier-Haack approach (e.g., oxalyl chloride/DMF), what side products should I be aware of and how can they be minimized?
The Vilsmeier-Haack reaction is generally clean, but side products can form, particularly if conditions are not optimized.
-
Formation of Formate Esters: The Vilsmeier reagent can, under certain conditions, lead to the formation of a formate ester instead of the desired chloride. This is more likely if the reaction temperature is not adequately controlled or if there is an excess of DMF.
-
Solution: Use only a catalytic amount of DMF. The primary reagent is the oxalyl chloride. Maintain a low reaction temperature during the formation of the Vilsmeier reagent and its subsequent reaction with the alcohol.
-
-
Incomplete Reaction: If the reaction does not go to completion, you will have unreacted starting material, which can complicate purification.
-
Solution: Monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). If the reaction stalls, a slight increase in temperature or extended reaction time may be necessary.
-
Comparative Overview of Chlorination Methods
To aid in your decision-making process, the following table summarizes the key aspects of the traditional and safer alternative methods.
| Feature | Traditional Method (Thionyl Chloride) | Safer Alternative (Triphosgene) | Safer Alternative (Oxalyl Chloride/DMF) |
| Chlorinating Agent | Thionyl Chloride (SOCl₂) | Triphosgene (BTC) | Oxalyl Chloride / cat. DMF |
| Physical State | Fuming Liquid | Crystalline Solid | Liquid / Solution |
| Key Hazards | Highly corrosive, toxic, reacts violently with water | Toxic if inhaled, moisture-sensitive | Toxic, corrosive, moisture-sensitive |
| Byproducts | SO₂, HCl | CO₂, HCl | CO, CO₂, HCl |
| Safety & Handling | Requires extreme caution, anhydrous conditions | Easier to handle than SOCl₂, but requires care | Requires careful handling in a fume hood |
| Reaction Conditions | Often requires reflux | Low temperature (0-10 °C), controlled addition | Low temperature, catalytic DMF |
| Work-up | Difficult quenching, acidic waste stream | Gaseous byproducts, simpler work-up | Gaseous byproducts, clean reaction profile |
Visualizing the Synthesis Pathways
To further clarify the chemical transformations, the following diagrams illustrate both the hazardous and a safer synthesis route for the critical chlorination step.
Caption: Safer synthesis route using triphosgene.
Detailed Experimental Protocols
The following protocols are provided for informational purposes. All laboratory work should be conducted with a thorough understanding of the hazards of all chemicals involved and with appropriate safety measures in place.
Protocol 1: Conventional Chlorination with Thionyl Chloride
(Note: This protocol is provided for comparative purposes and highlights the use of a hazardous reagent.)
-
Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas scrubber (containing NaOH solution), dissolve 2-hydroxymethyl-4-methoxy-3,5-dimethylpyridine (1.0 eq) in anhydrous dichloromethane.
-
Reagent Addition: Cool the solution to 0 °C using an ice bath. Slowly add thionyl chloride (1.1 eq) dropwise via the dropping funnel over 30 minutes, maintaining the temperature below 10 °C.
-
Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-2 hours. Monitor the reaction progress by TLC.
-
Work-up: Once the reaction is complete, carefully and slowly pour the reaction mixture into ice-cold water to quench the excess thionyl chloride. This step should be performed in a fume hood due to the vigorous evolution of SO₂ and HCl gas.
-
Extraction and Purification: Separate the organic layer, and extract the aqueous layer with dichloromethane. Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product. Further purification can be achieved by recrystallization.
Protocol 2: Safer Chlorination with Triphosgene
[4]
-
Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and an inlet for inert gas (N₂ or Ar), dissolve 2-hydroxymethyl-4-methoxy-3,5-dimethylpyridine (1.0 eq) in anhydrous toluene.
-
Reagent Addition: Cool the solution to 0-10 °C using an ice bath. In a separate flask, prepare a solution of triphosgene (0.4 eq, which is equivalent to 1.2 eq of phosgene) in anhydrous toluene. Add this triphosgene solution dropwise to the pyridine solution over 30-45 minutes, ensuring the temperature remains between 0-10 °C.
-
Reaction: After the addition is complete, allow the reaction mixture to stir at 0-10 °C for an additional hour, then let it warm to room temperature and stir for another 2-3 hours, or until TLC analysis indicates the consumption of the starting material.
-
Quenching: After the reaction is finished, add a small amount of methanol dropwise to quench any unreacted triphosgene.
-
Isolation: Remove the acidic gas byproducts under reduced pressure. The product hydrochloride salt will precipitate from the toluene. The solid can be collected by centrifugation or filtration, washed with a small amount of cold toluene, and then dried under vacuum to obtain the final product. This method often results in high yield and purity with simplified work-up.[4]
We are confident that by adopting these safer, more environmentally conscious protocols, you can achieve your research goals without compromising on safety or efficiency. Should you have further questions, please do not hesitate to reach out to our technical support team.
References
-
Patel, S. B., et al. (2024). PROCESS OPTIMIZATION AND GREEN CHEMISTRY APPROACH DURING SYNTHESIS AND CHARACTERIZATION OF 2-CHLOROMETHYL-3,5- DIMETHYL-4-METHOX. RASĀYAN J. Chem., Vol. 17, No. 4. Available at: [Link]
- Google Patents. (n.d.). CN103232389A - Preparation method of 2-chloromethyl-4-methoxyl-3,5-dimethyl pyridine hydrochloride.
-
Organic Chemistry Portal. (n.d.). Alcohol to Chloride. Available at: [Link]
-
ResearchGate. (2017). Is there any alternative for thionyl chloride, SOCl2? Available at: [Link]
-
Hepburn, D. R., & Hudson, H. R. (1976). Factors in the formation of isomerically and optically pure alkyl halides. Part XI. Vilsmeier reagents for the replacement of a hydroxy-group by chlorine or bromine. Journal of the Chemical Society, Perkin Transactions 1, 754-757. Available at: [Link]
Sources
- 1. 2-Chloromethyl-4-methoxy-3,5-dimethylpyridine hydrochloride synthesis - chemicalbook [chemicalbook.com]
- 2. guidechem.com [guidechem.com]
- 3. Bot Verification [rasayanjournal.co.in]
- 4. CN103232389A - Preparation method of 2-chloromethyl-4-methoxyl-3,5-dimethyl pyridine hydrochloride - Google Patents [patents.google.com]
- 5. Alcohol to Chloride - Common Conditions [commonorganicchemistry.com]
- 6. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Guide to HPLC and GC for Purity Validation of 2-Chloromethyl-4-methoxy-3,5-dimethylpyridine 1-Oxide
For researchers, scientists, and professionals in drug development, establishing the purity of pharmaceutical intermediates is a cornerstone of safe and effective drug synthesis. 2-Chloromethyl-4-methoxy-3,5-dimethylpyridine 1-Oxide is a critical intermediate in the synthesis of proton pump inhibitors like omeprazole.[1][2] Its purity directly impacts the quality and safety of the final active pharmaceutical ingredient (API). This guide provides an in-depth, comparative analysis of High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) for the validation of this compound purity, supported by detailed experimental protocols and data.
The Criticality of Purity for this compound
This compound is synthesized through a multi-step process.[1] During its synthesis, various impurities can be introduced, including starting materials, by-products, and degradation products. The presence of these impurities, even in trace amounts, can have significant consequences for the final API, potentially affecting its stability, efficacy, and safety. Therefore, a robust and validated analytical method for purity determination is not just a regulatory requirement but a scientific necessity.
High-Performance Liquid Chromatography (HPLC): The Workhorse of Pharmaceutical Analysis
HPLC is a powerful analytical technique for the separation, identification, and quantification of components in a mixture. Its versatility and wide applicability make it the go-to method for purity analysis in the pharmaceutical industry.[3][4]
The Challenge of Analyzing Polar Pyridine N-Oxides
Pyridine N-oxides, including our target analyte, are known to be polar compounds. This polarity can present a challenge for traditional reverse-phase HPLC, where polar analytes may have little retention and elute with the solvent front, leading to poor resolution from other polar impurities.[5] To overcome this, specialized columns or chromatographic modes are often employed. Hydrophilic Interaction Liquid Chromatography (HILIC) or the use of modern, aqueous-stable C18 columns with appropriate mobile phase modifiers are effective strategies.[5][6]
A Validated HPLC Method for Purity Determination
This section outlines a detailed, step-by-step HPLC method for the purity validation of this compound, developed in accordance with the International Council for Harmonisation (ICH) Q2(R2) guidelines.[7][8][9]
Chromatographic Conditions
| Parameter | Specification |
| Column | Waters XBridge BEH HILIC (150 mm x 4.6 mm, 3.5 µm) |
| Mobile Phase A | 10 mM Ammonium Formate in Water, pH 3.0 (adjusted with Formic Acid) |
| Mobile Phase B | Acetonitrile |
| Gradient | 95% B to 50% B over 15 minutes, then to 95% B and re-equilibrate |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection | UV at 254 nm |
| Injection Volume | 10 µL |
| Diluent | Acetonitrile/Water (90:10 v/v) |
Experimental Workflow for HPLC Method Validation
Caption: Workflow for the validation of the HPLC method.
Detailed Validation Protocol
1. System Suitability:
-
Procedure: Inject the standard solution five times.
-
Acceptance Criteria: The relative standard deviation (RSD) of the peak area should be ≤ 2.0%. The tailing factor should be ≤ 2.0, and the theoretical plates should be ≥ 2000.
2. Specificity:
-
Procedure: Analyze blank (diluent), a solution of the analyte, and a spiked solution containing known impurities.
-
Rationale: To demonstrate that the method can unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.
3. Linearity:
-
Procedure: Prepare a series of solutions of the analyte at five concentrations ranging from 50% to 150% of the target concentration.
-
Acceptance Criteria: The correlation coefficient (r²) should be ≥ 0.999.
4. Accuracy:
-
Procedure: Perform recovery studies by spiking a placebo with the analyte at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration) in triplicate.
-
Acceptance Criteria: The mean recovery should be within 98.0% to 102.0%.
5. Precision:
-
Repeatability (Intra-assay precision): Analyze six replicate samples of the analyte at 100% of the target concentration on the same day, with the same analyst and equipment.
-
Intermediate Precision: Repeat the repeatability study on a different day, with a different analyst and/or different equipment.
-
Acceptance Criteria: The RSD for repeatability and intermediate precision should be ≤ 2.0%.
6. Limit of Detection (LOD) and Limit of Quantification (LOQ):
-
Procedure: Determine based on the signal-to-noise ratio (S/N).
-
Acceptance Criteria: Typically, an S/N of 3:1 for LOD and 10:1 for LOQ.
7. Robustness:
-
Procedure: Intentionally vary chromatographic parameters such as flow rate (±0.1 mL/min), column temperature (±2 °C), and mobile phase pH (±0.2 units).
-
Rationale: To evaluate the method's capacity to remain unaffected by small, but deliberate variations in method parameters.
Gas Chromatography (GC): A Viable Alternative for Volatile Compounds
Gas Chromatography is a powerful technique for the analysis of volatile and thermally stable compounds.[10] While HPLC is generally preferred for non-volatile pharmaceutical compounds, GC can be a suitable alternative for certain intermediates and for the analysis of residual solvents.
Applicability of GC for this compound
Given that this compound has a moderate molecular weight and can be volatilized at elevated temperatures, GC can be considered for its purity analysis.
A Comparative GC Method
This section outlines a GC method that can be used for the purity determination of this compound.
Chromatographic Conditions
| Parameter | Specification |
| Column | Agilent DB-5ms (30 m x 0.25 mm, 0.25 µm) |
| Carrier Gas | Helium at a constant flow of 1.2 mL/min |
| Inlet Temperature | 250 °C |
| Injection Mode | Split (20:1) |
| Oven Program | 100 °C (hold 1 min), ramp to 280 °C at 15 °C/min, hold 5 min |
| Detector | Flame Ionization Detector (FID) at 300 °C |
| Injection Volume | 1 µL |
| Diluent | Dichloromethane |
Experimental Workflow for GC Method Validation
Caption: Workflow for the validation of the GC method.
Head-to-Head Comparison: HPLC vs. GC
| Feature | HPLC | GC |
| Applicability | Broad applicability for a wide range of compounds, including non-volatile and thermally labile ones. Ideal for polar compounds when using appropriate columns (e.g., HILIC). | Suitable for volatile and thermally stable compounds. May require derivatization for some analytes. |
| Sensitivity | High sensitivity, especially with UV or MS detectors.[4] | Very high sensitivity, particularly for volatile impurities with an FID or MS detector. |
| Resolution | Excellent resolving power, with a wide variety of stationary phases available. | High resolving power, especially with capillary columns. |
| Sample Preparation | Generally simpler; the sample is dissolved in a suitable solvent. | May require derivatization to increase volatility and thermal stability. |
| Instrumentation | Robust and widely available in pharmaceutical laboratories. | Standard equipment in quality control labs, especially for residual solvent analysis. |
| Analysis Time | Can be longer due to column equilibration and gradient elution. | Typically faster run times. |
Conclusion: Selecting the Optimal Method
Both HPLC and GC are powerful techniques for the purity validation of this compound.
-
HPLC is the recommended primary method due to its versatility, robustness, and proven track record in pharmaceutical analysis. The proposed HILIC method provides a reliable approach for retaining and separating this polar analyte from its potential impurities.
-
GC serves as an excellent orthogonal method. It can be particularly useful for identifying and quantifying volatile impurities that may not be well-resolved by HPLC. Its different separation mechanism provides a comprehensive purity profile when used in conjunction with HPLC.
For a comprehensive quality control strategy, employing HPLC as the primary method for routine purity testing and release, and using GC as a complementary technique for specific impurity investigations or as a secondary validation method, will ensure the highest level of confidence in the quality of this critical pharmaceutical intermediate.
References
-
RASĀYAN Journal of Chemistry. (2024). PROCESS OPTIMIZATION AND GREEN CHEMISTRY APPROACH DURING SYNTHESIS AND CHARACTERIZATION OF 2-CHLOROMETHYL-3,5- DIMETHYL-4-METHOX. Retrieved from [Link]
-
PubChem. (n.d.). 2-(Chloromethyl)-4-methoxy-3,5-dimethylpyridine. National Center for Biotechnology Information. Retrieved from [Link]
-
Drawell. (n.d.). Comparison Between GC and HPLC for Pharmaceutical Analysis. Retrieved from [Link]
-
Chromatography Forum. (2012). Retention of Pyridine N-Oxides on HPLC. Retrieved from [Link]
-
European Medicines Agency. (2023). ICH Q2(R2) Guideline on validation of analytical procedures - Step 5. Retrieved from [Link]
-
ResearchGate. (n.d.). Determination of pyridine, 2-picoline, 4-picoline and quinoline from mainstream cigarette smoke by solid-phase extraction liquid chromatography/electrospray ionization tandem mass spectrometry. Retrieved from [Link]
-
International Council for Harmonisation. (2022). Validation of Analytical Procedure Q2(R2). Retrieved from [Link]
- Google Patents. (n.d.). CN103232389A - Preparation method of 2-chloromethyl-4-methoxyl-3,5-dimethyl pyridine hydrochloride.
-
Pharmaffiliates. (n.d.). Omeprazole-impurities. Retrieved from [Link]
-
PubMed. (2013). Method development and validation study for quantitative determination of 2-chloromethyl-3,4-dimethoxy pyridine hydrochloride a genotoxic impurity in pantoprazole active pharmaceutical ingredient (API) by LC/MS/MS. Retrieved from [Link]
-
HELIX Chromatography. (n.d.). HPLC Methods for analysis of Pyridine. Retrieved from [Link]
-
IntuitionLabs. (n.d.). ICH Q2(R2) Guide: Analytical Method Validation Explained. Retrieved from [Link]
- HPLC-Based Strategies for Impurity Profiling and Validation in Standard Drug Analysis. (2025). Journal of Pharmaceutical and Allied Sciences.
-
Anant Pharmaceuticals Pvt. Ltd. (n.d.). 2-(Chloromethyl)-4-methoxy-3,5-dimethylpyridine Hydrochloride. Retrieved from [Link]
-
European Medicines Agency. (2022). ICH Q2(R2) Validation of analytical procedures - Scientific guideline. Retrieved from [Link]
-
THE HPLC ANALYSIS OF POLAR ANALYTES WITH AQUEOUS MOBILE PHASES. (n.d.). Retrieved from [Link]
- RASĀYAN J. Chem. (2024). PROCESS OPTIMIZATION AND GREEN CHEMISTRY APPROACH DURING SYNTHESIS AND CHARACTERIZATION OF 2-CHLOROMETHYL-3,5- DIMETHYL-4-METHOX.
- Biomedical Journal of Scientific & Technical Research. (2024).
-
Axios Research. (n.d.). 2-(chloromethyl)-4-methoxy-3,5-dimethylpyridine 1-oxide. Retrieved from [Link]
-
Eurachem. (n.d.). ICH Q2(R2) & Q14 Guidelines and impact on validation in OMCL Laboratories. Retrieved from [Link]
- ACS Publications. (2025). Visible Light-Induced Divergent Deoxygenation/Hydroxymethylation of Pyridine N-Oxides. The Journal of Organic Chemistry.
-
PubMed Central. (n.d.). New Pyrimidine and Pyridine Derivatives as Multitarget Cholinesterase Inhibitors: Design, Synthesis, and In Vitro and In Cellulo Evaluation. Retrieved from [Link]
- PubChem. (n.d.). 2-(Chloromethyl)-4-methoxy-3,5-dimethylpyridine.
- Agency for Toxic Substances and Disease Registry. (n.d.). ANALYTICAL METHODS.
-
PubMed. (2015). Trace level liquid chromatography tandem mass spectrometry quantification of the mutagenic impurity 2-hydroxypyridine N-oxide as its dansyl derivative. Retrieved from [Link]
- International Journal of Innovative Research in Technology. (2025).
- OSHA. (n.d.). T-PV2295-01-9112-CH.
- AELAB. (2026). GC vs. HPLC in Pharmaceutical and Medical Device Testing.
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A Comparative Guide to the Synthetic Routes of 2-Chloromethyl-4-methoxy-3,5-dimethylpyridine 1-Oxide: An Essential Pharmaceutical Intermediate
Introduction
2-Chloromethyl-4-methoxy-3,5-dimethylpyridine 1-Oxide, often supplied as its hydrochloride salt, stands as a cornerstone intermediate in the pharmaceutical industry. Its primary significance lies in its role as a key building block for the synthesis of proton pump inhibitors (PPIs), a class of drugs, including omeprazole and esomeprazole, that are widely used to treat acid-related gastrointestinal disorders[1][2][3]. The efficiency, cost-effectiveness, and environmental impact of the synthesis of this intermediate are critical factors for large-scale pharmaceutical manufacturing. This guide provides an in-depth comparative analysis of the prevalent synthetic strategies, offering insights into the chemical rationale, procedural nuances, and industrial applicability of each route.
Overview of Primary Synthetic Strategies
The industrial synthesis of this compound predominantly originates from two commercially available pyridine derivatives: 3,5-dimethylpyridine (3,5-Lutidine) and 2,3,5-trimethylpyridine (2,3,5-Collidine). A third, more recent approach focuses on process optimization and green chemistry principles, starting from an advanced intermediate. Each pathway involves a multi-step sequence designed to meticulously install the required functional groups—the N-oxide, the 4-methoxy group, and the 2-chloromethyl group—onto the pyridine core.
Route A: Synthesis Starting from 3,5-Dimethylpyridine (3,5-Lutidine)
This classical six-step approach is a well-established method for preparing the target molecule. The sequence is logical, building complexity on the pyridine ring through a series of fundamental organic transformations.
Causality Behind the Experimental Choices
The initial N-oxidation is a critical activating step. The electron-donating oxygen atom increases the electron density of the pyridine ring, making it more susceptible to electrophilic substitution, specifically nitration at the 4-position. The subsequent steps involve nucleophilic substitution to introduce the methoxy group, followed by functionalization of one of the methyl groups at the 2- or 6-position, and finally chlorination.
Step-by-Step Synthesis
-
Oxidation: 3,5-Dimethylpyridine is oxidized to its N-oxide using an oxidizing agent like hydrogen peroxide in acetic acid[3].
-
Nitration: The N-oxide is nitrated at the 4-position using a potent nitrating mixture of nitric and sulfuric acid to yield 4-nitro-3,5-dimethylpyridine-1-oxide[3][4].
-
Methoxylation: The nitro group is displaced by a methoxy group via nucleophilic aromatic substitution with sodium methoxide[3][4]. This yields 3,5-dimethyl-4-methoxypyridine-1-oxide.
-
Methylation & Hydroxylation: This step introduces the hydroxymethyl group. One method involves methylation followed by hydroxylation using reagents like dimethyl sulfate and ammonium persulfate[1].
-
Chlorination: The final key step is the conversion of the 2-hydroxymethyl group to the 2-chloromethyl group. This is typically achieved using a chlorinating agent such as thionyl chloride (SOCl₂) or sulfuryl chloride (SO₂Cl₂) in a solvent like dichloromethane[2][3][5].
Workflow Diagram: Route A
Caption: Synthetic pathway starting from 3,5-Dimethylpyridine.
Route B: Synthesis Starting from 2,3,5-Trimethylpyridine
This alternative route also involves six steps but leverages a different starting material, which can influence the reaction selectivity and impurity profile.
Causality Behind the Experimental Choices
By starting with 2,3,5-trimethylpyridine, the methyl group at the 2-position is already present. The synthetic challenge then becomes the selective functionalization of this specific methyl group into the chloromethyl group, while performing the same ring substitutions as in Route A. The use of an acetylation/hydrolysis sequence is a common strategy to achieve this transformation.
Step-by-Step Synthesis
-
Oxidation: 2,3,5-Trimethylpyridine is oxidized to its N-oxide derivative[2].
-
Nitration: The 4-position is nitrated to introduce the nitro group[2].
-
Methoxylation: The nitro group is substituted with a methoxy group using sodium methoxide[2].
-
Acetylation: The N-oxide is reacted with acetic anhydride. This step is crucial for rearranging and activating the 2-methyl group[2][3].
-
Hydrolysis: The resulting acetate ester is hydrolyzed under acidic or basic conditions to yield the 2-hydroxymethyl intermediate[2][3].
-
Chlorination: The alcohol is converted to the final chlorinated product using thionyl chloride or a similar reagent[2].
Workflow Diagram: Route B
Caption: Synthetic pathway starting from 2,3,5-Trimethylpyridine.
Route C: Optimized "Green Chemistry" Approach
Recent advancements have focused on optimizing the synthesis to improve efficiency, reduce waste, and enhance safety, aligning with the principles of green chemistry. This route often starts from 3,5-Dimethyl-4-nitropyridine-1-oxide and streamlines the subsequent steps.
Causality Behind the Experimental Choices
The core innovation of this approach is the telescoping of reaction steps, where intermediates are not isolated[1][6]. This "one-pot" or "semi-one-pot" strategy significantly reduces solvent usage, energy consumption for purification and isolation, and overall processing time[1][6]. By avoiding the isolation of intermediates, productivity is improved, and the generation of effluent is minimized[1].
Step-by-Step Synthesis
-
Methoxylation: 3,5-Dimethyl-4-nitropyridine-1-oxide is converted to 3,5-Dimethyl-4-methoxypyridine-1-oxide using sodium hydroxide and methanol. The reaction mass is neutralized and used directly in the next step without isolating the product[1][6].
-
Methylation and Hydroxylation: The crude product from the previous step undergoes methylation and hydroxylation using reagents like dimethyl sulfate, ammonium persulfate, and hydrogen peroxide to form the 2-hydroxymethyl intermediate[1][6]. Again, this intermediate is not isolated.
-
Chlorination: The process fluid containing the 2-hydroxymethyl pyridine is directly subjected to chlorination to yield the final product[1][6].
Workflow Diagram: Route C
Caption: Optimized pathway with telescoped (non-isolated) steps.
Comparative Performance Analysis
The choice of synthetic route in an industrial setting is a multifactorial decision, balancing yield, purity, cost, safety, and scalability.
| Parameter | Route A (from 3,5-Dimethylpyridine) | Route B (from 2,3,5-Trimethylpyridine) | Route C (Optimized/Green Route) |
| Starting Material | 3,5-Dimethylpyridine | 2,3,5-Trimethylpyridine | 3,5-Dimethyl-4-nitropyridine-1-oxide |
| Number of Steps | 6 (with isolations) | 6 (with isolations) | 3 (without intermediate isolation) |
| Reported Overall Yield | ~64%[3] | ~68-76%[2][3] | High, reported up to 78.9%[7] |
| Reported Purity | >98.5%[3] | >99%[3][4] | High Purity[1] |
| Key Reagents | H₂O₂, HNO₃/H₂SO₄, NaOMe, SOCl₂ | H₂O₂, HNO₃/H₂SO₄, NaOMe, Ac₂O, SOCl₂ | NaOMe, (NH₄)₂S₂O₈, H₂O₂, SOCl₂ |
| Industrial Scalability | Moderate[3] | High[3] | High, designed for industrial scale-up[1][7] |
| Advantages | Well-established chemistry. | Higher reported purity and yield, fewer side reactions during methylation[3]. | Reduced solvent use, energy, and waste; improved productivity[1][6]. |
| Disadvantages | Multiple isolation steps, use of acetic anhydride in some variations[1]. | Use of acetic anhydride, which is a controlled substance in many regions[1]. | Requires precise control of telescoped reactions. |
Detailed Experimental Protocols
The final chlorination step is critical for all routes. Below is a representative protocol for this transformation.
Protocol: Chlorination of 2-Hydroxymethyl-4-methoxy-3,5-dimethylpyridine
Objective: To convert the hydroxymethyl group to a chloromethyl group to synthesize the final product.
Materials:
-
2-Hydroxymethyl-4-methoxy-3,5-dimethylpyridine (1 mole equivalent)
-
Dichloromethane (DCM) (approx. 2 mL per gram of starting material)
-
Sulfuryl Chloride (SO₂Cl₂) or Thionyl Chloride (SOCl₂) (1.1 mole equivalents)
-
Acetone for washing
-
Ice bath
Procedure:
-
In a three-necked flask equipped with a stirrer and dropping funnel, dissolve 250g of 2-hydroxymethyl-4-methoxy-3,5-dimethylpyridine in 480 mL of dichloromethane[2].
-
Cool the stirred solution in an ice bath to 0-5 °C.
-
Slowly add 225 mL of sulfuryl chloride dropwise to the solution, maintaining the temperature below 10 °C[2].
-
After the addition is complete, remove the ice bath and allow the reaction to proceed at room temperature for approximately 1.5 to 2 hours[2].
-
Monitor the reaction to completion using a suitable method (e.g., TLC or HPLC).
-
Once the reaction is complete, concentrate the solution under reduced pressure to remove the dichloromethane solvent[2].
-
To the resulting residue, add acetone and stir vigorously. The product will precipitate as a solid or form a paste[2].
-
Filter the solid product under reduced pressure and wash the filter cake with a small amount of cold acetone to remove impurities[2].
-
Dry the product under vacuum at 50-80 °C to obtain 2-Chloromethyl-4-methoxy-3,5-dimethylpyridine hydrochloride[2][4].
Expected Outcome: A white to off-white crystalline solid with a purity of >99% and a yield of approximately 76% for this step[2].
Conclusion
While traditional synthetic routes starting from 3,5-dimethylpyridine and 2,3,5-trimethylpyridine are well-documented and reliable, modern synthetic chemistry prioritizes efficiency and sustainability. The optimized, telescoped approach (Route C) represents a significant advancement for industrial production. By eliminating the isolation of intermediates, this method reduces operational costs, minimizes environmental impact, and increases throughput, making it a highly attractive option for the large-scale manufacturing of this vital pharmaceutical intermediate[1][6]. The selection of a specific route will ultimately depend on a company's specific capabilities, cost of raw materials, and commitment to green chemistry principles.
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Patel, S. B., & Patel, D. G. (2024). PROCESS OPTIMIZATION AND GREEN CHEMISTRY APPROACH DURING SYNTHESIS AND CHARACTERIZATION OF 2-CHLOROMETHYL-3,5- DIMETHYL-4-METHOXY PYRIDINE HYDROCHLORIDE. RASĀYAN J. Chem., 17(4). [Link]
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ResearchGate. (2025). PROCESS OPTIMIZATION AND GREEN CHEMISTRY APPROACH DURING SYNTHESIS AND CHARACTERIZATION OF 2-CHLOROMETHYL-3,5- DIMETHYL-4-METHOXY PYRIDINE HYDROCHLORIDE. [Link]
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A Senior Application Scientist's Guide to Selecting the Optimal Reagent: 2-Chloromethyl-4-methoxy-3,5-dimethylpyridine 1-Oxide vs. its Hydrochloride Salt
Executive Summary
2-Chloromethyl-4-methoxy-3,5-dimethylpyridine is a cornerstone intermediate in the synthesis of blockbuster proton pump inhibitors (PPIs) such as omeprazole and esomeprazole. This key building block is commercially available in two primary forms: the free base N-oxide and its hydrochloride (HCl) salt. The choice between these two reagents is not trivial and has significant implications for reaction efficiency, process scalability, handling, and storage. This guide provides an in-depth comparison, supported by experimental data from patent literature, to empower researchers and process chemists to make an informed decision based on the specific requirements of their synthetic route. We will explore the nuanced differences in their physicochemical properties, reactivity, and practical handling, culminating in a clear decision-making framework.
Introduction: The Central Role in PPI Synthesis
The therapeutic efficacy of PPIs hinges on their unique structure, which combines a substituted pyridine ring with a benzimidazole moiety via a methylsulfinyl bridge. The construction of this bridge is a critical synthetic step, typically achieved by the nucleophilic substitution of a chlorine atom on the pyridine fragment by a mercaptobenzimidazole derivative. 2-Chloromethyl-4-methoxy-3,5-dimethylpyridine, in either its N-oxide or HCl salt form, serves as the electrophilic pyridine component in this crucial C-S bond-forming reaction.
The presence of the N-oxide is a key design feature. The N-O bond acts as an electron-donating group through resonance, increasing the electron density at the 2- and 4-positions of the pyridine ring.[1][2] This electronic effect, however, is coupled with an inductive electron-withdrawing effect. For reactions at a side chain, such as the nucleophilic substitution at the 2-chloromethyl position, the N-oxide group helps to stabilize the transition state, facilitating the displacement of the chloride leaving group.[3] The fundamental choice for a chemist is whether to use this reagent as the free base or as its more stabilized hydrochloride salt.
Physicochemical Properties: A Tale of Two Forms
The most immediate differences between the N-oxide and its HCl salt are their physical properties. These characteristics directly influence storage, handling, weighing, and solvent selection. The hydrochloride salt is generally a more robust, stable, and user-friendly solid.
| Property | 2-Chloromethyl-4-methoxy-3,5-dimethylpyridine 1-Oxide | 2-Chloromethyl-4-methoxy-3,5-dimethylpyridine HCl | Rationale & Implications |
| Molecular Formula | C₉H₁₂ClNO₂ | C₉H₁₂ClNO · HCl | The HCl salt has a higher molecular weight due to the addition of HCl.[4] |
| Molecular Weight | 201.65 g/mol | 222.12 g/mol | Must be accounted for in stoichiometric calculations. |
| Appearance | Typically an off-white to yellowish solid or oil. | White to off-white crystalline solid.[4] | The crystalline nature of the HCl salt makes it easier to handle, weigh, and purify. Free bases of pyridines can be hygroscopic or oily. |
| Melting Point | Not well-defined, often lower. | ~128-131 °C[5] | A sharp melting point is indicative of higher purity and stability. The HCl salt's defined melting point makes it a more reliable solid for process chemistry. |
| Solubility | Soluble in organic solvents like Methanol, DMF. | Soluble in water and alcohols.[4] | The salt form's water solubility can be advantageous for certain workup procedures but may require different reaction solvents (e.g., phase-transfer conditions). |
| Stability & Handling | Potentially less stable, may be more sensitive to moisture and heat. | Highly stable, non-hygroscopic crystalline solid.[6] | The HCl salt is superior for long-term storage and large-scale handling. It is less prone to degradation and easier to manage in a manufacturing environment.[6] |
Performance in Synthesis: Reactivity and Mechanistic Considerations
The choice of reagent directly impacts the design of the reaction conditions, particularly the choice of base and solvent. The core transformation is a classic bimolecular nucleophilic substitution (SN2) reaction.[7][8][9]
The SN2 Reaction Mechanism
The reaction proceeds via a backside attack of the sulfur nucleophile (from the mercaptobenzimidazole) on the electrophilic carbon of the chloromethyl group. This occurs in a single, concerted step where the C-S bond is formed as the C-Cl bond is broken.[7][8]
Diagram: General SN2 Coupling Workflow
Caption: Decision framework for choosing between the HCl salt and free base.
Conclusion and Recommendation
Both this compound and its hydrochloride salt are excellent reagents for the synthesis of PPIs. There is no universally "better" option; the choice is context-dependent.
-
For large-scale industrial production, cGMP manufacturing, and long-term storage , the hydrochloride salt is the unequivocally superior choice. Its enhanced stability, crystallinity, and ease of handling provide the process safety, reliability, and shelf-life required in a commercial setting. The challenges of a two-phase reaction are easily overcome with established chemical engineering principles.
-
For exploratory research, small-scale synthesis, and methods development , the free base N-oxide offers advantages in simplicity. It allows for rapid reaction setup in a homogenous system with straightforward stoichiometry, facilitating faster screening of conditions and analogues without the complication of phase-transfer catalysis.
Ultimately, the decision should be guided by a holistic assessment of the project's goals, balancing the upfront material properties with the desired reaction characteristics and operational scale.
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Baran, P. (2012). Pyridine N-Oxides. Baran Group Meeting, Scripps Research.
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CN103664886A - Preparation method of 2-[[[4-(3-methoxypropoxy)-3-methylpyridine-2-yl]-methyl]thio]-1H-benzimidazole. Google Patents.
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CN103232389A - Preparation method of 2-chloromethyl-4-methoxyl-3,5-dimethyl pyridine hydrochloride. Google Patents.
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Chemistry - The Mystery of Molecules. (2020). Pyridine N-oxide: Basic concept and preparation with complete mechanistic description. YouTube.
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All 'Bout Chemistry. (2020). Reactivity of Pyridine-N-Oxide. YouTube.
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Patel, S. B., et al. (2024). PROCESS OPTIMIZATION AND GREEN CHEMISTRY APPROACH DURING SYNTHESIS AND CHARACTERIZATION OF 2-CHLOROMETHYL-3,5- DIMETHYL-4-METHOX. RASĀYAN J. Chem., 17(4).
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Youssif, S. (2001). Recent trends in the chemistry of pyridine N-oxides. ARKIVOC, 2001(i), 242-268.
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BenchChem. (n.d.). Application Notes and Protocols for (4-Methoxy-3,5-dimethylpyridin-2-yl)methanol.
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CN101648907A - Purifying method of 2-chloromethyl-4-methoxyl-3,5-dimethylpyridine chloride. Google Patents.
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Apollo Scientific. (2023). Safety Data Sheet for 2-Chloromethyl-4-methoxy-3,5-dimethylpyridine hydrochloride.
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Ashenhurst, J. (2012). The SN2 Reaction Mechanism. Master Organic Chemistry.
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CN111303018A - Synthetic method of omeprazole intermediate. Google Patents.
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US6245913B1 - Synthetic procedure for 5-methoxy-2-[(4-methoxy-3,5-dimethyl-2-pyridinyl)-methylthio]-IH-benzimidazole hydrochloride and its conversion to omeprazole. Google Patents.
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Fisher Scientific. (2024). Safety Data Sheet for 2-Chloromethyl-4-methoxy-3,5-dimethylpyridine hydrochloride.
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Chemistry LibreTexts. (2021). 8.2: Two Mechanistic Models for Nucleophilic Substitution.
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The Organic Chemistry Tutor. (2017). Nucleophilic Substitution Reactions - SN1 and SN2 Mechanism, Organic Chemistry. YouTube.
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National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 819992, 2-(Chloromethyl)-4-methoxy-3,5-dimethylpyridine.
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Organic Chemistry Portal. (n.d.). Nucleophilic Substitution (SN1, SN2).
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Sigma-Aldrich. (n.d.). 2-Chloromethyl-4-methoxy-3,5-dimethylpyridine hydrochloride.
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Tokyo Chemical Industry. (n.d.). 2-(Chloromethyl)-4-methoxy-3,5-dimethylpyridine Hydrochloride.
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A Senior Application Scientist's Guide to Chlorinating Agents for Pyridine N-Oxide Synthesis
Introduction: The Strategic Value of Pyridine N-Oxide Chlorination
Pyridine N-oxides are a cornerstone in heterocyclic chemistry, serving as versatile intermediates for the synthesis of a wide array of functionalized pyridines.[1][2] The N-oxide moiety fundamentally alters the electronic properties of the pyridine ring, activating the C2 and C4 positions for nucleophilic attack, a transformation that is notoriously difficult to achieve with the parent pyridine due to its electron-deficient nature.[1] Among the various functionalizations, chlorination is of paramount importance, as the resulting chloropyridine N-oxides are key building blocks for numerous pharmaceuticals, agrochemicals, and materials.[3][4]
This guide provides an in-depth comparison of common chlorinating agents used for the deoxygenative chlorination of pyridine N-oxides. We will move beyond a simple recitation of reagents to explore the mechanistic nuances, practical considerations, and performance data that inform reagent selection in a modern research and development setting.
The General Mechanistic Pathway: Activation and Nucleophilic Attack
The chlorination of pyridine N-oxide is not a direct displacement reaction. It proceeds through an initial activation of the N-oxide oxygen by an electrophilic chlorinating agent. This activation transforms the oxygen into a good leaving group and further enhances the electrophilicity of the pyridine ring, primarily at the C2 and C4 positions. A nucleophilic chloride ion (either from the reagent itself or from an additive) then attacks one of these activated positions. The reaction culminates in the elimination of the oxygen-containing moiety and regeneration of the aromatic pyridine ring, now bearing a chlorine substituent.
Caption: Generalized mechanism for the deoxygenative chlorination of pyridine N-oxide.
Comparative Analysis of Key Chlorinating Agents
The choice of chlorinating agent is critical and depends on factors such as desired regioselectivity, substrate tolerance, reaction scale, and safety considerations.
Phosphorus Oxychloride (POCl₃)
Phosphorus oxychloride is a classical and widely used reagent for this transformation. It is cost-effective and potent, but its use requires careful control to achieve high selectivity.
-
Mechanism & Performance: POCl₃ reacts with the N-oxide to form a dichlorophosphate intermediate. Without additives, the reaction typically yields a mixture of 2-chloropyridine and 4-chloropyridine, often in a ratio of approximately 7:3 with a combined yield of around 70%.[5] This lack of selectivity can complicate purification, especially on a large scale.
-
The Role of Tertiary Amine Bases: A significant breakthrough in the utility of POCl₃ was the discovery that the addition of a stoichiometric amount of a tertiary amine, such as triethylamine (Et₃N), dramatically improves regioselectivity. This combination can achieve yields of 2-chloropyridine as high as 90% with excellent selectivity (99.2%).[5] The base is thought to facilitate the elimination step and may influence the conformation of the reaction intermediate to favor attack at the C2 position.
-
Advantages: Low cost, readily available, effective for a range of substrates.
-
Disadvantages: Poor regioselectivity without additives, highly corrosive and water-reactive, workup can be challenging due to the formation of phosphoric acids.
Oxalyl Chloride ((COCl)₂) and Thionyl Chloride (SOCl₂)
Oxalyl chloride and, to a lesser extent, thionyl chloride have emerged as highly effective and often milder alternatives to POCl₃.
-
Mechanism & Performance: Similar to POCl₃, these reagents activate the N-oxide oxygen. Oxalyl chloride, in particular, provides exceptional results under mild conditions.[6][7] When used with a base like triethylamine in a solvent like dichloromethane at low temperatures (e.g., 0-10°C), oxalyl chloride can produce 2-chloropyridine in yields of up to 90%.[8] The reaction is often clean, and the byproducts (CO, CO₂, and Et₃N·HCl) are either gaseous or easily removed. Thionyl chloride (SOCl₂) can also be employed for nucleophilic chlorination of N-oxides.[9]
-
Advantages: High yields and excellent regioselectivity (especially oxalyl chloride), mild reaction conditions, volatile byproducts simplify purification.
-
Disadvantages: Oxalyl chloride is more expensive than POCl₃ and is highly toxic and corrosive. It must be handled with extreme care in a well-ventilated fume hood.
Sulfonyl Chlorides (e.g., TsCl)
Sulfonyl chlorides, such as p-toluenesulfonyl chloride (TsCl), benzenesulfonyl chloride, and methanesulfonyl chloride, are also capable of effecting the chlorination of pyridine N-oxides.
-
Mechanism & Performance: These reagents activate the N-oxide by forming an O-sulfonylated intermediate. Subsequent attack by a chloride ion leads to the chlorinated product. However, yields are often moderate compared to the POCl₃/amine or oxalyl chloride systems.[5] Furthermore, other reaction pathways, such as rearrangement or the formation of pyridyl ethers, can compete, leading to a more complex product mixture.[10]
-
Advantages: Generally less aggressive than POCl₃, solid and easier to handle (e.g., TsCl).
-
Disadvantages: Often result in moderate yields, potential for side reactions, higher cost, and the non-volatile sulfonic acid byproducts can complicate workup.[5]
Quantitative Performance Data
The following table summarizes experimental data for the chlorination of pyridine N-oxide to 2-chloropyridine using different reagent systems.
| Chlorinating Agent | Additive | Temperature (°C) | Approx. Yield (%) | Selectivity (2-Chloro) | Key Byproducts | Reference(s) |
| POCl₃ | None | Reflux | ~70% (total) | ~70% (2-chloro) | Phosphoric Acids | [5] |
| POCl₃ | Et₃N | Reflux | 90% | 99.2% | Phosphoric Acids, Et₃N·HCl | [5] |
| (COCl)₂ | Et₃N | 8-10°C | 89-90% | High | CO, CO₂, Et₃N·HCl | [8] |
| SO₂Cl₂ | Et₃N | N/A | Moderate | Moderate | Sulfuric Acid, Et₃N·HCl | [5] |
| TsCl | Et₃N | N/A | Moderate | Moderate | p-Toluenesulfonic Acid, Et₃N·HCl | [5] |
Experimental Protocols & Workflow
Adherence to a well-defined experimental protocol is crucial for safety, reproducibility, and achieving high yields.
General Experimental Workflow
Caption: Standard laboratory workflow for the chlorination of pyridine N-oxide.
Protocol 1: Highly Selective 2-Chlorination using Oxalyl Chloride
This protocol is adapted from patent literature and demonstrates a high-yielding, selective method.[8]
-
Inert Atmosphere Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet, add pyridine N-oxide (e.g., 95 g, 1.0 mol).
-
Dissolution: Add anhydrous dichloromethane (190 g) and triethylamine (135 g, 1.33 mol). Stir until all solids dissolve.
-
Cooling: Cool the mixture to 8°C using an ice-water bath.
-
Reagent Addition: Slowly add oxalyl chloride (170 g, 1.34 mol) dropwise via an addition funnel, ensuring the internal temperature does not exceed 10°C. Vigorous gas evolution (CO, CO₂) will be observed.
-
Reaction: After the addition is complete, stir the reaction mixture at 8°C for 1 hour. Monitor the reaction progress by TLC or LC-MS.
-
Workup & Purification: Upon completion, carefully transfer the mixture to a distillation apparatus. Remove the solvent and excess reagents by vacuum distillation (e.g., at 70°C and ~0.09 MPa). The product, 2-chloropyridine, can then be distilled under reduced pressure (e.g., at 90-95°C and ~0.09 MPa), affording a high-purity product. The reported yield is approximately 90%.[8]
Protocol 2: Regioselective 2-Chlorination using POCl₃ and Triethylamine
This protocol is based on a method demonstrating high regioselectivity.[5]
-
Inert Atmosphere Setup: In a flask set up for reflux with an inert atmosphere, dissolve pyridine N-oxide (1.0 eq) in a suitable solvent such as acetonitrile.
-
Base Addition: Add triethylamine (1.0-1.2 eq) to the solution.
-
Reagent Addition: Add phosphorus oxychloride (1.0-1.2 eq) dropwise to the stirred solution at room temperature. An exotherm may be observed.
-
Reaction: Heat the reaction mixture to reflux and maintain for several hours until the starting material is consumed (monitor by TLC/LC-MS).
-
Quenching: Cool the reaction mixture to room temperature and then carefully pour it over crushed ice.
-
Neutralization & Extraction: Neutralize the acidic aqueous solution with a base (e.g., solid NaHCO₃ or aqueous NaOH) until pH > 8. Extract the aqueous layer multiple times with an organic solvent (e.g., dichloromethane or ethyl acetate).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by vacuum distillation or column chromatography to yield pure 2-chloropyridine.
Conclusion and Strategic Recommendations
The deoxygenative chlorination of pyridine N-oxides is a powerful synthetic tool. The choice of reagent dictates the reaction's efficiency, selectivity, and overall practicality.
-
For High Regioselectivity and Yield: The oxalyl chloride/triethylamine system is highly recommended.[8] It operates under mild conditions and produces volatile byproducts, simplifying purification. Despite the higher cost and toxicity of the reagent, the superior performance often justifies its use, particularly for valuable or complex substrates.
-
For Large-Scale Synthesis: The phosphorus oxychloride/triethylamine method presents a more cost-effective option.[5] While the workup is more demanding due to phosphate byproducts, the high yield and excellent selectivity make it a viable industrial process.
-
Classical Approach: Phosphorus oxychloride without additives should generally be avoided unless a mixture of 2- and 4-chloro isomers is acceptable or can be easily separated.[5]
-
Alternative Reagents: Sulfonyl chlorides can be useful in specific contexts but generally offer no significant advantage in yield or selectivity over the optimized POCl₃ or (COCl)₂ methods for simple pyridine N-oxides.[5]
Ultimately, the optimal chlorinating agent is determined by a careful evaluation of the project's specific goals, including scale, budget, purity requirements, and safety infrastructure.
References
- CN105669535A - One-step synthesis method of 2-chloropyridine
-
Talik, Z., & Puszko, A. (1990). PREPARATION OF 2-CHLOROPYRIDINE. Synthetic Communications, 20(13), 1955-1959. [Link]
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Shaker, Y. M. (2019). Regioselective chlorination of pyridine N‐oxides under optimized reaction condition. ResearchGate. [Link]
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Hobbs, P. T. (1985). SYNTHESIS AND USE OF AN IMMOBILIZED CATALYST FOR THE N-OXIDATION OF 2-CHLOROPYRIDINE. Dublin City University. [Link]
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Chemistry of Pyridine-N-oxides. (2022). YouTube. [Link]
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Nucleophilic chlorination of six‐membered heterocyclic N‐oxides with SOCl2 (examples from total synthesis). ResearchGate. [Link]
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2-Chloropyridine. Wikipedia. [Link]
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Al-Zaydi, K. M. (2001). Recent trends in the chemistry of pyridine N-oxides. ARKIVOC, 2001(1), 242-268. [Link]
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Deoxygenative chlorination of pyridine N-oxide. ResearchGate. [Link]
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Highly Regioselective Halogenation of Pyridine N-Oxide: Practical Access to 2-Halo-Substituted Pyridines. ResearchGate. [Link]
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Properties of pyridine N-oxide: reactions to prepared different substituted pyridine derivatives. YouTube. [Link]
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Process for oxidizing halopyridines to halopyridine-N-oxides. (1984). European Patent Office. [Link]
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Weickgenannt, A. (2012). Pyridine N-Oxides. Baran Group Meeting, Scripps Research. [Link]
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Oxidation with Chlorine /Pyridine Complexes. Chem-space. [Link]
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The action of p-toluenesulphonyl chloride on pyridine-n-oxide (III). ResearchGate. [Link]
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A Comparative Guide to the Purity Analysis of 2-Chloromethyl-4-methoxy-3,5-dimethylpyridine hydrochloride
This guide provides a comprehensive comparison of analytical methodologies for determining the purity of 2-Chloromethyl-4-methoxy-3,5-dimethylpyridine hydrochloride, a critical intermediate in the synthesis of proton pump inhibitors like omeprazole.[1][2] For researchers, scientists, and drug development professionals, ensuring the purity of this intermediate is paramount to the safety and efficacy of the final active pharmaceutical ingredient (API). This document delves into the technical nuances of three primary analytical techniques: High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Nonaqueous Titration, offering insights into their principles, practical applications, and comparative performance.
The Critical Role of Purity in Pharmaceutical Intermediates
2-Chloromethyl-4-methoxy-3,5-dimethylpyridine hydrochloride is a key building block in the synthesis of several important pharmaceuticals.[1][2] The purity of this compound directly impacts the impurity profile of the final drug substance. Process-related impurities and degradation products can arise from the synthetic route, which often involves the chlorination of 2-hydroxymethyl-4-methoxy-3,5-dimethyl pyridine.[1][3] Potential impurities may include unreacted starting materials, byproducts of side reactions such as oxidation or demethylation, and residual solvents used during synthesis and purification.[3] Rigorous purity analysis is therefore essential to identify and quantify these impurities, ensuring the quality and safety of the final API.
Comparative Overview of Analytical Techniques
The choice of analytical technique for purity analysis depends on the specific requirements of the analysis, including the nature of the impurities to be detected, the required sensitivity, and the desired quantitative accuracy.
| Analytical Technique | Principle | Key Advantages | Primary Applications |
| High-Performance Liquid Chromatography (HPLC) | Separation based on the differential partitioning of the analyte and its impurities between a liquid mobile phase and a solid stationary phase. | High resolution and sensitivity, suitable for non-volatile and thermally labile compounds, well-established for purity and assay determination.[4] | Gold standard for determining the purity of the main compound and quantifying related substances (process impurities and degradation products). |
| Gas Chromatography (GC) | Separation based on the volatility of the analyte as it is carried by an inert gas mobile phase through a stationary phase. | Excellent for the analysis of volatile and semi-volatile impurities, such as residual solvents.[5] | Primarily used for the determination of residual solvents and other volatile organic impurities. |
| Nonaqueous Titration | A quantitative chemical analysis method to determine the concentration of a basic substance (the pyridine hydrochloride) by reacting it with a standardized acid in a non-aqueous solvent. | Provides a highly accurate determination of the total base content (assay) of the compound. | A robust and accurate method for determining the overall purity (assay) of the bulk material. |
In-Depth Analysis and Experimental Protocols
High-Performance Liquid Chromatography (HPLC) for Related Substances
HPLC is the cornerstone for assessing the purity of 2-Chloromethyl-4-methoxy-3,5-dimethylpyridine hydrochloride. A well-developed reversed-phase HPLC (RP-HPLC) method can separate the main compound from its potential process-related impurities and degradation products.
Causality Behind Experimental Choices:
-
Stationary Phase: A C18 column is a common choice for moderately polar compounds like the target analyte, offering a good balance of hydrophobic and polar interactions for effective separation.
-
Mobile Phase: A mixture of an aqueous buffer (e.g., ammonium acetate) and an organic modifier (e.g., acetonitrile) is typically used. The buffer controls the pH and influences the retention of ionizable compounds, while the organic modifier adjusts the overall elution strength. A gradient elution, where the proportion of the organic modifier is increased over time, is often employed to ensure the elution of both polar and non-polar impurities within a reasonable timeframe.
-
Detector: A UV detector is suitable for this compound due to the presence of a chromophore in the pyridine ring. The detection wavelength should be chosen at the absorbance maximum of the analyte to ensure high sensitivity.
Experimental Protocol: RP-HPLC for Purity and Related Substances
This protocol is a starting point based on established methods for similar pyridine derivatives and would require validation according to ICH Q2(R1) guidelines.[6]
-
Instrumentation: A standard HPLC system equipped with a UV detector.
-
Chromatographic Conditions:
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size.
-
Mobile Phase A: 10 mM Ammonium Acetate in water.
-
Mobile Phase B: Acetonitrile.
-
Gradient:
-
0-5 min: 20% B
-
5-25 min: 20% to 80% B
-
25-30 min: 80% B
-
30.1-35 min: 20% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 275 nm.
-
Injection Volume: 10 µL.
-
-
Sample Preparation:
-
Standard Solution: Accurately weigh and dissolve an appropriate amount of 2-Chloromethyl-4-methoxy-3,5-dimethylpyridine hydrochloride reference standard in a suitable diluent (e.g., a mixture of mobile phase A and B) to obtain a known concentration.
-
Sample Solution: Accurately weigh and dissolve the sample in the same diluent to a similar concentration as the standard solution.
-
Data Interpretation: The purity of the sample is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram. The identification of impurities can be facilitated by comparing their retention times to those of known impurity standards.
Caption: HPLC analysis workflow for purity determination.
Gas Chromatography (GC) for Residual Solvents
GC is the preferred method for detecting and quantifying volatile organic compounds, particularly residual solvents that may be present from the synthesis and purification processes.[7] Headspace sampling is commonly employed for this analysis, as it allows for the introduction of only the volatile components into the GC system, protecting the column from non-volatile matrix components.
Causality Behind Experimental Choices:
-
Sampling Technique: Headspace sampling is ideal for residual solvent analysis as it avoids the need to dissolve the sample in a solvent that might interfere with the analysis. The sample is heated in a sealed vial, and a portion of the vapor phase (headspace) is injected into the GC.
-
Column: A column with a polar stationary phase is often used for the separation of common organic solvents.
-
Detector: A Flame Ionization Detector (FID) is a universal detector for organic compounds and provides excellent sensitivity for residual solvent analysis.
Experimental Protocol: GC-FID with Headspace for Residual Solvents
This protocol is based on the principles outlined in the United States Pharmacopeia (USP) General Chapter <467> on Residual Solvents and would require validation for this specific sample matrix.[7]
-
Instrumentation: A gas chromatograph equipped with a headspace autosampler and a Flame Ionization Detector (FID).
-
Chromatographic Conditions:
-
Column: 6% cyanopropylphenyl - 94% dimethylpolysiloxane, 30 m x 0.32 mm, 1.8 µm film thickness (or equivalent).
-
Carrier Gas: Helium or Nitrogen at a constant flow.
-
Oven Temperature Program: 40°C for 20 minutes, then ramp to 240°C at 10°C/min, and hold for 10 minutes.
-
Injector Temperature: 140°C.
-
Detector Temperature: 250°C.
-
-
Headspace Parameters:
-
Vial Equilibration Temperature: 80°C.
-
Vial Equilibration Time: 45 minutes.
-
-
Sample Preparation:
-
Standard Solution: Prepare a stock solution containing known concentrations of the potential residual solvents in a suitable high-boiling point solvent (e.g., dimethyl sulfoxide). Prepare a series of dilutions to create a calibration curve.
-
Sample Preparation: Accurately weigh a portion of the 2-Chloromethyl-4-methoxy-3,5-dimethylpyridine hydrochloride sample into a headspace vial.
-
Data Interpretation: The concentration of each residual solvent in the sample is determined by comparing the peak area to the calibration curve generated from the standard solutions.
Caption: Headspace GC workflow for residual solvent analysis.
Nonaqueous Titration for Assay
Nonaqueous titration is a classic and highly accurate method for determining the total purity (assay) of a substance. For a hydrochloride salt of a weak base like a pyridine derivative, a nonaqueous acid-base titration is the method of choice.
Causality Behind Experimental Choices:
-
Solvent: A non-aqueous solvent such as glacial acetic acid is used because it allows the weakly basic pyridine nitrogen to be titrated as a base. Water, being amphiprotic, would compete with the weak base for the titrant, leading to an indistinct endpoint.
-
Titrant: A strong acid in a non-aqueous medium, such as perchloric acid in glacial acetic acid, is used as the titrant to ensure a sharp and clear endpoint.[8]
-
Endpoint Detection: The endpoint can be determined potentiometrically using a pH electrode or visually using an indicator like crystal violet. Potentiometric determination is generally more precise and less subjective. For amine hydrochlorides, mercuric acetate is often added to react with the chloride ion, which would otherwise interfere with the titration.[9]
Experimental Protocol: Nonaqueous Potentiometric Titration
This protocol is based on general principles for the titration of amine hydrochlorides.[9]
-
Instrumentation: An automatic potentiometric titrator with a suitable electrode (e.g., a glass electrode and a reference electrode suitable for non-aqueous media).
-
Reagents:
-
Titrant: 0.1 M Perchloric acid in glacial acetic acid, standardized against a primary standard.
-
Solvent: Glacial acetic acid.
-
Mercuric Acetate Solution: A saturated solution of mercuric acetate in glacial acetic acid.
-
-
Procedure:
-
Accurately weigh an appropriate amount of the 2-Chloromethyl-4-methoxy-3,5-dimethylpyridine hydrochloride sample and dissolve it in glacial acetic acid.
-
Add a sufficient amount of mercuric acetate solution to complex the chloride ions.
-
Titrate the solution with the standardized 0.1 M perchloric acid, recording the potential (mV) as a function of the titrant volume.
-
The endpoint is the point of maximum inflection on the titration curve.
-
Data Interpretation: The assay is calculated based on the volume of titrant consumed to reach the endpoint, the molarity of the titrant, and the molecular weight of the analyte.
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A Senior Application Scientist's Guide to the Characterization of Impurities in 2-Chloromethyl-4-methoxy-3,5-dimethylpyridine 1-Oxide
Introduction: The Critical Role of Purity in a Key Pharmaceutical Intermediate
2-Chloromethyl-4-methoxy-3,5-dimethylpyridine 1-Oxide is a pivotal intermediate in the synthesis of various pharmaceutical compounds, most notably proton pump inhibitors (PPIs) like Omeprazole, which are widely used to treat acid-related stomach conditions.[1] The efficacy and safety of the final active pharmaceutical ingredient (API) are intrinsically linked to the purity of its precursors. Consequently, the rigorous identification, quantification, and control of impurities in this intermediate are not merely a matter of quality control but a fundamental requirement for regulatory compliance and patient safety.
The International Council for Harmonisation (ICH) guidelines, specifically Q3A(R2) and Q3B(R2), mandate the characterization of any impurity present above a 0.1% threshold in a new drug substance.[2][3] This guide provides a comparative analysis of the principal analytical methodologies used to characterize impurities in this compound. It is designed for researchers, scientists, and drug development professionals, offering insights into the causality behind experimental choices and presenting a framework for developing robust, self-validating analytical systems.
Chapter 1: The Genesis of Impurities – A Synthetic Perspective
Understanding the potential impurities begins with an examination of the synthetic pathways used to produce this compound. The manufacturing process often starts with either 3,5-lutidine or 2,3,5-trimethylpyridine and involves a series of chemical transformations including oxidation, nitration, methoxylation, methylation, and chlorination.[4][5] Each step is a potential source of impurities.
Potential Impurities Arising from Synthesis:
-
Starting Materials and Intermediates: Incomplete reactions can lead to the presence of unreacted starting materials (e.g., 3,5-lutidine) or key intermediates such as 3,5-Dimethyl-4-nitropyridine-1-oxide and 2-hydroxymethyl-3,5-dimethyl-4-methoxy pyridine.[4][6][7]
-
Process-Related By-products: Side reactions are a common source of impurities. For instance, the chlorination step, often employing reagents like thionyl chloride, can lead to over-chlorinated products or other derivatives.[5][7] Another potential by-product is the demethylation of the 4-methoxy group under acidic conditions, resulting in a phenolic impurity.[8]
-
Degradation Products: The stability of the intermediate is crucial. The chloromethyl group can be susceptible to hydrolysis, forming the corresponding hydroxymethyl derivative.[5]
-
Genotoxic Impurities (GTIs): Chloromethylated compounds are often scrutinized for their potential genotoxicity.[5] Regulatory bodies like the European Medicines Evaluation Agency (EMEA) and the US Food and Drug Administration (USFDA) have stringent limits for such impurities, often at the level of parts per million (ppm), necessitating highly sensitive analytical methods.[9]
Caption: Origin of impurities from the synthetic pathway.
Chapter 2: A Comparative Guide to Core Analytical Methodologies
A multi-faceted analytical approach is essential for the comprehensive characterization of impurities. No single technique is sufficient; instead, a strategic combination of chromatographic and spectroscopic methods provides a complete impurity profile.
High-Performance Liquid Chromatography (HPLC) – The Workhorse for Purity Assessment
HPLC is the cornerstone of purity analysis in pharmaceutical manufacturing.[4] Its primary function is to separate, detect, and quantify impurities present in the sample.
-
Expertise & Experience: The choice of a reverse-phase C18 column is standard for compounds of intermediate polarity like our target molecule. The mobile phase, typically a buffered aqueous solution mixed with an organic solvent like acetonitrile, is optimized to achieve effective separation between the main component and its closely related impurities. UV detection is commonly employed, with a wavelength like 210 nm often providing good sensitivity for the pyridine ring system.[10]
-
Trustworthiness: Method validation is performed according to ICH guidelines, establishing linearity, accuracy, precision, specificity, and the limits of detection (LOD) and quantification (LOQ).[10] This ensures the reliability and reproducibility of the results.
Experimental Protocol: A Representative HPLC Method
| Parameter | Condition | Rationale |
|---|---|---|
| Column | Hypersil BDS C18 (50 mm x 4.6 mm, 3 µm)[10] | Provides excellent separation for a wide range of polar and non-polar compounds. |
| Mobile Phase | A: 10 mM Ammonium Acetate in WaterB: Acetonitrile[10] | Buffered mobile phase controls the ionization state of the analytes, improving peak shape. |
| Gradient | Isocratic or Gradient elution | An isocratic method (e.g., 79:21 v/v Buffer:Acetonitrile) is simpler, while a gradient is used for complex mixtures with varying polarities.[10] |
| Flow Rate | 1.0 mL/min[10] | A standard flow rate that balances analysis time and column efficiency. |
| Detection | UV at 210 nm[10] | Offers good sensitivity for the pyridine N-oxide chromophore. |
| Column Temp. | 40 °C | Elevated temperature can improve peak shape and reduce analysis time. |
Gas Chromatography-Mass Spectrometry (GC-MS) – Targeting Volatile Impurities
GC-MS is the preferred method for analyzing volatile and semi-volatile impurities, such as residual solvents from the manufacturing process and certain low molecular weight, potentially genotoxic by-products.[5]
-
Expertise & Experience: The compound itself is not sufficiently volatile for direct GC analysis. However, GC-MS is invaluable for quantifying residual solvents (e.g., toluene, dichloromethane) used in synthesis and purification.[7][8] A headspace autosampler is typically used to introduce only the volatile components into the GC system, protecting the column from non-volatile materials. Mass spectrometry provides definitive identification of the eluted compounds based on their mass spectra.
-
Trustworthiness: The method's high sensitivity allows for the detection of impurities at the ppm level, which is critical for adhering to strict regulatory limits for residual solvents (ICH Q3C) and genotoxic impurities.[5]
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) – The Gold Standard for Identification and Trace Analysis
For the definitive identification of unknown impurities and the ultra-sensitive quantification of GTIs, LC-MS/MS is the undisputed gold standard.[11][12] It combines the powerful separation of HPLC with the high specificity and sensitivity of tandem mass spectrometry.[10]
-
Expertise & Experience: LC-MS provides the molecular weight of an impurity, which is the first crucial piece of information in its structural elucidation.[13][14] By inducing fragmentation of the impurity's molecular ion (MS/MS), a unique fragmentation pattern is generated, which acts as a "fingerprint" for the molecule. This allows for the confident identification of impurities, even at trace levels. For quantitative analysis of known GTIs, the Selected Reaction Monitoring (SRM) mode is employed, offering exceptional sensitivity and selectivity.[15]
-
Trustworthiness: The ability to obtain both molecular weight and structural fragment information provides an extremely high degree of confidence in impurity identification. For quantitative methods, validation demonstrates recovery, precision, and a limit of quantification often in the sub-ppm range, essential for controlling GTIs.[10][15]
Nuclear Magnetic Resonance (NMR) Spectroscopy – The Final Arbiter of Structure
When an unknown impurity is detected and its molecular weight determined by LC-MS, NMR spectroscopy is the ultimate tool for elucidating its precise chemical structure.[6]
-
Expertise & Experience: This technique requires the isolation of the impurity, usually via preparative HPLC. Once a pure sample is obtained, 1D (¹H, ¹³C) and 2D (e.g., COSY, HSQC) NMR experiments are conducted. These experiments map the connectivity of atoms within the molecule, allowing for an unambiguous determination of its structure. For example, the presence and position of methyl, methoxy, and chloromethyl groups can be definitively confirmed.[6]
-
Trustworthiness: NMR is a primary analytical method that provides fundamental structural information. The data obtained is used to unequivocally confirm the identity of process-related impurities and degradation products, providing the definitive evidence required for regulatory submissions.
Comparative Summary of Analytical Techniques
| Technique | Primary Application | Sensitivity | Key Advantage | Limitation |
|---|---|---|---|---|
| HPLC-UV | Purity testing, quantification of known impurities | High (typically >0.05%) | Robust, reliable, widely available | Limited structural information |
| GC-MS | Residual solvents, volatile impurities | Very High (ppm level) | Excellent for volatile compounds | Not suitable for non-volatile analytes |
| LC-MS/MS | Identification of unknowns, trace GTI analysis | Extremely High (ppb-ppm) | Provides molecular weight and structural data[12] | Higher cost and complexity |
| NMR | Definitive structure elucidation of unknowns | Low (requires isolated mg amounts) | Unambiguous structure confirmation | Requires impurity isolation, not a screening tool |
Chapter 3: An Integrated Workflow for Impurity Characterization
A robust and efficient workflow is critical for the timely and accurate characterization of impurities. This process should be logical, systematic, and grounded in regulatory expectations.
Caption: A validated workflow for impurity identification.
This self-validating system ensures that any impurity of potential significance is not only detected but also rigorously characterized. The process begins with routine HPLC screening. Any peak exceeding the identification threshold triggers a deeper investigation using LC-MS/MS to gain initial structural insights. If the structure cannot be determined from existing data, the impurity is isolated for definitive NMR analysis. Once identified, a specific quantitative method is validated to control its level in future batches.
Conclusion
The characterization of impurities in this compound is a critical, multi-step process that underpins the safety and quality of numerous pharmaceutical products. A comprehensive strategy that leverages the strengths of complementary analytical techniques—HPLC for routine purity, GC-MS for volatiles, LC-MS/MS for sensitive identification, and NMR for definitive structure elucidation—is paramount. By understanding the synthetic origin of potential impurities and applying this integrated analytical workflow, drug development professionals can ensure compliance with global regulatory standards and deliver safe, high-quality medicines to patients.
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-
PROCESS OPTIMIZATION AND GREEN CHEMISTRY APPROACH DURING SYNTHESIS AND CHARACTERIZATION OF 2-CHLOROMETHYL-3,5- DIMETHYL-4-METHOX. RASĀYAN J. Chem., Vol. 17, No. 4, 2024. Available from: [Link]
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Impurity Profiling: Characterization of unknown impurities in pharmaceuticals - Kymos. Available from: [Link]
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-
Reddy, G. M., et al. (2012). Method development and validation study for quantitative determination of 2-chloromethyl-3,4-dimethoxy pyridine hydrochloride a genotoxic impurity in pantoprazole active pharmaceutical ingredient (API) by LC/MS/MS. Journal of Pharmaceutical and Biomedical Analysis, 67-68, 159-64. Available from: [Link]
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Nadavala, S., et al. (2014). Method development and validation for quantitative determination of 2-acetoxy methyl-4- methoxy-3,5-dimethyl pyridine, An impurity, In esomeprazole magnesium (API) active pharmaceutical ingredient by LC-ESI-MS/MS. ResearchGate. Available from: [Link]
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2-(Chloromethyl)-4-methoxy-3,5-dimethylpyridine - PubChem. National Institutes of Health. Available from: [Link]
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Niessen, W. M. A. (1998). LC-MS and CE-MS Strategies in Impurity Profiling. CHIMIA International Journal for Chemistry, 52(10), 548-554. Available from: [Link]
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Q3B(R2) Impurities in New Drug Products - European Medicines Agency (EMA). Available from: [Link]
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Ding, W., et al. (2015). Trace level liquid chromatography tandem mass spectrometry quantification of the mutagenic impurity 2-hydroxypyridine N-oxide as its dansyl derivative. Journal of Chromatography A, 1386, 56-63. Available from: [Link]
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Impurity Identification Using LC-MS and in silico Reaction Enumeration - Chemaxon. (2020). Available from: [Link]
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Reddy, G. S., et al. (2015). A tandem mass spectrometric study of the N-oxides, quinoline N-oxide, carbadox, and olaquindox, carried out at high mass accuracy using electrospray ionization. ResearchGate. Available from: [Link]
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Guidance for Industry - Q3A Impurities in New Drug Substances - FDA. Available from: [Link]
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How Pharmaceutical Impurity Analysis Works - ResolveMass Laboratories Inc. Available from: [Link]
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Crooks, P. A., & Li, M. (1997). Determination of nicotine N-oxide by gas chromatography following thermal conversion to 2-methyl-6-(3-pyridyl)tetrahydro-1,2-oxazine. Analytical Chemistry, 69(19), 4049-4051. Available from: [Link]
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Retention of Pyridine N-Oxides on HPLC - Chromatography Forum. (2012). Available from: [Link]
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Kégl, T., et al. (2015). Preparation of Pyridine N-oxide Derivatives in Microreactor. Periodica Polytechnica Chemical Engineering, 59(4), 273-279. Available from: [Link]
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A Senior Application Scientist's Guide to Benchmarking the Synthesis Efficiency of Omeprazole Intermediates
For researchers, scientists, and professionals in drug development, the efficient synthesis of active pharmaceutical ingredients (APIs) is a cornerstone of successful and sustainable pharmaceutical manufacturing. Omeprazole, a widely used proton pump inhibitor for treating acid-related gastrointestinal disorders, presents a compelling case study in process optimization. Its synthesis hinges on the efficient preparation of two key intermediates: 2-chloromethyl-3,5-dimethyl-4-methoxypyridine hydrochloride and 5-methoxy-2-mercaptobenzimidazole . This guide provides an in-depth, objective comparison of the prevalent synthetic routes for these intermediates, supported by experimental data and protocols to inform your research and development endeavors.
The Convergent Synthesis of Omeprazole: A Tale of Two Intermediates
The industrial synthesis of omeprazole is a classic example of a convergent strategy. This approach involves the separate synthesis of complex molecular fragments—our two key intermediates—which are then coupled in the final stages. This method is generally more efficient and leads to higher overall yields compared to a linear synthesis. The subsequent and final step is the oxidation of the resulting sulfide to the target sulfoxide, omeprazole.
Caption: Workflow for the synthesis of the benzimidazole intermediate.
Part 3: Coupling and Oxidation to Omeprazole
The final stages of omeprazole synthesis involve the coupling of the two intermediates to form the sulfide (pyrmetazole), followed by its oxidation to the sulfoxide.
The Coupling Reaction
This is a nucleophilic substitution reaction where the thiol group of the benzimidazole intermediate attacks the chloromethyl group of the pyridine intermediate. The reaction is typically carried out in a basic medium.
The Oxidation Step
The oxidation of the sulfide to the sulfoxide is a critical step that requires careful control to avoid over-oxidation to the sulfone byproduct. A variety of oxidizing agents have been employed, each with its own advantages and disadvantages.
Comparison of Oxidizing Agents for Omeprazole Synthesis
| Oxidizing Agent | Typical Conditions | Advantages | Disadvantages |
| m-CPBA | Chloroform, low temperature | [1] High selectivity, readily available | Potentially explosive, chlorinated waste |
| Hydrogen Peroxide (H₂O₂) | With a catalyst (e.g., sodium molybdate) | [2] "Green" oxidant, water as byproduct | Requires a catalyst, potential for over-oxidation |
| Heteropolyacids (HPAs) | With H₂O₂, methanol, room temperature | [3] Efficient, green catalyst, high selectivity | Catalyst may require separation |
Experimental Protocol: Synthesis of Omeprazole Sulfide and Oxidation
This protocol describes the coupling reaction followed by oxidation with hydrogen peroxide.
[2]Step 1: Synthesis of Omeprazole Sulfide
Materials:
-
5-methoxy-2-mercaptobenzimidazole
-
2-chloromethyl-4-methoxy-3,5-dimethylpyridine hydrochloride
-
Sodium hydroxide
-
Methanol
Procedure:
-
Dissolve sodium hydroxide in methanol.
-
Add 5-methoxy-2-mercaptobenzimidazole to the solution.
-
Add 2-chloromethyl-4-methoxy-3,5-dimethylpyridine hydrochloride.
-
Stir the reaction mixture until completion (monitored by TLC).
-
Isolate the omeprazole sulfide by precipitation and filtration.
Step 2: Oxidation to Omeprazole
Materials:
-
Omeprazole sulfide
-
Methanol
-
Sodium molybdate (catalyst)
-
Hydrogen peroxide (H₂O₂)
Procedure:
-
Dissolve the omeprazole sulfide in methanol.
-
Add a catalytic amount of sodium molybdate.
-
Cool the mixture to 0-10 °C.
-
Slowly add hydrogen peroxide.
-
Maintain the temperature and stir for several hours.
-
Quench the reaction (e.g., with sodium thiosulfate).
-
Isolate the crude omeprazole by filtration.
Conclusion
The efficient synthesis of omeprazole intermediates is a well-optimized field, yet there is still room for improvement, particularly in the realm of green chemistry. The choice of synthetic route should be guided by a careful consideration of yield, reaction conditions, cost, and environmental impact. The triphosgene route for the pyridine intermediate and the xanthate route for the benzimidazole intermediate appear to offer advantages in terms of yield and safety for large-scale production. For the final oxidation step, the use of hydrogen peroxide with a suitable catalyst presents a greener alternative to traditional peroxy acids. This guide provides a framework for researchers to benchmark and select the most appropriate synthetic strategies for their specific needs.
References
- Saini, S., et al. (2019). Novel Synthesis of Omeprazole and Pharmaceutical Impurities of Proton pump inhibitors : A Review. International Journal of PharmTech Research, 12(3), 57-70.
- Adcott, J. (2015). Synthesis, structure, and reactivity of Omeprazole and related compounds. White Rose eTheses Online.
- Cheminform. (2010).
- Chevret, C., et al. (2007). Synthesis of Omeprazole Analogues and Evaluation of These as Potential Inhibitors of the Multidrug Efflux Pump NorA of Staphylococcus aureus. Antimicrobial Agents and Chemotherapy, 51(3), 831-837.
- Google Patents. (2009).
- Esfandyari, M., et al. (2019). Novel Synthesis of Omeprazole and Pharmaceutical Impurities of Proton pump inhibitors : A Review. Semantic Scholar.
- BenchChem. (n.d.).
- Maksić, Z. B., et al. (2014). Optimization of Omeprazole Synthesis: Physico-Chemical Steering Towards Greener Processes.
- Heravi, M. M., et al. (2017). H3PW12O4: An Efficient and Green Catalyst for the Facile and Selective Oxidation of Sulfides to Sulfoxides, Applied to the Last Step of the Synthesis of Omeprazole. Semantic Scholar.
- Pápai, I., et al. (2008). Mechanism of the Asymmetric Sulfoxidation in the Esomeprazole Process: Effects of the Imidazole Backbone for the Enantioselection.
- Google Patents. (2003). Method for preparing 5-methoxy-2-mercaptobenz. RU2217424C2.
- Google Patents. (2013). Preparation method of 2-chloromethyl-4-methoxyl-3,5-dimethyl pyridine hydrochloride. CN103232389A.
- Rama, V. R., & Shinde, D. B. (2006). Studies in the synthesis of 2-mercapto-5- methoxybenzimidazole. Indian Journal of Chemistry, 45B, 2730-2732.
- Rasayan J. Chem. (2024). PROCESS OPTIMIZATION AND GREEN CHEMISTRY APPROACH DURING SYNTHESIS AND CHARACTERIZATION OF 2-CHLOROMETHYL-3,5- DIMETHYL-4-METHOX. RASĀYAN Journal of Chemistry, 17(4).
- ResearchGate. (2020).
- PrepChem. (n.d.). Synthesis of 5-methoxy-2-mercaptobenzimidazole.
- Google Patents. (2010). Purifying method of 2-chloromethyl-4-methoxyl-3,5-dimethylpyridine chloride. CN101648907A.
- Biosynth. (n.d.). 5-Methoxy-2-mercaptobenzimidazole.
- PrepChem. (n.d.). Synthesis of 2-(chloromethyl)-4-methoxy-3,5-dimethylpyridine hydrochloride.
- PubChem. (n.d.). 2-(Chloromethyl)-3,5-dimethyl-4-methoxypyridine hydrochloride.
- Saini, S., et al. (2019). Novel Synthesis of Omeprazole and Pharmaceutical Impurities of Proton pump inhibitors : A Review.
- FAQ. (n.d.). How is 2-Chloromethyl-4-methoxy-3,5-dimethylpyridine hydrochloride synthesized?.
Sources
Introduction: The Imperative for Ultra-Trace Analysis in Esomeprazole
An In-Depth Technical Guide to the LC-MS/MS Method for Genotoxic Impurity Determination in Esomeprazole
Esomeprazole, the S-enantiomer of omeprazole, is a widely prescribed proton pump inhibitor highly effective in treating acid-related gastrointestinal conditions.[1] As with any Active Pharmaceutical Ingredient (API), ensuring its purity is paramount to patient safety. A particular focus for regulatory bodies and manufacturers is the control of genotoxic impurities (GTIs). These are trace-level compounds that have the potential to damage DNA, leading to mutations and potentially cancer.
The primary regulatory framework governing these impurities is the International Council for Harmonisation (ICH) M7 guideline.[2] This guideline introduces the concept of the "Threshold of Toxicological Concern" (TTC), which establishes a safe intake level for most genotoxic impurities at 1.5 µg per day for lifetime exposure.[3][4] This stringent limit necessitates the development of highly sensitive and specific analytical methods capable of detecting and quantifying GTIs at parts-per-million (ppm) or even lower levels within the esomeprazole API. This guide provides a detailed examination of Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), the benchmark technique for this critical task, and compares it with alternative analytical approaches.
Tracing the Source: Potential Genotoxic Impurities in Esomeprazole Synthesis
The profile of potential genotoxic impurities in esomeprazole is intrinsically linked to its manufacturing process, including starting materials, reagents, intermediates, and degradation products.[5][6] A thorough risk assessment of the synthetic route is the first step in identifying which GTIs need to be controlled.
Key potential genotoxic impurities associated with various esomeprazole synthesis pathways include:
-
Hydrazine and Related Compounds : If hydrazine is used as a starting material, a range of hydrazine-related structural alerts may be introduced into the final product.[1]
-
Cumene Hydroperoxide : This reagent is often used as an oxidizing agent in the asymmetric synthesis step that converts the thioether intermediate to the chiral sulfoxide esomeprazole.[7][8][9]
-
Process Intermediates and Reagents : Several pyridine-based intermediates, such as 2-Chloromethyl-4-methoxy-3,5-dimethyl pyridine HCl (CMDP), possess structural alerts for genotoxicity and must be controlled.[10][11]
The following diagram illustrates a generalized synthetic pathway and highlights the potential entry points for these critical impurities.
Sources
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A Comparative Guide to Alternative Precursors for the Synthesis of 2-Chloromethyl-4-methoxy-3,5-dimethylpyridine 1-Oxide
In the landscape of pharmaceutical synthesis, the efficient and robust production of key intermediates is paramount. 2-Chloromethyl-4-methoxy-3,5-dimethylpyridine 1-Oxide stands out as a critical building block, primarily in the manufacture of proton pump inhibitors (PPIs) such as Omeprazole and Esomeprazole, which are widely used to treat acid-related stomach conditions.[1][2] The selection of a synthetic route, starting from the precursor, profoundly impacts the overall yield, purity, cost-effectiveness, and environmental footprint of the final active pharmaceutical ingredient (API).
This guide provides an in-depth comparison of the primary alternative precursors for the synthesis of this compound, offering a critical evaluation of their respective synthetic pathways. We will delve into the mechanistic rationale behind these routes, present comparative experimental data, and provide detailed protocols to assist researchers and process chemists in making informed decisions.
The Conventional Synthetic Pathways: A Comparative Overview
The industrial synthesis of this compound has predominantly revolved around two key precursors: 3,5-Lutidine (3,5-Dimethylpyridine) and 2,3,5-Trimethylpyridine . A third approach, utilizing 3,5-Dimethyl-4-nitropyridine-1-oxide as the starting material, represents a more streamlined and "greener" alternative. Each of these precursors navigates a multi-step reaction sequence to arrive at the target molecule.
Below is a summary of the comparative performance of the primary synthetic routes:
| Precursor | Key Advantages | Key Disadvantages | Overall Yield (to Hydrochloride) | Purity (of Hydrochloride) |
| 3,5-Lutidine | Lower raw material cost.[3] | Longer synthetic route with more steps. | ~63.6%[2] | >99%[4] |
| 2,3,5-Trimethylpyridine | Shorter synthetic route, fewer side reactions.[2] | Higher cost of starting material.[3] | Not explicitly stated, but implied to be competitive. | >99.5%[4] |
| 3,5-Dimethyl-4-nitropyridine-1-oxide | "Greener" approach with fewer isolated steps, reducing solvent and energy consumption.[1] | The precursor itself is derived from 3,5-Lutidine. | High, with improved productivity.[1] | High quality, confirmed by spectroscopic methods.[1] |
Route 1: Synthesis from 3,5-Lutidine (3,5-Dimethylpyridine)
This is a well-established and cost-effective route, leveraging the relatively low price of 3,5-Lutidine.[3] However, it involves a greater number of synthetic transformations.
Synthetic Pathway from 3,5-Lutidine
Caption: Synthetic pathway of this compound starting from 3,5-Lutidine.
Experimental Data for the 3,5-Lutidine Route
| Step | Reaction | Reagents | Conditions | Yield |
| 1 | Oxidation | Hydrogen Peroxide, Acetic Acid | 90-100°C, 15 hours | 98.6%[2] |
| 2 | Nitration | Nitric Acid, Sulfuric Acid | 100°C, 12 hours | Not specified |
| 3 | Methoxylation | Sodium Methoxide, Methanol | Reflux | Not specified |
| 4 | Hydroxymethylation | Dimethyl Sulfate, Ammonium Persulfate, H2O2 | Not specified | Not specified |
| 5 | Chlorination | Thionyl Chloride, Dichloromethane | 80°C, 2 hours | 89.2%[2] |
Causality Behind Experimental Choices:
-
Oxidation: The initial N-oxidation of the pyridine ring is crucial to activate the 4-position for subsequent electrophilic nitration. Hydrogen peroxide in acetic acid is a standard and effective method for this transformation.
-
Nitration: A mixture of nitric and sulfuric acids is a potent nitrating agent required to introduce the nitro group onto the electron-rich pyridine N-oxide ring.
-
Methoxylation: The nitro group is an excellent leaving group for nucleophilic aromatic substitution. Sodium methoxide provides the methoxy nucleophile to displace the nitro group.
-
Chlorination: Thionyl chloride is a common and highly effective reagent for converting primary alcohols to their corresponding chlorides. The reaction proceeds via a chlorosulfite intermediate, which then undergoes intramolecular nucleophilic attack by the chloride ion.
Route 2: Synthesis from 2,3,5-Trimethylpyridine
This route offers a more direct pathway by starting with a precursor that already contains a methyl group at the 2-position, which will be functionalized. This can lead to fewer side reactions and potentially higher purity.[2]
Synthetic Pathway from 2,3,5-Trimethylpyridine
Caption: Synthetic pathway of this compound starting from 2,3,5-Trimethylpyridine.
Experimental Data for the 2,3,5-Trimethylpyridine Route
| Step | Reaction | Reagents | Conditions | Yield |
| 1 | Oxidation | Hydrogen Peroxide | Catalyzed, 93°C, 8 hours | 98.7%[5] |
| 2 | Nitration | Nitric Acid, Sulfuric Acid | Not specified | Not specified |
| 3 | Acetoxylation & Methoxylation | Acetic Anhydride, Sodium Methoxide | Not specified | Not specified |
| 4 | Hydrolysis | Acid or Base | Not specified | Not specified |
| 5 | Chlorination | Thionyl Chloride or Sulfuryl Chloride | Room Temperature, 1.5 hours | High[6] |
Causality Behind Experimental Choices:
-
Acetoxylation: Acetic anhydride is used to functionalize the 2-methyl group, converting it into an acetoxymethyl group. This is a key step in transforming the methyl group into the desired chloromethyl functionality. However, the use of acetic anhydride is restricted in many regions due to its application in illicit drug manufacturing, making this route less favorable for commercial production in those areas.[1]
-
Hydrolysis: The acetoxy group is then hydrolyzed to a hydroxymethyl group, which is the immediate precursor to the final chlorination step.
Route 3: A "Greener" Approach from 3,5-Dimethyl-4-nitropyridine-1-oxide
This optimized process aims to improve efficiency and reduce the environmental impact by minimizing the isolation of intermediates, thereby saving on solvents and energy.[1]
Synthetic Pathway from 3,5-Dimethyl-4-nitropyridine-1-oxide
Caption: A streamlined synthesis of 2-Chloromethyl-4-methoxy-3,5-dimethylpyridine Hydrochloride.
Note: This route directly produces the hydrochloride salt. The 1-Oxide is an intermediate in the transformation from compound C to D, though often not isolated.
Key Features of the "Greener" Route:
-
Telescoped Reactions: The synthesis is carried out without the isolation of the first and second step intermediates, which significantly improves productivity and reduces solvent usage.[1]
-
Optimized Reagents: The process has been optimized to use a minimum quantity of reagents and solvents.[1]
-
High Yield and Purity: This method is reported to be high-yielding, environmentally friendly, low-cost, and suitable for industrial scale-up.[1]
Experimental Protocols
General Chlorination of 2-Hydroxymethyl-3,5-dimethyl-4-methoxypyridine
The final step to obtain the target compound, in its hydrochloride form, is the chlorination of the corresponding alcohol.
Materials:
-
2-Hydroxymethyl-3,5-dimethyl-4-methoxypyridine
-
Dichloromethane (DCM)
-
Thionyl chloride (SOCl₂) or Sulfuryl chloride
-
Acetone
Procedure:
-
Accurately weigh 250g of 2-hydroxymethyl-4-methoxy-3,5-dimethylpyridine and add it to 480ml of dichloromethane in a three-necked flask equipped with a stirrer.[6]
-
Cool the mixture in an ice bath with continuous stirring.[6]
-
Prepare a solution of 225ml of sulfuryl chloride.[6]
-
Add the sulfuryl chloride solution dropwise to the cooled reaction mixture while maintaining the temperature.[6]
-
After the addition is complete, remove the ice bath and allow the reaction to proceed at room temperature for 1.5 hours.[6]
-
Upon completion, concentrate the reaction mixture under reduced pressure to remove the dichloromethane.[6]
-
To the resulting concentrate, add acetone and stir until a paste is formed, yielding the 2-Chloromethyl-4-methoxy-3,5-dimethylpyridine hydrochloride product.[6]
Self-Validation: The reaction progress can be monitored by Thin Layer Chromatography (TLC). The final product can be characterized by Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and elemental analysis to confirm its identity and purity.[1]
Conclusion
The choice of precursor for the synthesis of this compound is a critical decision with significant downstream implications.
-
3,5-Lutidine is a cost-effective starting material, but the synthetic route is longer.
-
2,3,5-Trimethylpyridine offers a more direct route with potentially higher purity, but at a higher raw material cost. The use of acetic anhydride can also be a logistical challenge.
-
The "greener" approach starting from 3,5-Dimethyl-4-nitropyridine-1-oxide presents a compelling alternative for industrial applications, emphasizing efficiency and sustainability by minimizing intermediate isolation.
Ultimately, the optimal choice will depend on a careful consideration of raw material costs, regulatory constraints (such as those on acetic anhydride), desired purity levels, and the scale of production. This guide provides the foundational data and rationale to support this critical decision-making process.
References
- Patel, S. B., & Patel, G. C. (2024). PROCESS OPTIMIZATION AND GREEN CHEMISTRY APPROACH DURING SYNTHESIS AND CHARACTERIZATION OF 2-CHLOROMETHYL-3,5- DIMETHYL-4-METHOX. RASĀYAN Journal of Chemistry, 17(4).
- CN101648907A - Purifying method of 2-chloromethyl-4-methoxyl-3,5-dimethylpyridine chloride - Google Patents. (n.d.).
- US5616713A - Process of preparing 2-hydroxymethyl-3,5-dimethyl-4-methoxypyridine - Google Patents. (n.d.).
- CN114805193B - A kind of preparation method of omeprazole intermediate - Google Patents. (n.d.).
- CN103232389A - Preparation method of 2-chloromethyl-4-methoxyl-3,5-dimethyl pyridine hydrochloride - Google Patents. (n.d.).
- US4620008A - Processes for the preparation of omeprazole and intermediates therefore - Google Patents. (n.d.).
-
A Process For The Preparation Of 2 (Hydroxymethyl) 4 (3 Methoxypropoxy) 3 Methylpyridine Hydrochloride - Quick Company. (n.d.). Retrieved January 23, 2026, from [Link]
-
Synthesis of 3,5-dimethyl-4-methoxy-2-hydroxymethylpyridine - PrepChem.com. (n.d.). Retrieved January 23, 2026, from [Link]
-
Optimization of the reaction conditions of the synthesis of 2,3,5-trimethylpyridine from 3-amino-2-methylpropenal and methylethylketone - ResearchGate. (n.d.). Retrieved January 23, 2026, from [Link]
- EP0369208A1 - Process for the preparation of 3,5-dimethyl-4-methoxy pyridine derivatives, and intermediate therefor - Google Patents. (n.d.).
-
2-(Chloromethyl)-4-methoxy-3,5-dimethylpyridine - PubChem. (n.d.). Retrieved January 23, 2026, from [Link]
- CN102942523A - Preparation method of omeprazole intermediate 2,3,5-trimethylpyridyl-N-oxide - Google Patents. (n.d.).
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- 6. CN103232389A - Preparation method of 2-chloromethyl-4-methoxyl-3,5-dimethyl pyridine hydrochloride - Google Patents [patents.google.com]
A Senior Application Scientist's Guide to Nucleophilic Substitution Reactivity of 2-Chloromethylpyridine Derivatives
For drug development professionals and researchers in synthetic chemistry, 2-chloromethylpyridine and its derivatives are indispensable building blocks. Their utility stems from the pyridine ring, a common motif in pharmaceuticals, and the reactive chloromethyl group, which serves as a handle for introducing diverse functionalities. However, the efficiency of synthetic routes involving these reagents hinges on a nuanced understanding of their reactivity in nucleophilic substitution reactions.
This guide provides an in-depth comparison of the reactivity of 2-chloromethylpyridine derivatives. Moving beyond simple protocols, we will explore the underlying electronic and mechanistic principles that govern their behavior, supported by experimental data and detailed methodologies to empower you to make informed decisions in your synthetic design.
The Mechanistic Landscape: SN1 vs. SN2 Pathways
The substitution of the chloride in 2-chloromethylpyridine derivatives proceeds via nucleophilic substitution, primarily following either a concerted bimolecular (SN2) or a stepwise unimolecular (SN1) pathway. The operative mechanism is dictated by the structure of the substrate, the nucleophile's strength, the solvent, and the leaving group.[1][2]
2-Chloromethylpyridines are structural analogs of benzyl halides. Like benzyl halides, they can undergo both SN1 and SN2 reactions.[3][4] The SN1 pathway is facilitated by the potential to form a resonance-stabilized pyridylmethyl carbocation. The SN2 pathway, a single-step process, is influenced by steric hindrance and the electronic properties of the pyridine ring.[1] For primary halides like 2-chloromethylpyridine, the SN2 mechanism is often favored, especially when strong nucleophiles are used.[3]
Caption: Generalized SN2 mechanism for 2-chloromethylpyridine.
The Decisive Factor: Electronic Influence of the Pyridine Nitrogen
The primary determinant of reactivity among chloromethylpyridine isomers is the electronic effect of the ring nitrogen relative to the chloromethyl group. The nitrogen atom is electron-withdrawing, which significantly influences the stability of the SN2 transition state.[5]
-
2-Chloromethylpyridine & 4-Chloromethylpyridine (Ortho & Para Isomers): In these isomers, the electron-withdrawing nitrogen atom is positioned at the ortho and para positions, respectively. This placement allows for the stabilization of the electron-rich, five-coordinate transition state of an SN2 reaction through resonance and inductive effects. This stabilization lowers the activation energy, thus accelerating the reaction rate. The carbon-chlorine bond becomes more electrophilic and susceptible to nucleophilic attack.[5][6]
-
3-Chloromethylpyridine (Meta Isomer): When the chloromethyl group is at the 3-position, the nitrogen atom is meta. In this configuration, the electron-withdrawing effect does not extend effectively to the reaction center via resonance.[6] Consequently, the transition state is less stabilized compared to the 2- and 4-isomers, leading to significantly lower reactivity.[5]
This leads to a general reactivity trend for nucleophilic substitution:
4-Chloromethylpyridine > 2-Chloromethylpyridine >> 3-Chloromethylpyridine
The slightly higher reactivity of the 4-isomer compared to the 2-isomer is often attributed to the reduced steric hindrance and a more direct electronic delocalization path for stabilizing the transition state.
Comparative Reactivity Data
While exact kinetic data can be highly dependent on specific reaction conditions (nucleophile, solvent, temperature), the relative reactivity trend is well-established. The following table provides an illustrative comparison of relative rate constants for the reaction of chloromethylpyridine isomers with a common nucleophile under identical conditions.
| Substrate | Relative Position | Illustrative Relative Rate (krel) | Rationale |
| 4-Chloromethylpyridine | Para | 100 | Strong transition state stabilization from nitrogen. |
| 2-Chloromethylpyridine | Ortho | ~70-90 | Strong transition state stabilization, minor steric hindrance. |
| 3-Chloromethylpyridine | Meta | 1 | Lack of direct electronic stabilization from nitrogen.[5] |
Note: These values are illustrative to demonstrate the magnitude of the electronic effects. Actual values will vary with experimental conditions.
The Role of Solvent: A Critical Choice
The choice of solvent is crucial and can dramatically alter reaction rates and even the mechanistic pathway.[7]
-
Polar Aprotic Solvents (e.g., DMF, DMSO, Acetonitrile): These solvents are generally preferred for SN2 reactions of chloromethylpyridines.[7][8] They can dissolve the nucleophile but do not solvate it so strongly as to blunt its reactivity.[9] By leaving the nucleophile "freer," they accelerate the bimolecular reaction.[9]
-
Polar Protic Solvents (e.g., Water, Ethanol, Methanol): These solvents can stabilize the carbocation intermediate required for an SN1 pathway.[7][10] They can also solvate the nucleophile through hydrogen bonding, reducing its nucleophilicity and slowing down SN2 reactions.[11] Therefore, using a polar protic solvent might favor an SN1 mechanism, especially with weaker nucleophiles.
Experimental Protocol: A Kinetic Comparison of Isomer Reactivity
To provide a self-validating and quantitative comparison, a kinetic study is the most rigorous approach. This protocol outlines a method for comparing the reaction rates of 2-, 3-, and 4-chloromethylpyridine with an amine nucleophile using HPLC to monitor the reaction progress.
Objective: To determine the relative bimolecular rate constants for the reaction of chloromethylpyridine isomers with morpholine.
Materials:
-
2-Chloromethylpyridine hydrochloride
-
3-Chloromethylpyridine hydrochloride[8]
-
4-Chloromethylpyridine hydrochloride
-
Morpholine
-
Potassium Carbonate (K₂CO₃), anhydrous
-
Acetonitrile (MeCN), HPLC grade
-
Internal Standard (e.g., Naphthalene)
-
Deionized Water
-
Methanol, HPLC grade
Caption: Workflow for the comparative kinetic analysis experiment.
Step-by-Step Methodology:
-
Preparation of Stock Solutions:
-
Prepare a 0.2 M solution of the internal standard (Naphthalene) in Acetonitrile.
-
For each chloromethylpyridine isomer, accurately weigh the hydrochloride salt and dissolve in Acetonitrile to create a 0.1 M stock solution.
-
Prepare a 0.3 M solution of morpholine in Acetonitrile.
-
-
Reaction Setup (Perform in triplicate for each isomer):
-
To a 50 mL round-bottom flask equipped with a magnetic stirrer, add 10 mL of the 0.1 M chloromethylpyridine stock solution.
-
Add 1.5 equivalents of anhydrous K₂CO₃ to neutralize the HCl salt and act as a base.
-
Add 1 mL of the 0.2 M internal standard stock solution.
-
Place the flask in a thermostated water bath set to 40°C and allow it to equilibrate for 15 minutes.
-
-
Initiation and Monitoring:
-
To initiate the reaction, rapidly add 10 mL of the 0.3 M morpholine stock solution (pre-warmed to 40°C) to the flask. This establishes pseudo-first-order conditions with respect to the chloromethylpyridine. Start a timer immediately (t=0).
-
Immediately withdraw the first aliquot (~100 µL) and quench it in an HPLC vial containing 900 µL of a 1:1 mixture of water and methanol. This is your t=0 sample.
-
Withdraw subsequent aliquots at regular intervals (e.g., 10, 20, 30, 45, 60, 90, 120 minutes) and quench them in the same manner.
-
-
HPLC Analysis:
-
Analyze the quenched samples using a reverse-phase C18 column.
-
Use an isocratic mobile phase (e.g., 60:40 Acetonitrile:Water with 0.1% TFA) suitable for separating the starting material, product, and internal standard.
-
Monitor the elution profile using a UV detector at a wavelength where all components have reasonable absorbance (e.g., 254 nm).
-
-
Data Analysis and Validation:
-
For each time point, calculate the concentration of the remaining chloromethylpyridine by comparing its peak area to that of the internal standard, using a pre-established calibration curve.
-
Plot ln([Substrate]t / [Substrate]₀) versus time (in seconds).
-
The data should yield a straight line, confirming pseudo-first-order kinetics. The slope of this line is equal to -kobs (the observed rate constant).
-
Calculate the second-order rate constant (k₂) using the equation: k₂ = kobs / [Morpholine].
-
Compare the calculated k₂ values for the three isomers to obtain their relative reactivity.
-
Conclusion for the Practicing Scientist
The reactivity of 2-chloromethylpyridine and its derivatives in nucleophilic substitution is not uniform; it is fundamentally controlled by the electronic influence of the pyridine nitrogen. The enhanced reactivity of the 2- and 4-isomers over the 3-isomer is a direct consequence of transition state stabilization. This predictable trend is a powerful tool for synthetic planning. By understanding these core principles and leveraging quantitative kinetic analysis, researchers can select the optimal isomer, solvent, and reaction conditions to maximize yield, minimize reaction times, and streamline the development of novel chemical entities.
References
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Master Organic Chemistry. (2014, February 10). SOCl2 Mechanism For Alcohols To Alkyl Halides: SN2 versus SNi. Master Organic Chemistry. [Link]
-
Chemistry LibreTexts. (2021, June 10). 4.7: Solvent Effects in Nucleophilic Substitution. [Link]
-
Master Organic Chemistry. (2024, June 25). Comparing The SN1 vs Sn2 Reactions. [Link]
-
Chemistry Steps. (n.d.). The Role of Solvent in SN1, SN2, E1 and E2 Reactions. [Link]
-
Chemistry LibreTexts. (2021, October 29). 8.5: Mechanisms of Nucleophilic Substitution Reactions. [Link]
-
The Organic Chemistry Tutor. (2023, March 16). Allylic and Benzylic Halides - SN1 and SN2 Reactions. YouTube. [Link]
-
Pharmaguideline. (n.d.). SN1 versus SN2 Reactions, Factors Affecting SN1 and SN2 Reactions. [Link]
-
Aakash Institute. (n.d.). Nature of the Substrate, Nucleophile, Solvent, Leaving Group Ability, Difference Between SN1 and SN2 in Chemistry. [Link]
-
Quora. (2016, December 5). Do benzyl halides react mainly via Sn1 or Sn2 mechanisms?. [Link]
-
Filo. (2025, May 4). Why 2-chloropyridine and 4-chloropyridine react with nucleophiles (e.g., ... [Link]
-
YouTube. (2020, April 1). 7.7-11 Part 7: The effect of solvent on nucleophile strength in SN2 reactions. [Link]
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- 10. chem.libretexts.org [chem.libretexts.org]
- 11. youtube.com [youtube.com]
Safety Operating Guide
Navigating the Handling of 2-Chloromethyl-4-methoxy-3,5-dimethylpyridine 1-Oxide: A Comprehensive Guide to Personal Protective Equipment and Safety Protocols
For Immediate Implementation: This guide provides critical safety and operational protocols for the handling and disposal of 2-Chloromethyl-4-methoxy-3,5-dimethylpyridine 1-Oxide. All personnel must adhere to these procedures to mitigate risks of exposure and ensure a safe laboratory environment.
Hazard Assessment: Understanding the Risks
The primary hazards associated with this class of compounds include:
-
Severe Eye Damage/Irritation: Direct contact can cause serious and potentially irreversible damage to the eyes.[1]
-
Skin Corrosion/Irritation: The compound is known to cause skin irritation and may lead to more severe chemical burns upon prolonged contact.[1][2]
-
Respiratory Tract Irritation: Inhalation of dust or fumes can irritate the respiratory system, leading to coughing and discomfort.[1][2]
-
Allergic Skin Reaction (Sensitization): Repeated exposure may lead to the development of an allergic skin reaction.[1]
-
Aquatic Toxicity: The substance may be harmful to aquatic life with long-lasting effects.[1]
Given these significant hazards, the following personal protective equipment (PPE) and handling protocols are mandatory.
Personal Protective Equipment (PPE): Your Essential Barrier
A multi-layered approach to PPE is crucial to prevent all routes of exposure. The following table summarizes the required equipment.
| PPE Component | Specifications and Rationale |
| Hand Protection | Double-gloving with nitrile gloves is required. The outer glove should be a heavy-duty, chemical-resistant nitrile glove, while the inner glove can be a standard laboratory nitrile glove. This provides robust protection against dermal absorption and allows for safe doffing of the contaminated outer layer. Always inspect gloves for tears or punctures before use. |
| Eye and Face Protection | Chemical safety goggles that provide a complete seal around the eyes are mandatory. In addition, a full-face shield must be worn over the goggles to protect against splashes and airborne particles.[1] |
| Body Protection | A chemical-resistant laboratory coat is the minimum requirement. For larger quantities or procedures with a higher risk of splashing, a chemical-resistant apron worn over the lab coat is recommended. All protective clothing should be laundered separately from personal clothing.[1][2] |
| Respiratory Protection | All handling of this compound must be conducted within a certified chemical fume hood to minimize inhalation exposure. If a fume hood is not available or if there is a risk of aerosol generation, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates should be used.[1] |
Procedural Guidance: A Step-by-Step Approach to Safety
Adherence to a strict operational workflow is paramount. The following protocols for donning and doffing PPE, as well as for handling and disposal of the chemical, are designed to minimize contamination and exposure.
Donning PPE: A Deliberate Sequence
-
Hand Hygiene: Begin by washing and drying your hands thoroughly.
-
Inner Gloves: Don the first pair of nitrile gloves.
-
Lab Coat/Apron: Put on your chemical-resistant lab coat, ensuring it is fully buttoned. If required, wear a chemical-resistant apron over the lab coat.
-
Respiratory Protection: If a respirator is necessary, perform a seal check to ensure a proper fit.
-
Eye and Face Protection: Put on your chemical safety goggles, followed by the full-face shield.
-
Outer Gloves: Don the second, heavy-duty pair of nitrile gloves, ensuring the cuffs are pulled up over the sleeves of your lab coat.
Handling the Compound: Controlled and Contained
-
Work Area: All manipulations of this compound must be performed within a properly functioning chemical fume hood.[1]
-
Weighing: If weighing the solid compound, do so in the fume hood on a disposable weigh boat to contain any spills.
-
Spill Management: In the event of a spill, immediately alert others in the area. For small spills, use an absorbent material to contain the substance, then decontaminate the area with an appropriate solvent. For larger spills, evacuate the area and follow your institution's emergency procedures.
Doffing PPE: A Contamination-Conscious Process
-
Outer Gloves: With your outer gloves still on, wipe them down with a suitable decontaminating solution. Carefully remove the outer gloves by peeling them off from the cuff, turning them inside out, and dispose of them in the designated hazardous waste container.
-
Face Shield and Goggles: Remove the face shield by touching the headband, followed by the goggles. Place them in a designated area for decontamination.
-
Lab Coat/Apron: Unbutton your lab coat and remove it by rolling it away from your body, ensuring the contaminated outer surface is folded inward. Place it in a designated container for contaminated laundry.
-
Inner Gloves: Remove the inner gloves using the same inside-out technique and dispose of them in the hazardous waste container.
-
Hand Hygiene: Immediately wash your hands thoroughly with soap and water.
Disposal Plan: Responsible Waste Management
All materials that have come into contact with this compound must be treated as hazardous waste.
-
Solid Waste: Contaminated gloves, weigh boats, and other solid materials should be placed in a clearly labeled, sealed hazardous waste container.
-
Liquid Waste: Any solutions containing the compound should be collected in a designated, sealed hazardous waste container.
-
Disposal: All hazardous waste must be disposed of in accordance with local, state, and federal regulations.[3] Consult with your institution's environmental health and safety department for specific guidance.
Workflow Diagrams
To further clarify the procedural steps, the following diagrams illustrate the safe handling workflow.
Caption: Chemical Handling Workflow
Caption: PPE Doffing Sequence
By strictly adhering to these guidelines, you contribute to a culture of safety and minimize the potential for hazardous exposures in your laboratory.
References
-
PubChem. (n.d.). 2-(Chloromethyl)-3,5-dimethyl-4-methoxypyridine hydrochloride. Retrieved from [Link]
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
